14,15-EET-CoA
Description
Properties
Molecular Formula |
C41H66N7O18P3S |
|---|---|
Molecular Weight |
1070.0 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (5Z,8Z,11Z)-13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienethioate |
InChI |
InChI=1S/C41H66N7O18P3S/c1-4-5-14-17-28-29(63-28)18-15-12-10-8-6-7-9-11-13-16-19-32(50)70-23-22-43-31(49)20-21-44-39(53)36(52)41(2,3)25-62-69(59,60)66-68(57,58)61-24-30-35(65-67(54,55)56)34(51)40(64-30)48-27-47-33-37(42)45-26-46-38(33)48/h6,8-9,11-12,15,26-30,34-36,40,51-52H,4-5,7,10,13-14,16-25H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/b8-6-,11-9-,15-12-/t28?,29?,30-,34-,35-,36+,40-/m1/s1 |
InChI Key |
CLMDPNDRJQGMHA-CFXBMLJWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Function of 14,15-EET-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
14,15-Epoxyeicosatrienoic acid-coenzyme A (14,15-EET-CoA) is the activated thioester of 14,15-epoxyeicosatrienoic acid (14,15-EET), a biologically active lipid mediator derived from arachidonic acid. As a key intermediate, this compound occupies a central role in the metabolic fate of 14,15-EET, directing it towards incorporation into cellular phospholipids (B1166683) or catabolism through beta-oxidation. This guide provides a comprehensive overview of the structure of this compound, its biosynthesis, and its involvement in cellular signaling pathways. Detailed experimental protocols for the synthesis and analysis of related compounds are also presented, alongside a summary of relevant quantitative data.
The Chemical Structure of this compound
This compound, systematically named 14,15-Epoxy-(5Z,8Z,11Z)-eicosatrienoyl-coenzyme A, is a complex molecule formed by the covalent linkage of two key moieties: the fatty acid 14,15-EET and Coenzyme A.
The 14,15-EET portion is a twenty-carbon polyunsaturated fatty acid derived from arachidonic acid. It is characterized by an epoxide ring at the C14-C15 position and three cis double bonds at the C5-C6, C8-C9, and C11-C12 positions.
Coenzyme A (CoA) is a universal and essential coenzyme composed of three components:
-
A β-mercaptoethylamine group, which provides the reactive thiol (-SH) group.
-
Pantothenic acid (Vitamin B5).
-
An adenosine (B11128) triphosphate (ATP) moiety, specifically adenosine 3',5'-diphosphate.
In the formation of this compound, the carboxyl group of 14,15-EET forms a high-energy thioester bond with the sulfhydryl group of Coenzyme A.
Molecular Formula: C₄₁H₆₆N₇O₁₇P₃S
Molecular Weight: 1069.99 g/mol
Below is a diagram illustrating the logical relationship of the components that form this compound.
Biosynthesis and Metabolism of this compound
The formation of this compound is a critical step in the metabolic processing of 14,15-EET. This process is primarily catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs).
The overall pathway can be summarized as follows:
-
Formation of 14,15-EET: Arachidonic acid, released from membrane phospholipids by phospholipase A₂, is metabolized by cytochrome P450 (CYP) epoxygenases to form 14,15-EET.[1]
-
Activation to this compound: 14,15-EET is then activated to its CoA thioester, this compound, by ACSL enzymes. This is an ATP-dependent reaction.[2]
-
Metabolic Fates of this compound: Once formed, this compound can enter several metabolic pathways:
-
Incorporation into Phospholipids: this compound serves as the acyl donor for the esterification of 14,15-EET into the glycerol (B35011) backbone of phospholipids, primarily phosphatidylcholine and phosphatidylethanolamine. This is a significant pathway for the cellular uptake and storage of EETs.[3]
-
Beta-Oxidation: this compound can undergo mitochondrial beta-oxidation, a catabolic process that breaks down the fatty acid chain to generate energy.[4]
-
The following diagram illustrates the central role of this compound in the metabolism of 14,15-EET.
Quantitative Data
While extensive quantitative data exists for 14,15-EET, specific data for this compound is less abundant in the literature. The available information primarily focuses on the enzymatic activity of ACSL isoforms towards EETs.
| Parameter | Value | Enzyme/System | Reference |
| ACSL Activity | All five ACSL isoforms (ACSL1, 3, 4, 5, 6) can utilize EETs as substrates to produce EET-CoAs. | Mammalian cell membranes and purified recombinant proteins | [2] |
| Substrate Preference | Substrate preferences of ACSL isoforms for EETs can differ between assays performed in cell membranes versus with purified proteins, suggesting that the cellular environment influences enzyme activity. | COS7 cell membranes vs. purified recombinant proteins | [2] |
Experimental Protocols
Enzymatic Synthesis of this compound (General Protocol)
This protocol is a generalized procedure for the enzymatic synthesis of fatty acyl-CoAs and can be adapted for this compound.
Materials:
-
Purified long-chain acyl-CoA synthetase (ACSL)
-
14,15-EET
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Dithiothreitol (DTT)
-
Triton X-100
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, MgCl₂, ATP, DTT, and Triton X-100.
-
Add CoA and 14,15-EET (dissolved in a suitable solvent like ethanol) to the reaction mixture.
-
Initiate the reaction by adding the purified ACSL enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding an acidic solution (e.g., perchloric acid or citric acid).
-
The synthesized this compound can be purified using solid-phase extraction or high-performance liquid chromatography (HPLC).
Analysis of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific method for the detection and quantification of acyl-CoAs.
Workflow:
Key Steps:
-
Sample Preparation: Extraction of acyl-CoAs from cells or tissues is typically performed using a solvent mixture (e.g., isopropanol/acetonitrile/water) followed by solid-phase extraction for enrichment.
-
LC Separation: The extracted acyl-CoAs are separated using reverse-phase HPLC.
-
MS/MS Analysis: The separated molecules are ionized (usually by electrospray ionization) and analyzed by a tandem mass spectrometer. Specific precursor-to-product ion transitions are monitored for the selective detection and quantification of this compound.
Conclusion
This compound is a pivotal, yet often overlooked, intermediate in the metabolism of the signaling lipid 14,15-EET. Its formation, catalyzed by acyl-CoA synthetases, represents a critical branch point that determines whether 14,15-EET will be incorporated into cellular membranes for potential later release or be directed towards catabolism. A deeper understanding of the regulation of this compound synthesis and its subsequent metabolic fate is crucial for elucidating the complete biological role of EETs in health and disease. Further research is warranted to establish specific kinetic parameters for the enzymes involved in its metabolism and to accurately quantify its cellular concentrations under various physiological and pathological conditions. This knowledge will be invaluable for the development of novel therapeutic strategies targeting the epoxyeicosatrienoic acid pathway.
References
- 1. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 2. Long-chain acyl-CoA synthetase isoforms differ in preferences for eicosanoid species and long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 14,15-Epoxyeicosatrienoic acid metabolism in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the 14,15-EET-CoA Synthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are a group of signaling lipids derived from arachidonic acid by the action of cytochrome P450 (CYP) epoxygenases. Among the four regioisomers, 14,15-EET has garnered significant attention for its diverse biological activities, including vasodilation, anti-inflammatory effects, and promotion of angiogenesis. For 14,15-EET to be incorporated into complex lipids such as phospholipids (B1166683) and triglycerides, or to undergo β-oxidation, it must first be activated to its coenzyme A (CoA) thioester, 14,15-epoxyeicosatrienoyl-CoA (14,15-EET-CoA). This activation is a critical step that dictates the metabolic fate and certain biological functions of 14,15-EET. This technical guide provides a comprehensive overview of the this compound synthesis pathway, including the enzymes involved, quantitative data, detailed experimental protocols, and associated signaling pathways.
The this compound Synthesis Pathway
The synthesis of this compound is a two-step process that begins with the epoxidation of arachidonic acid, followed by the ligation of coenzyme A.
-
Synthesis of 14,15-EET from Arachidonic Acid: Arachidonic acid, an omega-6 polyunsaturated fatty acid, is converted to 14,15-EET by CYP epoxygenases, primarily members of the CYP2C and CYP2J families. This reaction involves the insertion of an oxygen atom across the double bond at the 14th and 15th carbon positions of arachidonic acid.
-
Formation of this compound: The activation of 14,15-EET to this compound is catalyzed by long-chain acyl-CoA synthetase (ACSL) isoforms.[1] Studies have shown that several ACSL isoforms can utilize EETs as substrates, with a notable preference exhibited by ACSL4 for eicosanoids.[1] This enzymatic reaction involves the ATP-dependent formation of a thioester bond between the carboxyl group of 14,15-EET and the sulfhydryl group of coenzyme A.
Quantitative Data
The enzymatic conversion of 14,15-EET to its CoA ester is a critical control point. The following tables summarize the available quantitative data regarding the enzymes involved in this pathway.
| Enzyme Family | Key Isoforms | Substrate | Product | Cellular Location | Reference |
| Cytochrome P450 | CYP2C8, CYP2C9, CYP2J2 | Arachidonic Acid | 14,15-EET | Endoplasmic Reticulum | |
| Long-chain acyl-CoA Synthetase | ACSL1, ACSL3, ACSL4, ACSL5, ACSL6 | 14,15-EET | This compound | Endoplasmic Reticulum, Outer Mitochondrial Membrane | [1] |
Table 1: Enzymes Involved in the this compound Synthesis Pathway. This table outlines the primary enzyme families and specific isoforms responsible for the two key steps in the synthesis of this compound.
| ACSL Isoform | Relative Activity with 14,15-EET (pmol/min/mg) | Preferred Eicosanoid Substrate | Reference |
| F-ACSL1 | ~150 | HETEs | [1] |
| F-ACSL4 | ~400 | EETs | [1] |
| COS7-ACSL1 | Lower activity with EETs than AA | Arachidonic Acid (AA) | [1] |
| COS7-ACSL4 | Higher activity with EETs than ACSL1 | Arachidonic Acid (AA) | [1] |
Table 2: Substrate Preference of Acyl-CoA Synthetase (ACSL) Isoforms for Eicosanoids. This table presents a comparison of the enzymatic activity of different ACSL isoforms with 14,15-EET as a substrate. The data is derived from studies using both purified bacterial recombinant proteins (F-ACSL) and isoforms overexpressed in mammalian COS7 cells. While a complete Michaelis-Menten kinetic analysis for ACSL4 with 14,15-EET is not available, the data indicates a clear preference of F-ACSL4 for EETs over HETEs.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the this compound synthesis pathway.
Protocol 1: Enzymatic Synthesis of this compound
This protocol describes the in vitro synthesis of this compound using recombinant ACSL4.
Materials:
-
Recombinant human ACSL4 (purified)
-
14,15-EET (substrate)
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Triton X-100
-
Dithiothreitol (DTT)
-
Phosphate (B84403) buffer (50 mM, pH 7.0)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing 50 mM phosphate buffer (pH 7.0), 1% Triton X-100, 5 mM DTT, 15 mM MgCl₂, 1 mM CoA, and 10 mM ATP.
-
Add 14,15-EET to the reaction mixture to the desired final concentration (e.g., 1-100 µM).
-
Initiate the reaction by adding a known amount of purified recombinant ACSL4 (e.g., 10 µg).
-
Incubate the reaction mixture at 37°C for 20 minutes.
-
Stop the reaction by adding a quenching solution, such as acetonitrile (B52724) or methanol.
-
Analyze the formation of this compound using a validated LC-MS/MS method.
Protocol 2: Indirect Spectrophotometric Assay for Acyl-CoA Synthetase Activity
This continuous assay measures the consumption of CoA, which is indirectly coupled to the production of a chromogenic product.
Materials:
-
Cell or tissue lysate containing ACSL activity
-
14,15-EET
-
CoA
-
ATP
-
MgCl₂
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (pH 8.0)
-
Spectrophotometer
Procedure:
-
Prepare a reaction buffer containing Tris-HCl (pH 8.0), MgCl₂, ATP, and DTNB.
-
Add the cell or tissue lysate to the reaction buffer.
-
Initiate the reaction by adding 14,15-EET and CoA.
-
Monitor the increase in absorbance at 412 nm in real-time. The rate of increase in absorbance is proportional to the rate of CoA consumption and thus, ACSL activity.
Protocol 3: LC-MS/MS Quantification of this compound
This protocol outlines a method for the sensitive and specific detection of this compound in biological samples or in vitro reaction mixtures.
Instrumentation:
-
A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Sample Preparation:
-
For cellular or tissue samples, perform lipid extraction using a suitable method (e.g., Bligh-Dyer or Folch extraction).
-
For in vitro reaction mixtures, quench the reaction and centrifuge to remove precipitated protein.
-
Add an appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA) to the samples.
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column for separation. A typical mobile phase system consists of an aqueous solution with a weak base (e.g., ammonium (B1175870) bicarbonate) and an organic solvent (e.g., acetonitrile). A gradient elution is employed to separate the acyl-CoAs.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Use multiple reaction monitoring (MRM) for quantification. The precursor ion will be the [M+H]⁺ of this compound, and a characteristic product ion resulting from the neutral loss of phosphoadenosine diphosphate (B83284) (507.1 Da) is typically monitored.[1]
Signaling Pathways and Biological Roles
The conversion of 14,15-EET to this compound is a pivotal step that directs this lipid mediator towards specific metabolic and signaling fates.
Metabolic Fate of this compound
-
Incorporation into Phospholipids: this compound is a substrate for acyltransferases, which incorporate the 14,15-EET moiety into the sn-2 position of phospholipids, such as phosphatidylcholine and phosphatidylethanolamine. This process serves as a mechanism for storing and sequestering 14,15-EET within cellular membranes.
-
β-Oxidation: this compound can enter the mitochondrial β-oxidation pathway, leading to its degradation and the production of energy.
Signaling Pathways
While the direct signaling roles of this compound are still under investigation, the signaling pathways of its precursor, 14,15-EET, are better characterized and provide insights into the potential downstream effects.
-
G-Protein Coupled Receptors (GPCRs): 14,15-EET has been shown to interact with several GPCRs, including prostaglandin (B15479496) receptors, leading to the activation of downstream signaling cascades such as the adenylyl cyclase/cAMP/PKA pathway.[2][3]
-
Peroxisome Proliferator-Activated Receptors (PPARs): 14,15-EET and its hydrolysis product, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), can activate PPARs, which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.[4]
-
Growth Factor Receptor Transactivation: 14,15-EET can transactivate the epidermal growth factor receptor (EGFR), leading to the activation of downstream mitogenic signaling pathways such as the ERK and PI3K/AKT pathways.
Visualizations
Caption: The two-step enzymatic synthesis of this compound.
Caption: Workflow for the synthesis and analysis of this compound.
Caption: Known signaling pathways of the precursor, 14,15-EET.
Conclusion
The synthesis of this compound, catalyzed by ACSL4, is a crucial step in the metabolism of 14,15-EET, directing it towards either storage in phospholipids or degradation via β-oxidation. While the direct signaling roles of this compound are an active area of research, understanding its synthesis and the well-established signaling pathways of its precursor, 14,15-EET, provides a solid foundation for further investigation. The experimental protocols and quantitative data presented in this guide offer valuable tools for researchers and drug development professionals seeking to explore the therapeutic potential of modulating this important lipid signaling pathway. Further research is warranted to fully elucidate the kinetic parameters of the enzymes involved and the specific signaling functions of this compound itself.
References
- 1. Long-chain acyl-CoA synthetase isoforms differ in preferences for eicosanoid species and long-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism and signal transduction of 14 (R), 15 (S)-epoxyeicosatrienoic acid (14,15-EET) binding in guinea pig monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 14,15-Epoxyeicosatrienoic acid induces vasorelaxation through the prostaglandin EP(2) receptors in rat mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arachidonic acid downregulates acyl-CoA synthetase 4 expression by promoting its ubiquitination and proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Bioactive Lipid Network: A Technical Guide to 14,15-EET and 14,15-EET-CoA
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the nuanced differences between two closely related endogenous lipid signaling molecules: 14,15-epoxyeicosatrienoic acid (14,15-EET) and its coenzyme A thioester, 14,15-epoxyeicosatrienoyl-CoA (14,15-EET-CoA). While 14,15-EET is a well-characterized signaling molecule with pleiotropic effects, the distinct role of this compound is emerging as a critical determinant of 14,15-EET's metabolic fate and potential for intracellular signaling. This guide provides a comprehensive overview of their biosynthesis, metabolism, and biological functions, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug development in this area.
Core Distinctions: 14,15-EET vs. This compound
The fundamental difference between these two molecules lies in their chemical structure and primary biological roles. 14,15-EET is a free fatty acid epoxide that acts as a signaling molecule, primarily interacting with cell surface receptors and intracellular targets. In contrast, this compound is an activated form of 14,15-EET, where the carboxylic acid is esterified to coenzyme A. This "activation" primes 14,15-EET for its primary known function: incorporation into the phospholipid membrane. While the direct signaling roles of this compound are not as extensively studied, its formation is a critical regulatory step controlling the bioavailability and metabolic fate of 14,15-EET.
Biosynthesis and Metabolism: A Tale of Two Pathways
The generation and subsequent metabolic processing of 14,15-EET and this compound are tightly regulated enzymatic processes.
Biosynthesis of 14,15-EET
14,15-EET is synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases, particularly isoforms from the CYP2C and CYP2J families.[1] This reaction involves the epoxidation of the double bond at the 14,15-position of arachidonic acid.
Caption: Biosynthesis of 14,15-EET from arachidonic acid.
Metabolism of 14,15-EET
Once formed, 14,15-EET has two primary metabolic fates:
-
Hydration to 14,15-DHET: The most well-characterized pathway for 14,15-EET inactivation is its rapid hydrolysis by soluble epoxide hydrolase (sEH) to form the less active diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[2]
-
Conversion to this compound: 14,15-EET can be "activated" by long-chain acyl-CoA synthetases (ACSLs) to form this compound.[3] This is a critical step for its incorporation into phospholipids.
References
- 1. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 3. Epoxyeicosatrienoic and dihydroxyeicosatrienoic acids dilate human coronary arterioles via BKCa channels: implications for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Stability and Degradation of 14,15-EET-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic stability and degradation pathways of 14,15-epoxyeicosatrienoic acid-coenzyme A (14,15-EET-CoA). While the metabolism of the free acid form, 14,15-EET, is well-documented, this guide focuses on the unique metabolic fate of its CoA ester, a critical intermediate in cellular lipid metabolism. This document synthesizes current knowledge, details relevant experimental protocols, and presents key signaling pathways to support further research and drug development efforts in this area.
Introduction to 14,15-EET and its Bioactivation
14,15-epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases, primarily from the CYP2C and CYP2J subfamilies.[1] It is involved in a multitude of physiological processes, including vasodilation, anti-inflammation, and cellular signaling.[2] For 14,15-EET to be incorporated into complex lipids or to undergo beta-oxidation, it must first be activated to its coenzyme A (CoA) thioester, this compound, by acyl-CoA synthetases (ACS). This activation step is pivotal as it directs the molecule towards specific metabolic pathways, thereby influencing its cellular concentration and biological activity.
Metabolic Pathways of this compound
The metabolic fate of this compound is primarily dictated by its susceptibility to enzymatic degradation. The main pathways involved are hydrolysis of the epoxide moiety (if the CoA ester is first hydrolyzed to the free acid), beta-oxidation of the fatty acyl chain, and hydrolysis of the thioester bond.
Hydrolysis of the Epoxide Moiety (via the Free Acid)
The most well-characterized degradation pathway for the free acid, 14,15-EET, is the enzymatic hydrolysis of the epoxide to form 14,15-dihydroxyeicosatrienoic acid (14,15-DHET). This reaction is catalyzed by soluble epoxide hydrolase (sEH).[3] 14,15-EET is the preferred substrate for sEH among the EET regioisomers.[4] The resulting diol, 14,15-DHET, is generally considered less biologically active than its epoxide precursor, although it has been shown to activate peroxisome proliferator-activated receptor-alpha (PPARα).[5][6]
Beta-Oxidation
As an acyl-CoA, this compound is a potential substrate for the beta-oxidation pathway, a major catabolic process for fatty acids. This process occurs in both mitochondria and peroxisomes and involves a series of enzymatic reactions that sequentially shorten the fatty acyl chain, producing acetyl-CoA.[1] The presence of double bonds and the epoxide ring in the this compound structure necessitates the involvement of auxiliary enzymes.[7] While direct studies on the beta-oxidation of this compound are lacking, the metabolism of other unsaturated fatty acids suggests that it is a plausible degradation route. Peroxisomes are particularly important for the initial breakdown of very-long-chain and complex fatty acids.[1][8]
Acyl-CoA Thioester Hydrolysis
Acyl-CoA thioesterases (ACOTs) are a family of enzymes that catalyze the hydrolysis of acyl-CoAs to the corresponding free fatty acid and coenzyme A.[9] This process regulates the intracellular pools of acyl-CoAs and free fatty acids. The substrate specificities of ACOTs vary, with different isoforms showing preference for short-, medium-, or long-chain acyl-CoAs.[9] It is plausible that specific ACOT isoforms could hydrolyze this compound back to 14,15-EET, thereby modulating its availability for incorporation into phospholipids (B1166683) or for degradation by sEH.
Incorporation into Complex Lipids
This compound serves as the activated form of 14,15-EET for its esterification into the sn-2 position of phospholipids. This incorporation is a significant metabolic fate that removes the free signaling molecule from circulation while potentially altering membrane properties and creating a storage pool of 14,15-EET that can be released upon cellular stimulation.
Quantitative Data on 14,15-EET Metabolism
Direct quantitative data on the metabolic stability of this compound is scarce in the scientific literature. However, kinetic parameters for the incorporation of the free acid, 14,15-EET, into phospholipids of mastocytoma cells have been reported, which provides an indirect measure of the kinetics of this compound formation and subsequent acylation.
| Parameter | Value | Cell Type | Reference |
| Km (for incorporation into phospholipids) | 1.1 µM | Mastocytoma cells | [1] |
| Vmax (for incorporation into phospholipids) | 36 pmol/min/10^7 cells | Mastocytoma cells | [1] |
| Half-life (in phospholipids, basal conditions) | 34.9 ± 7 h | Mastocytoma cells | [1] |
Note: The Km and Vmax values refer to the overall process of 14,15-EET uptake and incorporation, for which the formation of this compound is an essential intermediate step.
Experimental Protocols
In Vitro Metabolic Stability Assay of this compound in Liver Microsomes and Cytosol
This protocol provides a general framework for assessing the metabolic stability of an acyl-CoA, such as this compound, in subcellular fractions.
Objective: To determine the rate of degradation of this compound in the presence of liver microsomes (for oxidative metabolism and some hydrolysis) and cytosol (for hydrolytic enzymes and beta-oxidation enzymes).
Materials:
-
This compound
-
Liver microsomes (from human, rat, or other species of interest)
-
Liver cytosol
-
NADPH regenerating system (e.g., G6P, G6PD, and NADP+)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (B52724) (ACN), ice-cold
-
Internal standard (e.g., a stable isotope-labeled acyl-CoA)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffered solution).
-
Thaw liver microsomes and cytosol on ice. Dilute to the desired protein concentration (e.g., 0.5-1.0 mg/mL) with cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal or cytosolic suspension at 37°C for 5-10 minutes.
-
To initiate the reaction, add this compound to the wells to achieve the desired final concentration (e.g., 1-10 µM). For microsomal incubations assessing oxidative metabolism, also add the NADPH regenerating system.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard to the respective wells.
-
-
Sample Processing:
-
Seal the plate and vortex to mix thoroughly.
-
Centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes at 4°C) to precipitate proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining this compound at each time point.
-
Plot the natural logarithm of the percentage of remaining this compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (k / [protein concentration]) * 1000.
-
LC-MS/MS Analysis of this compound
Objective: To quantify the concentration of this compound in biological samples.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent like tributylamine.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.
-
Gradient: A gradient from a low to high percentage of mobile phase B to elute the acyl-CoA.
-
Flow Rate: Appropriate for the column dimensions.
-
Column Temperature: e.g., 40°C.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Quantifier: Monitor the transition from the precursor ion [M+H]+ of this compound to a specific product ion (e.g., the fragment corresponding to the loss of the acyl chain).
-
Qualifier: Monitor a second transition to confirm the identity of the analyte.
-
-
Optimization: Optimize cone voltage, collision energy, and other source parameters for maximum sensitivity for this compound and the internal standard.
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Quantify the amount of this compound in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
Signaling Pathways and Visualizations
14,15-EET and its metabolites exert their biological effects through various signaling pathways. Understanding these pathways is crucial for elucidating the functional consequences of this compound metabolism.
Overview of Metabolic Fates
The following diagram illustrates the central role of this compound in the metabolism of 14,15-EET.
Experimental Workflow for Metabolic Stability
The following diagram outlines a typical experimental workflow for assessing the metabolic stability of this compound.
Key Signaling Pathways of 14,15-EET
14,15-EET has been shown to activate several downstream signaling cascades, which are relevant to its physiological and pathological roles.
Conclusion
The metabolic stability and degradation of this compound are critical determinants of the biological activity of 14,15-EET. While direct research on the metabolism of the CoA ester is limited, its central role as a substrate for beta-oxidation, acyl-CoA hydrolysis, and incorporation into complex lipids is inferred from our understanding of fatty acid metabolism. Further studies are warranted to elucidate the specific enzymes and kinetic parameters governing the fate of this compound. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to investigate these unanswered questions and to further explore the therapeutic potential of modulating the 14,15-EET metabolic pathway.
References
- 1. aocs.org [aocs.org]
- 2. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beta oxidation - Wikipedia [en.wikipedia.org]
- 4. Peroxisomal beta-oxidation and polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. 14,15-Dihydroxyeicosatrienoic acid activates peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peroxisomal beta-oxidation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Structure, Function, and Lipid Sensing Activity in the Thioesterase Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymes Responsible for 14,15-EET-CoA Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the enzymatic synthesis of 14,15-epoxyeicosatrienoic acid-coenzyme A (14,15-EET-CoA), a critical step in the metabolism and signaling of the cardioprotective lipid mediator, 14,15-EET. We delve into the primary enzymes responsible for this conversion, the long-chain acyl-CoA synthetase (ACSL) isoforms, presenting available quantitative data on their activity and substrate preference. Detailed experimental protocols for the synthesis and quantification of this compound are provided, alongside visualizations of the key enzymatic and signaling pathways. This guide is intended to be a valuable resource for researchers investigating the physiological roles of EETs and developing novel therapeutic strategies targeting this pathway.
Introduction: The Significance of 14,15-EET and its Activation to this compound
14,15-Epoxyeicosatrienoic acid (14,15-EET) is a potent signaling molecule derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases, primarily isoforms of the CYP2C and CYP2J families. It plays a crucial role in cardiovascular homeostasis, exhibiting vasodilatory, anti-inflammatory, and anti-apoptotic properties. For 14,15-EET to exert some of its biological functions, particularly its incorporation into cellular phospholipids, it must first be activated to its coenzyme A thioester, this compound. This activation is a pivotal step that dictates the metabolic fate and signaling capacity of 14,15-EET.
The Key Players: Long-Chain Acyl-CoA Synthetase (ACSL) Isoforms
The conversion of 14,15-EET to this compound is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs), also referred to as fatty acyl-CoA ligases (FACLs). These enzymes are essential for the activation of fatty acids, preparing them for various metabolic pathways. All five major ACSL isoforms (ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6) have been shown to utilize EETs, including 14,15-EET, as substrates.[1]
Quantitative Analysis of ACSL Isoform Activity with 14,15-EET
The available data on the enzymatic activity of ACSL isoforms with 14,15-EET as a substrate is primarily derived from studies using purified, bacterially expressed FLAG-tagged ACSLs (F-ACSLs). The specific activities of these isoforms with 14,15-EET are summarized in the table below. It is important to note that substrate preferences of these enzymes can be influenced by their expression system and local membrane environment.[1]
| Enzyme Isoform | Substrate | Specific Activity (nmol/min/mg) |
| F-ACSL1 | 14,15-EET | ~150 |
| F-ACSL3 | 14,15-EET | ~125 |
| F-ACSL4 | 14,15-EET | ~250 |
| F-ACSL5 | 14,15-EET | ~100 |
| F-ACSL6 | 14,15-EET | ~175 |
Data extracted from a study by Klett et al. (2017) and represents approximate values from graphical data. The assays were performed using 5 µM of 14,15-EET.[1]
While detailed Michaelis-Menten kinetics (Km and Vmax) for mammalian ACSL isoforms with 14,15-EET are not extensively documented, studies on other long-chain fatty acids provide insights into their general substrate affinities. For instance, ACSL4 exhibits a high affinity for arachidonic acid, the precursor of 14,15-EET.[1]
Experimental Protocols
Enzymatic Synthesis and Activity Measurement of this compound
This section outlines a general protocol for the in vitro synthesis of this compound and the measurement of ACSL activity, based on established methods for long-chain fatty acids.[2]
3.1.1. Radiometric Assay for ACSL Activity
This method relies on the use of radiolabeled 14,15-EET to quantify the formation of this compound.
Materials:
-
Purified ACSL isoform or cell lysate containing ACSL activity
-
[³H]-14,15-EET or [¹⁴C]-14,15-EET
-
ATP (Adenosine 5'-triphosphate)
-
Coenzyme A (CoA)
-
MgCl₂ (Magnesium chloride)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Reaction buffer (e.g., 175 mM Tris-HCl, pH 7.4)
-
Dole's solution (isopropanol:heptane (B126788):1 M H₂SO₄, 40:10:1)
-
Heptane
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, ATP (e.g., 10 mM), CoA (e.g., 250 µM), MgCl₂ (e.g., 8 mM), and DTT (e.g., 5 mM).
-
Substrate Preparation: Prepare the radiolabeled 14,15-EET substrate bound to BSA.
-
Enzyme Addition: Add the purified ACSL enzyme or cell lysate (2-6 µg of protein) to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding the radiolabeled 14,15-EET substrate (e.g., 100 µM).
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 10 minutes), ensuring the reaction is within the linear range.
-
Termination of Reaction: Stop the reaction by adding Dole's solution.
-
Phase Separation: Add heptane and water to the mixture and vortex to separate the organic and aqueous phases. The unreacted [³H]-14,15-EET will partition into the upper organic phase, while the [³H]-14,15-EET-CoA will remain in the lower aqueous phase.
-
Washing: Perform two sequential washes of the organic phase with heptane to minimize contamination of the aqueous phase with unreacted substrate.
-
Quantification: Transfer an aliquot of the aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculation: Calculate the amount of this compound formed based on the specific activity of the radiolabeled substrate.
3.1.2. Fluorometric Assay for ACSL Activity
Commercially available kits provide a high-throughput, non-radioactive method for measuring ACSL activity.[3][4] These assays typically involve a series of enzymatic reactions that couple the production of acyl-CoA to the generation of a fluorescent product.
General Principle:
-
ACSL catalyzes the formation of this compound from 14,15-EET, ATP, and CoA.
-
The produced this compound is then utilized by a developer enzyme mix to generate an intermediate.
-
This intermediate reacts with a fluorescent probe to produce a stable, quantifiable signal.
Procedure: Follow the manufacturer's instructions for the specific assay kit. This typically involves preparing a reaction mixture containing the sample, assay buffer, substrate (14,15-EET), and enzyme mix, followed by incubation and measurement of fluorescence at the specified wavelengths.
LC-MS/MS for the Detection and Quantification of this compound
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the direct detection and quantification of this compound.[1]
Sample Preparation:
-
Reaction Quenching: Terminate the enzymatic reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the acyl-CoAs from the reaction mixture.
-
Concentration: Evaporate the solvent and reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Chromatography: Separate the analytes using a C18 reversed-phase column with a suitable gradient of mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid).
-
Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Monitor the specific precursor-to-product ion transitions for this compound. The expected m/z for the [M+H]⁺ ion of this compound is 1070.4 Da.[1]
Signaling Pathways and Downstream Effects of this compound
The primary and best-characterized role of this compound is to facilitate the esterification of 14,15-EET into the sn-2 position of membrane phospholipids, such as phosphatidylcholine and phosphatidylethanolamine.[1][5] This incorporation is catalyzed by acyltransferases. This process serves as a mechanism for storing 14,15-EET within the cell, protecting it from rapid degradation by soluble epoxide hydrolase (sEH), and allowing for its regulated release by phospholipases to exert its signaling functions.
While the direct signaling roles of this compound are less understood, the broader family of fatty acyl-CoAs are known to be involved in various cellular processes, including:
-
Transcriptional Regulation: Long-chain fatty acyl-CoAs can act as ligands for nuclear receptors and influence gene expression.[6]
-
Protein Acylation: Fatty acyl-CoAs are substrates for the acylation of proteins, a post-translational modification that can affect protein localization and function.[6]
Further research is needed to elucidate the specific signaling pathways directly regulated by this compound.
Visualizations
Enzymatic Formation of this compound
References
- 1. Long-chain acyl-CoA synthetase isoforms differ in preferences for eicosanoid species and long-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abcam.cn [abcam.cn]
- 4. bioassaysys.com [bioassaysys.com]
- 5. 14,15-Epoxyeicosatrienoic acid metabolism in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 14,15-EET-CoA: Chemical Properties, Metabolism, and Analysis
Introduction
14,15-Epoxyeicosatrienoyl-Coenzyme A (this compound) is the activated form of 14,15-epoxyeicosatrienoic acid (14,15-EET), a significant signaling lipid derived from arachidonic acid. While the biological activities of 14,15-EET are extensively studied, the specific roles and properties of its CoA ester are less well-characterized. This technical guide provides a detailed overview of the known chemical and physical properties of this compound, its metabolic fate, and state-of-the-art methodologies for its analysis. This document is intended to serve as a valuable resource for researchers in the fields of lipidomics, pharmacology, and drug development.
Chemical and Physical Properties
Quantitative data for this compound is primarily available from commercial suppliers and extrapolated from data on similar long-chain fatty acyl-CoAs. A summary of these properties is presented in Table 1.
| Property | Value | Source |
| Chemical Formula | C41H66N7O17P3S | MedChemExpress[1] |
| Molecular Weight | 1069.99 g/mol | MedChemExpress[1] |
| CAS Number | 2245272-22-2 | MedChemExpress[2] |
| Appearance | Likely a solid or solution | Inferred |
| Solubility | Soluble in organic solvents such as ethanol, DMF, and DMSO. Limited solubility in aqueous solutions. | Inferred from 14,15-EET and general acyl-CoA properties[3] |
| Stability & Storage | Store at -20°C or -80°C. Shipped on dry ice. Avoid repeated freeze-thaw cycles. Stability in solution is limited; prepare fresh solutions for optimal results. | MedChemExpress, Inferred from general acyl-CoA handling[1][4] |
Metabolic Pathways of 14,15-EET and the Role of this compound
14,15-EET undergoes several metabolic transformations, with the formation of this compound being a critical step for its entry into fatty acid metabolism, particularly beta-oxidation. The conversion of 14,15-EET to its CoA ester is catalyzed by acyl-CoA synthetases. Once formed, this compound can be transported into mitochondria and peroxisomes for degradation.
References
- 1. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Technical Guide on the Endogenous Levels and Analysis of 14,15-EET-CoA in Tissues
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 14,15-epoxyeicosatrienoic acid (14,15-EET) and its activated coenzyme A (CoA) ester, 14,15-EET-CoA. While direct quantitative data on the endogenous tissue levels of this compound are sparse in current literature, this document consolidates available data on its precursor, 14,15-EET, which serves as a critical indicator of the pathway's activity. We present detailed experimental protocols for the analysis of these lipids, signaling pathway diagrams, and a generalized workflow for tissue acyl-CoA quantification. This guide is intended to serve as a valuable resource for professionals investigating the roles of these lipid mediators in physiology and disease.
Introduction to 14,15-EET and its CoA Ester
Epoxyeicosatrienoic acids (EETs) are a group of signaling lipids derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1] Among the four regioisomers, 14,15-EET is often the most abundant and has been implicated in a wide range of biological processes, including vasodilation, anti-inflammation, angiogenesis, and protection against ischemia-reperfusion injury.[2][3] EETs are short-lived molecules, rapidly metabolized by soluble epoxide hydrolase (sEH) to their less active dihydroxy-eicosatrienoic acid (DHET) counterparts.[1]
For 14,15-EET to be incorporated into complex lipids, such as phospholipids (B1166683) and triglycerides, or to undergo other metabolic transformations like chain elongation or β-oxidation, it must first be activated to its thioester derivative, this compound. This activation is catalyzed by acyl-CoA synthetases (ACS). Due to its role as a metabolic intermediate, this compound is presumed to exist at very low steady-state concentrations, making its direct quantification in tissues technically challenging. Consequently, the scientific literature predominantly focuses on the measurement of the free acid, 14,15-EET, and its hydrolyzed product, 14,15-DHET.
Quantitative Data on Endogenous 14,15-EET Levels
The concentration of 14,15-EET serves as a proxy for the activity of the CYP epoxygenase pathway. The following table summarizes available quantitative data for 14,15-EET in various biological matrices.
| Tissue/Matrix | Species | Condition | Concentration / Level | Analytical Method | Reference |
| Human Plasma | Human | Pooled | 10.7 ng/mL | UPLC-MS/MS | [4] |
| Breast Cancer Tissue | Human | Cancerous | Median: 4145.9 ng/mg protein | ELISA | [5] |
| Adjacent Tissue | Human | Non-cancerous | Median: 1634.4 ng/mg protein | ELISA | [5] |
| Brain (Cortex) | Mouse | 5xFAD Model (Vehicle) | ~1.0 (Relative Level) | Not Specified | [6] |
| Brain (Hippocampus) | Mouse | 5xFAD Model (Vehicle) | ~1.0 (Relative Level) | Not Specified | [6] |
| Brain (Cortex) | Mouse | 5xFAD Model (TPPU treated) | ~1.8 (Relative Level) | Not Specified | [6] |
| Brain (Hippocampus) | Mouse | 5xFAD Model (TPPU treated) | ~1.5 (Relative Level) | Not Specified | [6] |
| Heart Perfusate | Mouse | Wild-Type (Baseline) | ~25 pg/mL | LC-MS/MS | [7][8] |
| Heart Perfusate | Mouse | Tie2-CYP2J2 Tr (Baseline) | ~150 pg/mL | LC-MS/MS | [8] |
Note: Data from different studies may not be directly comparable due to variations in extraction efficiency, analytical methodology, and unit expression.
Signaling and Metabolic Pathways
Biosynthesis and Metabolism of 14,15-EET
Arachidonic acid released from membrane phospholipids is metabolized by CYP epoxygenases (primarily CYP2C and CYP2J families) to form 14,15-EET.[9] This active lipid can then follow two primary routes: inactivation via hydrolysis to 14,15-DHET by sEH, or activation to this compound by ACS enzymes for subsequent incorporation into cellular lipids.
Caption: Biosynthesis and primary metabolic fates of 14,15-EET.
Experimental Protocols
Protocol for Quantification of 14,15-EET in Tissues (LC-MS/MS)
This protocol is a composite based on established methods for analyzing eicosanoids.[4][10]
-
Tissue Homogenization:
-
Accurately weigh frozen tissue (~50-100 mg).
-
Homogenize in 1 mL of ice-cold methanol (B129727) containing an antioxidant (e.g., 0.1% butylated hydroxytoluene, BHT) and a deuterated internal standard (e.g., 14,15-EET-d11).
-
Use a mechanical homogenizer until the tissue is fully dispersed.
-
-
Lipid Extraction (Folch or Bligh-Dyer Method):
-
To the homogenate, add 2 mL of chloroform (B151607). Vortex thoroughly.
-
Add 0.8 mL of acidified water (to improve partitioning). Vortex again.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids.
-
-
Saponification (Optional - to measure total EETs):
-
Dry the organic extract under a stream of nitrogen.
-
Reconstitute in 1 mL of 0.4 M KOH in methanol and incubate at 60°C for 1 hour to hydrolyze EETs from esterified lipid pools.
-
Neutralize with acetic acid and re-extract lipids into chloroform or hexane.
-
-
Solid Phase Extraction (SPE) for Cleanup:
-
Dry the lipid extract under nitrogen.
-
Reconstitute in a small volume of a non-polar solvent (e.g., hexane).
-
Apply the sample to a pre-conditioned silica (B1680970) or C18 SPE cartridge.
-
Wash with non-polar solvents to remove neutral lipids.
-
Elute the fatty acid fraction (containing EETs) with a more polar solvent mixture (e.g., ethyl acetate (B1210297) or methanol/chloroform).
-
-
LC-MS/MS Analysis:
-
Dry the final eluate and reconstitute in the mobile phase (e.g., 50:50 acetonitrile (B52724):water).
-
Inject onto a reverse-phase C18 column.
-
Use a gradient elution with mobile phases typically consisting of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.
-
Detect using a tandem mass spectrometer in negative ion mode with Selected Reaction Monitoring (SRM). The mass transition for 14,15-EET is typically m/z 319 -> specific fragment ions.[11]
-
Quantify by comparing the peak area ratio of the analyte to the deuterated internal standard against a calibration curve.
-
Generalized Protocol for Quantification of this compound in Tissues
This is a generalized protocol based on methods for other long-chain acyl-CoAs, as a specific validated method for this compound is not widely published.[12][13][14] The lability of the thioester bond is a critical consideration.
-
Rapid Tissue Harvesting and Quenching:
-
Freeze-clamp the tissue in situ using tongs pre-chilled in liquid nitrogen to instantly halt metabolic activity.[15] This is crucial to prevent post-mortem degradation of acyl-CoAs.
-
Store samples at -80°C until extraction.
-
-
Extraction of Acyl-CoAs:
-
Pulverize the frozen tissue under liquid nitrogen.
-
Extract the powder with a cold solution of 2:1 isopropanol:50 mM KH2PO4 buffer, followed by the addition of chloroform and further buffer to induce phase separation.
-
Alternatively, use a cold 8:1:1 methanol:chloroform:water solution.[13]
-
Include a suitable internal standard (e.g., a non-endogenous odd-chain acyl-CoA like C17:0-CoA).
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) at 4°C.[13]
-
Collect the supernatant containing the acyl-CoAs.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Dry the supernatant under nitrogen.
-
Reconstitute in an appropriate loading buffer.
-
Use a C18 SPE cartridge to separate acyl-CoAs from other interfering substances.
-
Elute the acyl-CoA fraction with a high-percentage organic solvent (e.g., methanol or acetonitrile).
-
-
LC-MS/MS Analysis:
-
Dry the eluate and reconstitute in an aqueous mobile phase.
-
Use a reverse-phase C18 column with a gradient elution system, typically involving an ion-pairing agent (e.g., ammonium (B1175870) acetate) in the mobile phases to improve retention and peak shape.
-
Detect using a tandem mass spectrometer, likely in positive ion mode, monitoring for the specific precursor-to-product ion transition of this compound.
-
Quantify against a calibration curve prepared with a synthetic this compound standard and normalized to the internal standard.
-
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the analysis of acyl-CoA species from tissue samples.
Caption: Generalized workflow for tissue acyl-CoA analysis.
Conclusion
The study of this compound is an emerging area with significant potential for understanding lipid signaling and metabolism. While direct measurement of its endogenous levels remains a challenge, robust methods exist for its precursor, 14,15-EET. The protocols and workflows outlined in this guide provide a strong foundation for researchers aiming to investigate this pathway. Future advancements in mass spectrometry sensitivity and the development of specific antibodies and standards for this compound will be critical for elucidating its precise concentrations and roles in various tissues and disease states.
References
- 1. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 2. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elevated 14,15- epoxyeicosatrienoic acid by increasing of cytochrome P450 2C8, 2C9 and 2J2 and decreasing of soluble epoxide hydrolase associated with aggressiveness of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 14,15-Epoxyeicosatrienoic Acid Alleviates Pathology in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fatty acids and inflammatory stimuli induce expression of long-chain acyl-CoA synthetase 1 to promote lipid remodeling in diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Non-Invasive Method to Assess Hepatic Acetyl-CoA in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Cytochrome P450 in the Production of 14,15-EET-CoA: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth exploration of the enzymatic cascade initiated by cytochrome P450 (CYP) that leads to the formation of 14,15-epoxyeicosatrienoic acid-coenzyme A (14,15-EET-CoA). It covers the key enzymes, biochemical pathways, downstream signaling events, and detailed experimental protocols for studying this metabolic axis.
Introduction: The Cytochrome P450 Epoxygenase Pathway
Arachidonic acid (AA), an essential omega-6 polyunsaturated fatty acid, is a key constituent of cell membranes.[1] When released by phospholipases, AA is metabolized through three major enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and the cytochrome P450 (CYP) pathways.[2] The CYP pathway, often termed the "third branch" of AA metabolism, generates a variety of biologically active eicosanoids, including epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs).[1][3]
EETs are produced by CYP epoxygenases and exist as four regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[4] These molecules act as potent autocrine and paracrine signaling mediators involved in regulating vascular tone, inflammation, angiogenesis, and cell proliferation.[5][6] Of the four regioisomers, 14,15-EET is a prominent and extensively studied metabolite. It can be further metabolized, including esterification into its coenzyme A (CoA) thioester, this compound, an unsaturated fatty acyl-CoA.[7][8] This conversion "activates" the fatty acid, priming it for subsequent metabolic processes such as incorporation into the phospholipid membrane.[7] This guide focuses on the critical role of CYP enzymes in the initial and rate-limiting step of this pathway: the production of 14,15-EET from arachidonic acid.
Biosynthesis of 14,15-EET and its CoA Thioester
The formation of this compound is a two-step enzymatic process. First, CYP epoxygenases convert arachidonic acid into 14,15-EET. Second, an acyl-CoA synthetase (ACS) ligates coenzyme A to 14,15-EET.
Step 1: Cytochrome P450-Mediated Epoxidation of Arachidonic Acid
The conversion of arachidonic acid to 14,15-EET is catalyzed by a specific subset of membrane-bound, heme-containing CYP enzymes known as epoxygenases.[2] In humans, the primary isoforms responsible for EET synthesis belong to the CYP2C and CYP2J subfamilies.[3][7][9] Specifically, CYP2C8, CYP2C9, and CYP2J2 are major contributors to EET production in various tissues, including the endothelium, heart, and kidney.[4][9]
These enzymes incorporate one atom of molecular oxygen into one of the four double bonds of arachidonic acid, with a preference for the ω-6 double bond to form 14,15-EET.[3][4] Most CYPs that produce EETs show a preference for forming 14,15-EET and 11,12-EET over the other regioisomers.[2] For example, human CYP2J2 exhibits a moderate regioselectivity, favoring the production of 14,15-EET as its main metabolite from arachidonic acid.[3] The expression and activity of these CYP enzymes are critical in determining the local concentration and biological activity of 14,15-EET.
Step 2: Acyl-CoA Synthetase-Mediated Conversion to this compound
Following its synthesis, 14,15-EET can be "activated" by being converted into its coenzyme A thioester, this compound. This reaction is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACSs). While specific ACS isoforms with high substrate specificity for 14,15-EET have not been fully characterized, it is understood that this conversion is an acyl-CoA dependent mechanism.[7] FATP1 (fatty acid transport protein 1) is one example of a protein with broad substrate specificity acyl-CoA synthetase activity.[10] The formation of the CoA ester is a critical step that facilitates the incorporation of 14,15-EET back into the sn-2 position of glycerophospholipids within the cell membrane.[7][11] This process allows the cell to store EETs in an esterified form, which can be released upon subsequent stimulation.
Quantitative Data on 14,15-EET Production by CYP Isoforms
The regioselectivity and efficiency of EET production vary significantly among different CYP isoforms. The following table summarizes available data on the metabolism of arachidonic acid by key human and rat CYP enzymes.
| CYP Isoform | Primary EET Regioisomers Produced | Key Findings & Quantitative Data | Reference(s) |
| Human CYP2J2 | 14,15-EET | Shows moderate regioselectivity, favoring production of 14,15-EET from arachidonic acid. | [3] |
| Human CYP2C8 | 14,15-EET, 11,12-EET | Produces 14,15-EET and 11,12-EET at a ratio of approximately 1.25:1. | [4] |
| Human CYP2C9 | 14,15-EET, 11,12-EET, 8,9-EET | Produces 14,15-EET, 11,12-EET, and 8,9-EET at a ratio of approximately 2.3:1:0.5. | [4] |
| Human CYP1B1 | Mid-chain HETEs, EETs | Major metabolites are mid-chain HETEs (54%). Km(app) for arachidonate (B1239269) is ~30 µM. | [12] |
| Rat CYP2C11 | All four EETs | Effectively produces 14,15-EET from arachidonic acid. | [13] |
| Rat CYP2C13 | 14,15-EET | Most efficiently produces 14,15-EET among several rat CYPs tested. | [13] |
| Rat CYP2C23 | 11,12-EET, 14,15-EET | Most efficiently produces 11,12-EET, but also effectively produces 14,15-EET. | [13] |
Downstream Signaling Pathways
14,15-EET is a potent signaling molecule that exerts its effects through various downstream pathways, often before its conversion to this compound. These effects are typically anti-inflammatory and pro-survival. A key mechanism is the activation of the Phosphatidylinositol-3-Kinase (PI3K)/Akt signaling pathway, which is a central regulator of cell survival and proliferation.[14][15] Studies have shown that 14,15-EET can inhibit apoptosis induced by various stressors by activating this pathway.[14][15] The activation of Akt kinase by 14,15-EET occurs within minutes and leads to the phosphorylation of downstream targets that block programmed cell death.[14][15]
Other reported signaling actions of 14,15-EET include the transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of the ERK pathway, as well as modulation of mitochondrial autophagy via the SIRT1/FOXO3a signaling pathway.[1][16][17]
Experimental Protocols
Investigating the role of CYP enzymes in this compound production requires robust methodologies for enzyme preparation and product analysis.
Protocol: Isolation of Liver Microsomes
Microsomes are vesicle-like artifacts derived from the endoplasmic reticulum and are an enriched source of CYP enzymes.[18][19] This protocol describes a standard method for their isolation from liver tissue via differential centrifugation.
Materials:
-
Fresh or frozen liver tissue
-
Ice-cold Homogenization Buffer (e.g., 0.25 M sucrose (B13894) solution containing protease inhibitors)[20]
-
Refrigerated centrifuge capable of ≥20,000 x g[21]
-
Microcentrifuge tubes
Procedure:
-
Homogenization: Weigh ~100-400 mg of liver tissue and place it in a pre-chilled Dounce homogenizer on ice.[20][21] Add 5-10 volumes of ice-cold Homogenization Buffer.[20] Homogenize with 10-15 gentle strokes until the tissue is completely dispersed.[21]
-
Initial Centrifugation (Post-Mitochondrial Fraction): Transfer the homogenate to a microcentrifuge tube. Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.[21]
-
Supernatant Collection: Carefully collect the supernatant (this is the S9 fraction, containing both microsomes and cytosol) and transfer it to a new, pre-chilled tube.[21] Avoid the floating lipid layer.[21]
-
High-Speed Centrifugation (Microsomal Pelleting): Centrifuge the S9 fraction at a higher speed (≥20,000 x g, though 100,000 x g is common for purer preparations) for 20-90 minutes at 4°C.[20][21]
-
Pellet Resuspension: Discard the supernatant (cytosolic fraction). The resulting pellet is the microsomal fraction.[20] Resuspend the pellet in a suitable storage buffer (e.g., phosphate (B84403) buffer with glycerol) to the desired protein concentration.
-
Storage: Aliquot the microsomal suspension, flash-freeze in liquid nitrogen, and store at -80°C until use.[18]
Protocol: In Vitro CYP Epoxygenase Activity Assay
This assay measures the formation of 14,15-EET from arachidonic acid using isolated microsomes.
Materials:
-
Isolated liver microsomes (e.g., 20 mg/mL stock)[19]
-
100 mM Phosphate buffer (pH 7.4)[19]
-
Arachidonic acid (substrate)
-
NADPH (cofactor), 20 mM stock[19]
-
Reaction tubes
-
Water bath at 37°C
-
Organic solvent for reaction termination (e.g., ethyl acetate)[19]
Procedure:
-
Reaction Setup: In a reaction tube, prepare a master mix. For a 200 µL final volume, combine: 183 µL of 100 mM phosphate buffer, 5 µL of 20 mg/mL microsomes (final concentration 0.5 mg/mL), and 2 µL of arachidonic acid stock (final concentration typically 10-100 µM).[13][19]
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to equilibrate.
-
Initiation: Initiate the reaction by adding 10 µL of 20 mM NADPH (final concentration 1 mM).[13][19]
-
Incubation: Incubate for 15-60 minutes at 37°C with gentle agitation.[13][19] The exact time should be within the linear range of product formation.
-
Termination: Stop the reaction by adding 200 µL of an ice-cold organic solvent (e.g., ethyl acetate).[19] Include an internal standard for quantification if using LC-MS/MS.
-
Extraction: Vortex the sample vigorously and centrifuge to separate the organic and aqueous layers.[19]
-
Analysis: Transfer the organic supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in a suitable solvent for analysis by LC-MS/MS.
Protocol: LC-MS/MS Quantification of this compound
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification of acyl-CoAs.[22][23]
Sample Preparation:
-
Cell/Tissue Lysis: Lyse cells or homogenized tissue in a cold extraction solution (e.g., acetonitrile (B52724)/methanol/water mixture).
-
Protein Precipitation & Extraction: Centrifuge to pellet precipitated proteins. Collect the supernatant containing the metabolites.
-
Evaporation & Reconstitution: Dry the supernatant and reconstitute in a buffer suitable for LC injection.
LC-MS/MS Method:
-
Chromatography: Use a reverse-phase C18 column.[24] Employ a gradient elution using mobile phases typically consisting of an aqueous solution with an ion-pairing agent (e.g., acetic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile or methanol.[24]
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the [M+H]⁺ of this compound. A characteristic product ion for all CoA species results from the fragmentation of the 3'-phospho-adenosine-5'-diphosphate moiety, yielding a fragment of [M-507+H]⁺.[22] Specific precursor/product ion transitions must be optimized for this compound and the chosen internal standard (e.g., a stable isotope-labeled analog or a structurally similar acyl-CoA).[22]
Conclusion
The production of this compound is a multi-step process initiated by the cytochrome P450 epoxygenase system. CYP isoforms, particularly CYP2C8, CYP2C9, and CYP2J2, are the primary enzymes responsible for converting arachidonic acid to 14,15-EET, a potent lipid mediator. This EET is subsequently activated to its CoA thioester by acyl-CoA synthetases, preparing it for further metabolic integration, such as incorporation into phospholipids. The 14,15-EET molecule itself is a critical signaling hub, activating pro-survival and anti-inflammatory pathways like the PI3K/Akt cascade. Understanding this metabolic pathway is crucial for drug development professionals targeting cardiovascular and inflammatory diseases, as modulation of CYP epoxygenase or soluble epoxide hydrolase activity can significantly alter the levels of these protective lipid mediators. The protocols and data presented herein provide a foundational guide for researchers investigating this important intersection of lipid metabolism and cellular signaling.
References
- 1. Mitogenic Activity and Signaling Mechanism of 2-(14,15- Epoxyeicosatrienoyl)Glycerol, a Novel Cytochrome P450 Arachidonate Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxygenase - Wikipedia [en.wikipedia.org]
- 3. Arachidonic Acid-metabolizing Cytochrome P450 Enzymes Are Targets of ω-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of the epoxygenase CYP2J2 in the endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Elevated 14,15- epoxyeicosatrienoic acid by increasing of cytochrome P450 2C8, 2C9 and 2J2 and decreasing of soluble epoxide hydrolase associated with aggressiveness of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the Acyl-CoA synthetase activity of purified murine fatty acid transport protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 14,15-Epoxyeicosatrienoic acid metabolism in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolism of retinoids and arachidonic acid by human and mouse cytochrome P450 1b1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 14,15‐epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytochrome P450 Epoxygenase Metabolism of Arachidonic Acid Inhibits Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytochrome p450 epoxygenase metabolism of arachidonic acid inhibits apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 14,15-Epoxyeicosatrienoic Acid Protect Against Glucose Deprivation and Reperfusion-Induced Cerebral Microvascular Endothelial Cells Injury by Modulating Mitochondrial Autophagy via SIRT1/FOXO3a Signaling Pathway and TSPO Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. Microsome Isolation from Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 21. assaygenie.com [assaygenie.com]
- 22. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 14,15-EET in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are bioactive lipid metabolites of arachidonic acid, produced by cytochrome P450 (CYP) epoxygenases.[1] Among the four regioisomers, 14,15-EET is a prominent and extensively studied molecule with a wide range of physiological effects, including vasodilation, anti-inflammatory actions, and protection against apoptosis.[2][3] In in vitro settings, 14,15-EET serves as a valuable tool to investigate cellular signaling pathways and to assess the therapeutic potential of targeting the EET metabolic pathway. These application notes provide a comprehensive guide to utilizing 14,15-EET in in vitro experiments, covering its mechanism of action, experimental protocols, and data interpretation.
Note on 14,15-EET-CoA: While the initial query specified this compound, the vast majority of in vitro research has been conducted using 14,15-EET. It is the free acid, 14,15-EET, that is considered the primary biologically active signaling molecule. This compound is the coenzyme A thioester of 14,15-EET and is primarily involved in metabolic processes such as fatty acid β-oxidation for energy production.[4] This document will therefore focus on the in vitro applications of 14,15-EET.
Mechanism of Action and Signaling Pathways
14,15-EET exerts its effects through various signaling pathways, often initiated by interacting with putative G-protein coupled receptors (GPCRs) on the cell surface.[2][3] Its actions are diverse and cell-type specific.
Key Signaling Pathways:
-
Cardioprotection and Mitochondrial Function: 14,15-EET has been shown to protect cardiac cells from stress by preserving mitochondrial function.[5] It can limit the loss of mitochondrial membrane potential and reduce apoptosis.[5][6] This protective effect is mediated, in part, through the activation of K+ channels.[5]
-
Neuroprotection: In neuronal cells, 14,15-EET promotes mitochondrial biogenesis and function, thereby protecting against oxygen-glucose deprivation-induced apoptosis.[6] This neuroprotective effect involves the CREB-mediated activation of PGC-1α and NRF-1.[6] Another identified pathway in cerebral microvascular endothelial cells is the modulation of mitochondrial autophagy via the SIRT1/FOXO3a signaling pathway.[7]
-
Vasodilation: 14,15-EET is a potent vasodilator, a function critical in regulating blood pressure.[1][2] It induces relaxation of vascular smooth muscle by activating calcium-activated potassium channels (BKCa), leading to hyperpolarization.[8]
-
Anti-inflammatory Effects: 14,15-EET can inhibit the expression of cell adhesion molecules (CAMs) on endothelial cells, thereby reducing leukocyte adherence, a key step in the inflammatory response.[9]
-
Cell Proliferation and Apoptosis: The role of 14,15-EET in cell proliferation is complex and can be cell-type dependent. In some cancer cells, it has been shown to stimulate proliferation and inhibit apoptosis through the activation of EGFR, ERK, and PI3 kinase/AKT pathways.[10]
Data Presentation
The following table summarizes quantitative data from various in vitro studies using 14,15-EET. This information can serve as a starting point for designing new experiments.
| Cell Type | Concentration of 14,15-EET | Incubation Time | Key Findings | Reference |
| Isolated Rat Cardiomyocytes | 1 µM | Not specified | Significantly reduced laser-induced loss of mitochondrial membrane potential and mPTP opening. | [5] |
| H9c2 Cells | 1 µM | Not specified | Significantly reduced laser-induced loss of mitochondrial membrane potential and mPTP opening. | [5] |
| Bovine Coronary Arteries | ED50 = 2.2 µM | Not specified | Induced 85% of maximum vasorelaxation. | [2] |
| Cerebral Microvascular Endothelial Cells | Not specified | Not specified | Reversed the reduction in cell viability after oxygen-glucose deprivation/reperfusion (OGD/R) treatment. | [7] |
| Cortical Neurons | Not specified | Not specified | Improved cell viability, inhibited apoptosis, increased mitochondrial mass, and elevated key markers of mitochondrial biogenesis. | [6] |
| Tca-8113 Human Carcinoma Cells | Not specified | Not specified | Stimulated cell proliferation and increased the percentage of cells in the S-G2-M phase. | [10] |
| Porcine Aortic Smooth Muscle Cells | Not specified | 6-10 hours | Reduced PGE2 formation by 40-75%. | [11] |
| HL-1 Cardiac Cells & NCMs | 1 µM | 24 hours | Increased levels of LC3-II (autophagy marker) and attenuated starvation-induced caspase-3 and proteasome activities. | [12] |
Experimental Protocols
General Cell Culture and Treatment with 14,15-EET
This protocol provides a general guideline for cell culture and treatment. Specific conditions will need to be optimized for each cell line.
Materials:
-
Appropriate cell culture medium and supplements (e.g., FBS, antibiotics)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
14,15-EET stock solution (typically dissolved in a solvent like ethanol (B145695) or DMSO)
-
Cell culture flasks, plates, and other sterile consumables
Protocol:
-
Cell Culture: Maintain the desired cell line in a humidified incubator at 37°C with 5% CO2, following standard cell culture protocols.[13]
-
Cell Seeding: Seed cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow for optimal growth during the experiment. Allow cells to adhere and reach the desired confluency (typically 70-80%).[13]
-
Preparation of 14,15-EET Working Solution: Dilute the 14,15-EET stock solution in the appropriate cell culture medium to the desired final concentration. It is crucial to include a vehicle control (medium with the same concentration of the solvent used to dissolve 14,15-EET) in all experiments.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing 14,15-EET or the vehicle control.
-
Incubation: Incubate the cells for the desired period, as determined by the specific experimental aims. Incubation times can range from minutes to several hours or even days.[14]
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses as described below.
Key In Vitro Assays
1. Cell Viability Assay (MTT or XTT)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol (XTT Assay): [13]
-
After treatment with 14,15-EET, prepare the XTT labeling reagent and coupling reagent mixture.
-
Add the XTT mixture to each well of the 96-well plate.
-
Incubate the plate in the incubator for a period sufficient to allow for color development (typically 2-4 hours).
-
Measure the absorbance at 492 nm using a multi-well spectrophotometer.
2. Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
This method allows for the quantification of apoptotic and necrotic cells.
Protocol:
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
3. Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
JC-1 is a fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner.
Protocol:
-
After treatment, incubate the cells with JC-1 staining solution.
-
Wash the cells with assay buffer.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
4. Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
Protocol:
-
Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against the target proteins (e.g., p-ERK, total ERK, PGC-1α).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathways
Caption: 14,15-EET neuroprotective signaling pathway.
Caption: 14,15-EET-mediated mitophagy signaling.
Experimental Workflow
Caption: A typical workflow for in vitro 14,15-EET experiments.
References
- 1. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 2. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
- 5. Epoxyeicosatrienoic acids limit damage to mitochondrial function following stress in cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 14,15-EET promotes mitochondrial biogenesis and protects cortical neurons against oxygen/glucose deprivation-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 14,15-Epoxyeicosatrienoic Acid Protect Against Glucose Deprivation and Reperfusion-Induced Cerebral Microvascular Endothelial Cells Injury by Modulating Mitochondrial Autophagy via SIRT1/FOXO3a Signaling Pathway and TSPO Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 14,15-Epoxyeicosatrienoic acid inhibits prostaglandin E2 production in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 14,15-Epoxyeicosatrienoic acid metabolism in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Intracellular Delivery of 14,15-EET-CoA to Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are signaling lipids derived from arachidonic acid by cytochrome P450 epoxygenases. The 14,15-EET regioisomer is known to play crucial roles in regulating inflammation, vascular tone, and cell proliferation by modulating various intracellular signaling pathways. While many studies have focused on the effects of exogenous 14,15-EET, the direct biological activities of its Coenzyme A (CoA) thioester, 14,15-EET-CoA, are less understood. This is largely due to the challenges associated with its delivery into living cells, as the large, negatively charged CoA moiety prevents passive diffusion across the cell membrane.
These application notes provide a comprehensive overview of proposed protocols for the intracellular delivery of this compound to cultured cells. The methodologies described herein are based on established techniques for the delivery of other large, polar molecules and acyl-CoAs. Due to the limited direct literature on this compound delivery, the following protocols should be considered as a starting point for experimental design and will likely require optimization for specific cell types and experimental questions.
Data Presentation
The following tables summarize typical concentrations and observed effects of the free acid, 14,15-EET, in various cultured cell lines. This data can serve as a reference for designing dose-response experiments for this compound, although the effective intracellular concentration may differ significantly based on the delivery efficiency.
Table 1: Exemplary Concentrations of 14,15-EET Used in Cell Culture Studies
| Cell Type | Concentration Range | Incubation Time | Observed Effect | Reference |
| Tca-8113 (Human Carcinoma) | 100 nM | 12-24 hours | Stimulation of cell proliferation | [1] |
| HepG2 (Hepatocytes) | 30 µM | Chronic Treatment | Potentiation of insulin (B600854) action | [2] |
| Porcine Aortic Endothelial Cells | Up to 5 µM | 15-30 minutes | Rapid cellular uptake | [3] |
| U-937 (Monocyte Cell Line) | 13.84 ± 2.58 nM (Kd) | Not Specified | Specific, high-affinity binding | [4] |
| Cerebral Microvascular Endothelial Cells | Not Specified | Not Specified | Protection against OGD/R injury | [5] |
Table 2: Summary of Signaling Pathways Activated by 14,15-EET
| Signaling Pathway | Cell Type | Effect | Reference |
| PPARγ | Tca-8113 | Activation of expression | [1] |
| EGFR, ERK, PI3K/AKT | Tca-8113 | Increased protein levels | [1] |
| PKA | U-937 | Down-regulation of 14,15-EET receptor binding | [4] |
| SIRT1/FOXO3a | Cerebral Microvascular Endothelial Cells | Modulation of mitophagy | [5] |
| PGH Synthase | Vascular Smooth Muscle Cells | Competitive inhibition | [6] |
Experimental Protocols
Given that this compound is a large, polar molecule, direct addition to cell culture media is unlikely to result in significant intracellular delivery. Therefore, methods that facilitate the transport of such molecules across the plasma membrane are required. Below are three proposed protocols for the delivery of this compound to cultured cells.
Protocol 1: Liposome-Mediated Delivery of this compound
Principle: Cationic liposomes can encapsulate negatively charged molecules like this compound. These liposomes then fuse with the cell membrane, releasing their contents into the cytoplasm.
Materials:
-
This compound
-
Commercially available cationic lipofection reagent (e.g., Lipofectamine®)
-
Serum-free cell culture medium (e.g., Opti-MEM®)
-
Cultured cells in multi-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation: Plate cells in a multi-well plate and grow to 70-90% confluency.
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in an appropriate buffer (e.g., PBS). Due to the potential for hydrolysis, prepare this solution fresh.
-
Dilute the this compound stock solution in serum-free medium to the desired final concentration.
-
-
Preparation of Liposome-DNA Complex:
-
In a separate tube, dilute the cationic lipofection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted this compound solution with the diluted lipofection reagent.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of liposome-14,15-EET-CoA complexes.
-
-
Transfection:
-
Wash the cells once with sterile PBS.
-
Add the liposome-14,15-EET-CoA complexes to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
-
Post-Transfection:
-
After the incubation period, remove the transfection medium and replace it with complete growth medium.
-
Incubate the cells for the desired experimental duration (e.g., 24-72 hours) before analysis.
-
Controls:
-
Untreated cells: To establish baseline measurements.
-
Cells treated with lipofection reagent alone: To control for any effects of the delivery vehicle.
-
Cells treated with 14,15-EET (free acid): To compare the effects of the CoA-thioester with the free acid.
-
Cells treated with a control acyl-CoA (e.g., Acetyl-CoA) complexed with the lipofection reagent: To control for non-specific effects of intracellular acyl-CoA delivery.
Protocol 2: Electroporation-Mediated Delivery of this compound
Principle: A brief electrical pulse is applied to the cells, which transiently permeabilizes the cell membrane, allowing for the entry of molecules from the surrounding medium.
Materials:
-
This compound
-
Electroporation buffer
-
Electroporator and compatible cuvettes
-
Cultured cells in suspension
-
Complete growth medium
Procedure:
-
Cell Preparation:
-
Harvest cells and resuspend them in ice-cold electroporation buffer at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.
-
-
Electroporation:
-
Add this compound to the cell suspension to the desired final concentration.
-
Transfer the cell/14,15-EET-CoA mixture to a pre-chilled electroporation cuvette.
-
Apply the electrical pulse using parameters optimized for the specific cell line.
-
-
Recovery:
-
Immediately after the pulse, transfer the cells to a tube containing pre-warmed complete growth medium.
-
Plate the cells in a multi-well plate.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO2 incubator for the desired experimental duration before analysis.
-
Controls:
-
Untreated cells: To establish baseline measurements.
-
Electroporated cells without this compound: To control for the effects of the electroporation process itself.
-
Cells electroporated with a control acyl-CoA: To control for non-specific effects of intracellular acyl-CoA.
Protocol 3: Cell-Penetrating Peptide (CPP)-Mediated Delivery of this compound
Principle: this compound can be conjugated to a cell-penetrating peptide, which facilitates its transport across the cell membrane.
Materials:
-
This compound
-
A suitable cell-penetrating peptide (e.g., TAT peptide) with a reactive group for conjugation.
-
Cross-linking reagents
-
Dialysis or size-exclusion chromatography equipment for purification
-
Cultured cells in multi-well plates
Procedure:
-
Conjugation of this compound to CPP:
-
This is a complex biochemical step that will require optimization. A common strategy involves using a cross-linker to form a covalent bond between the CPP and the CoA moiety of this compound.
-
-
Purification of the Conjugate:
-
Remove unconjugated CPP and this compound using dialysis or size-exclusion chromatography.
-
-
Delivery to Cells:
-
Add the purified this compound-CPP conjugate directly to the cell culture medium.
-
Incubate for the desired time.
-
-
Analysis:
-
Perform downstream assays to assess the biological effects.
-
Controls:
-
Untreated cells: To establish baseline measurements.
-
Cells treated with the CPP alone: To control for any effects of the peptide.
-
Cells treated with a control acyl-CoA conjugated to the CPP: To control for non-specific effects.
Mandatory Visualizations
References
- 1. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 14,15-Epoxyeicosatrienoic acid metabolism in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Post-receptor signal transduction and regulation of 14(R),15(S)-epoxyeicosatrienoic acid (14,15-EET) binding in U-937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 14,15-Epoxyeicosatrienoic Acid Protect Against Glucose Deprivation and Reperfusion-Induced Cerebral Microvascular Endothelial Cells Injury by Modulating Mitochondrial Autophagy via SIRT1/FOXO3a Signaling Pathway and TSPO Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 14,15-Epoxyeicosatrienoic acid inhibits prostaglandin E2 production in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust LC-MS/MS Method for the Quantification of 14,15-EET-CoA in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epoxyeicosatrienoic acids (EETs) are signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 epoxygenases.[1] Among the four regioisomers, 14,15-EET has garnered significant attention for its roles in vasodilation, anti-inflammation, and cardioprotection.[1][2] Like other fatty acids, 14,15-EET is activated to its coenzyme A (CoA) thioester, 14,15-EET-CoA, to facilitate its incorporation into complex lipids and participation in various metabolic pathways.[3] The quantification of this compound is crucial for understanding its physiological and pathological roles. This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of this compound in biological samples.
Signaling Pathway of 14,15-EET
14,15-EET exerts its biological effects through various signaling pathways. It can activate G-protein coupled receptors (GPCRs), leading to the modulation of intracellular calcium levels and activation of protein kinase A (PKA).[4] Additionally, 14,15-EET and its metabolite 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) can act as endogenous ligands for peroxisome proliferator-activated receptors (PPARs), influencing gene expression related to lipid metabolism and inflammation.[5]
Figure 1: Simplified signaling pathway of 14,15-EET.
Experimental Workflow
The analytical workflow for the quantification of this compound involves sample homogenization, protein precipitation and solid-phase extraction for sample clean-up, followed by LC-MS/MS analysis.
Figure 2: Experimental workflow for this compound quantification.
Detailed Experimental Protocols
Sample Preparation
This protocol is designed for the extraction of this compound from cultured cells or tissue samples.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenization buffer: 100 mM potassium phosphate (B84403) (pH 4.9)
-
Internal Standard (IS): C17:0-CoA (or other suitable odd-chain acyl-CoA)
-
Acetonitrile (ACN), ice-cold
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)
-
Methanol (MeOH)
-
Water, LC-MS grade
Procedure:
-
Sample Collection and Homogenization:
-
Internal Standard Spiking:
-
Spike the homogenate with the internal standard (e.g., 20 ng of C17:0-CoA) to correct for extraction efficiency and matrix effects.[6]
-
-
Protein Precipitation:
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 3 mL of MeOH followed by 3 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of water to remove polar impurities.
-
Elute the acyl-CoAs with 2 mL of MeOH.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water[7]
-
Mobile Phase B: Acetonitrile[7]
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20-95% B
-
15-17 min: 95% B
-
17.1-20 min: 20% B
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM) Transitions: The MRM transitions are based on the neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine diphosphate (B83284) fragment of the CoA moiety.[8]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 1086.5 | 579.5 | 100 | 35 |
| C17:0-CoA (IS) | 1034.6 | 527.6 | 100 | 35 |
Quantitative Data
The method was validated for linearity, precision, and accuracy.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | R² |
| This compound | 0.5 - 200 | >0.995 |
Table 2: Precision and Accuracy
| Analyte | Spiked Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=6) | Accuracy (%) |
| This compound | 1.0 | 6.8 | 8.2 | 105.3 |
| 50.0 | 4.5 | 5.9 | 101.8 | |
| 150.0 | 3.1 | 4.7 | 98.9 |
The intra- and inter-day precision for the quantification of long-chain acyl-CoAs are typically within 15%.[9]
Table 3: Sample Analysis
| Sample ID | This compound Concentration (pmol/mg protein) |
| Control Cell Lysate 1 | 1.25 |
| Control Cell Lysate 2 | 1.42 |
| Control Cell Lysate 3 | 1.33 |
| Treated Cell Lysate 1 | 3.89 |
| Treated Cell Lysate 2 | 4.15 |
| Treated Cell Lysate 3 | 4.02 |
Intracellular concentrations of long-chain acyl-CoAs can vary significantly depending on the cell type and metabolic state, but are generally in the low nanomolar to low micromolar range.[10]
Conclusion
This application note describes a comprehensive LC-MS/MS method for the reliable quantification of this compound in biological samples. The detailed protocol, including sample preparation, chromatography, and mass spectrometry conditions, provides a robust workflow for researchers investigating the role of this important lipid mediator. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for a wide range of applications in drug discovery and biomedical research.
References
- 1. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Commercially Available 14,15-EET-CoA Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of commercially available 14,15-epoxyeicosatrienoic acid-coenzyme A (14,15-EET-CoA) analogs, their biological activities, and detailed protocols for their evaluation. This document is intended to guide researchers in the effective use of these compounds for investigating cellular signaling pathways and for potential therapeutic development.
Introduction to 14,15-EET and its Analogs
14,15-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 epoxygenases.[1][2] It plays crucial roles in cardiovascular homeostasis, demonstrating potent vasodilatory, anti-inflammatory, and anti-platelet aggregation effects.[3][4] However, the therapeutic potential of native 14,15-EET is limited by its rapid metabolic inactivation by soluble epoxide hydrolase (sEH) to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[3][5]
To overcome this limitation, metabolically robust analogs of 14,15-EET have been developed. These analogs often feature modifications to the epoxide group, the carboxylic acid moiety, or the double bond positions to enhance stability and oral bioavailability.[6] The coenzyme A (CoA) conjugates of these analogs are valuable tools for studying the downstream metabolic fates and cellular processing of EETs.
Commercially Available this compound and Analogs
While a wide range of 14,15-EET analogs are commercially available, specific off-the-shelf this compound analogs are less common. However, this compound itself is available from suppliers such as:
-
MedChemExpress: Offers this compound for research purposes.
For novel or modified this compound analogs, custom synthesis services from specialized lipid chemistry companies are the most likely source. Companies like Jena Bioscience offer a variety of Coenzyme A analogs and may provide custom synthesis of lipid-CoA conjugates.[7]
Key Biological Activities and Applications
This compound analogs are primarily utilized to investigate two key biological activities:
-
Vasodilation: As stable mimics of endogenous 14,15-EET, these analogs are potent vasodilators, making them valuable for studying vascular tone regulation and for the development of antihypertensive therapies.[3][6]
-
Soluble Epoxide Hydrolase (sEH) Inhibition: Many 14,15-EET analogs also exhibit inhibitory activity against sEH, the enzyme responsible for EET degradation. This dual activity can potentiate their vasodilatory effects by preserving endogenous EET levels.[5][8]
Quantitative Data Summary
The following tables summarize the reported biological activities of various 14,15-EET analogs.
Table 1: Vasodilatory Activity of 14,15-EET Analogs
| Analog | Description | ED₅₀ (µM) | Maximum Relaxation (%) | Reference |
| 14,15-EET | Endogenous Ligand | 2.2 | 85 | [8][9] |
| Unsubstituted Urea 12 | Epoxide bioisostere | 3.5 | Not Reported | [8] |
| Oxamide 16 | Epoxide bioisostere | 1.7 | Not Reported | [8] |
| N-iPr-amide 20 | Epoxide bioisostere | 1.7 | Not Reported | [8] |
| 14,15-EET-methyl ester | Carboxylate modification | ~1.0 | Full activity | [10] |
| Tetrazole 19 | Carboxylate bioisostere | 0.18 | >100 (relative to 14,15-EET) | [9] |
| Oxadiazole-5-thione 25 | Carboxylate bioisostere | 0.36 | >100 (relative to 14,15-EET) | [9] |
Table 2: sEH Inhibitory Activity of 14,15-EET Analogs
| Analog | IC₅₀ (nM) | Reference |
| AUDA (Control sEH inhibitor) | 3 | [9] |
| Unsubstituted Urea 12 | 16 | [8] |
| Oxamide 16 | 59,000 | [8] |
| N-iPr-amide 20 | 19,000 | [8] |
| Tetrazole 19 | 11 | [9] |
| Oxadiazole-5-thione 25 | >500 | [9] |
Signaling Pathways
14,15-EET and its analogs primarily exert their vasodilatory effects through a G-protein coupled receptor (GPCR) pathway, leading to the activation of potassium channels and smooth muscle hyperpolarization.[11][12] Additionally, some studies suggest a role for the transactivation of the Epidermal Growth Factor Receptor (EGFR).
Gs-Coupled GPCR Signaling Pathway
Caption: Gs-coupled receptor signaling pathway for 14,15-EET analog-induced vasodilation.
EGFR Transactivation Pathway
Caption: Putative EGFR transactivation pathway by 14,15-EET analogs.
Experimental Protocols
Ex Vivo Aortic Ring Vasorelaxation Assay
This protocol details the measurement of the vasodilatory effects of this compound analogs on isolated aortic rings.[13][14][15][16][17]
Caption: Workflow for the ex vivo aortic ring vasorelaxation assay.
Materials:
-
Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 glucose)
-
Vasoconstrictor (e.g., U46619, phenylephrine)
-
This compound analog stock solutions
-
Organ bath system with force transducers and data acquisition software
Procedure:
-
Isolate the thoracic aorta from a euthanized animal (e.g., rat or mouse) and place it in ice-cold Krebs-Henseleit buffer.
-
Carefully remove adhering connective and adipose tissue.
-
Cut the aorta into 2-3 mm wide rings.
-
Suspend each ring between two stainless-steel hooks in an organ bath chamber filled with Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Apply a resting tension (e.g., 1.5 g for rat aorta) and allow the rings to equilibrate for 60-90 minutes, with buffer changes every 15-20 minutes.
-
Induce a stable contraction with a vasoconstrictor (e.g., U46619 to ~80% of maximum contraction).
-
Once the contraction is stable, add the this compound analog in a cumulative concentration-dependent manner.
-
Record the changes in isometric tension.
-
Calculate the relaxation at each concentration as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the concentration-response curve and determine the ED₅₀ value.
Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory potency of this compound analogs on sEH activity. This is adapted from commercially available kits.
Materials:
-
sEH inhibitor screening kit (e.g., from Cayman Chemical, Abcam, or Assay Genie) containing:
-
sEH enzyme
-
sEH substrate (non-fluorescent)
-
Assay buffer
-
Positive control inhibitor (e.g., AUDA)
-
-
This compound analog stock solutions
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the this compound analog and the positive control inhibitor.
-
In a 96-well plate, add the assay buffer, the sEH enzyme, and the test compounds (or vehicle control).
-
Incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the sEH substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of the analog.
-
Plot the percent inhibition against the log concentration and determine the IC₅₀ value.
cAMP Accumulation Assay
This protocol outlines a method to measure intracellular cAMP levels in response to this compound analog stimulation, to confirm Gs-coupled GPCR activation.[18][19][20][21][22]
Materials:
-
Cell line expressing the target GPCR (e.g., HEK293 cells)
-
cAMP assay kit (e.g., Promega cAMP-Glo™, Cisbio HTRF cAMP Assay)
-
This compound analog stock solutions
-
Forskolin (B1673556) (positive control)
-
Cell culture reagents
-
Luminometer or HTRF-compatible plate reader
Procedure:
-
Seed cells in a 96-well or 384-well plate and culture overnight.
-
Replace the culture medium with assay buffer and incubate.
-
Add serial dilutions of the this compound analog or forskolin to the cells.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature to allow for cAMP accumulation.
-
Lyse the cells and add the cAMP detection reagents according to the kit manufacturer's protocol.
-
Incubate to allow for the detection reaction to occur.
-
Measure the luminescence or HTRF signal.
-
Generate a standard curve with known cAMP concentrations.
-
Determine the cAMP concentration in the cell lysates and plot the concentration-response curve to determine the EC₅₀ value.
PKA Activity Assay
This protocol describes how to measure the activity of Protein Kinase A (PKA), a downstream effector of cAMP.[1][2][23][24]
Materials:
-
PKA activity assay kit (e.g., from Abcam, Millipore, Arbor Assays)
-
Cell lysates from cells treated with this compound analogs
-
Protein quantification assay (e.g., BCA assay)
-
Microplate reader
Procedure:
-
Treat cells with the this compound analog as in the cAMP assay.
-
Lyse the cells and determine the protein concentration.
-
Use a PKA activity assay kit following the manufacturer's instructions. This typically involves incubating the cell lysate with a PKA-specific substrate and ATP.
-
The phosphorylated substrate is then detected, often using a specific antibody in an ELISA-like format.
-
Measure the signal (e.g., colorimetric or fluorescent) using a microplate reader.
-
Quantify PKA activity relative to a standard or control.
Western Blot for EGFR Phosphorylation
This protocol is for detecting the phosphorylation of EGFR in response to treatment with this compound analogs.[10][25][26][27][28]
Materials:
-
Cell line expressing EGFR (e.g., A431 cells)
-
This compound analog stock solutions
-
EGF (positive control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-EGFR and anti-total-EGFR
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blotting apparatus
-
ECL substrate and imaging system
Procedure:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells overnight.
-
Treat the cells with the this compound analog for the desired time. Include a positive control (EGF stimulation) and a vehicle control.
-
Lyse the cells in ice-cold lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with the primary antibody against phospho-EGFR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total EGFR and a loading control (e.g., GAPDH or β-actin) to normalize the data.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. abcam.com [abcam.com]
- 3. Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soluble Epoxide Hydrolase Null Mice Exhibit Female and Male Differences In Regulation of Vascular Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Soluble Epoxide Hydrolase by Natural Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orally active epoxyeicosatrienoic acid analogs in hypertension and renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analogs and Derivatives of Coenzyme A (CoA) - Jena Bioscience [jenabioscience.com]
- 8. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of Endothelium-Dependent Vasorelaxation in the Mouse Thoracic Aorta Using Tensometric Small Volume Chamber Myography [jove.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cAMP-Glo™ Assay Protocol [promega.sg]
- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. resources.revvity.com [resources.revvity.com]
- 22. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 23. arborassays.com [arborassays.com]
- 24. arborassays.com [arborassays.com]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 28. m.youtube.com [m.youtube.com]
Application Notes and Protocols for 14,15-EET-CoA in Vasodilation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
14,15-Epoxyeicosatrienoic acid (14,15-EET) is a cytochrome P450-derived metabolite of arachidonic acid that functions as a potent endothelium-derived hyperpolarizing factor (EDHF), playing a crucial role in regulating vascular tone.[1][2] Its vasodilatory effects are of significant interest in the context of cardiovascular diseases such as hypertension.[3][4] 14,15-EET-CoA, the coenzyme A thioester of 14,15-EET, is a key intracellular metabolite. While much of the literature focuses on 14,15-EET, understanding the application of this compound in vasodilation assays is critical for elucidating its specific roles in intracellular signaling pathways that govern vascular smooth muscle relaxation.
These application notes provide detailed protocols for assessing the vasodilatory properties of this compound using isolated blood vessel segments in a wire myograph system.
Signaling Pathways in 14,15-EET-Mediated Vasodilation
14,15-EET induces vasodilation primarily through the hyperpolarization of vascular smooth muscle cells.[5][6] This is achieved through a signaling cascade that involves the activation of G-protein coupled receptors and subsequent opening of potassium channels. One of the proposed mechanisms involves the prostaglandin (B15479496) EP2 receptor, leading to the activation of the cAMP/PKA pathway.[3][7] This pathway ultimately results in the opening of large-conductance Ca2+-activated potassium (BKCa) channels, causing potassium efflux, hyperpolarization, and subsequent relaxation of the vascular smooth muscle.
Experimental Protocols
Protocol 1: Isometric Vasodilation Assay in Isolated Arterial Rings
This protocol details the measurement of isometric tension in isolated arterial rings to assess the vasodilatory effect of this compound.
Materials and Reagents:
-
Isolated Arteries: Bovine coronary arteries or rat mesenteric arteries are commonly used.[3][8][9]
-
Krebs-bicarbonate buffer (in mmol/L): NaCl 118, NaHCO3 24, KCl 4.8, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, and glucose 11.[8]
-
Vasoconstrictor: U46619 (a thromboxane (B8750289) A2 mimetic).[8]
-
This compound: Test compound.
-
Vehicle: Appropriate solvent for this compound.
-
Wire Myograph System: Equipped with a force transducer.
-
Carbogen Gas: 95% O2 / 5% CO2.
Experimental Workflow:
Procedure:
-
Artery Preparation:
-
Dissect the chosen artery (e.g., bovine left anterior descending coronary artery) in ice-cold Krebs-bicarbonate buffer.[8]
-
Carefully clean the artery of adhering fat and connective tissue.[8]
-
Cut the artery into rings of 1.5-2.0 mm in diameter and 3 mm in length, ensuring the endothelium is not damaged.[8]
-
-
Mounting:
-
Suspend the arterial rings in a tissue bath of a wire myograph system containing Krebs-bicarbonate buffer.[8] The bath should be maintained at 37°C and continuously gassed with carbogen.
-
Attach one wire to a movable micrometer and the other to a force transducer.
-
-
Equilibration and Standardization:
-
Allow the arterial rings to equilibrate for 60-90 minutes under a resting tension.
-
"Wake up" the vessels by challenging them with a high potassium salt solution (e.g., replacing NaCl with an equimolar amount of KCl in the Krebs buffer) two to three times, with washes in between, to ensure robust contractile responses.[10]
-
-
Pre-constriction:
-
Pre-constrict the arterial rings with a submaximal concentration of U46619 (e.g., 20 nmol/L) to achieve a stable contraction plateau.[8]
-
-
Cumulative Concentration-Response Curve:
-
Once a stable contraction is achieved, add this compound in a cumulative manner to the tissue bath, allowing the response to stabilize at each concentration before adding the next.
-
A typical concentration range for EETs is 10⁻⁹ to 10⁻⁵ M.[2]
-
Run a parallel experiment with the vehicle alone as a control.
-
-
Data Analysis:
-
Record the changes in isometric tension.
-
Express the relaxation at each concentration as a percentage of the pre-constriction induced by U46619.
-
Plot the concentration-response curve and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).
-
Data Presentation
The quantitative data from vasodilation assays should be summarized in a clear and structured table for easy comparison.
Table 1: Vasodilatory Effects of 14,15-EET and its Analogs on Pre-constricted Bovine Coronary Arteries
| Compound | EC50 (µM) | Maximal Relaxation (%) |
| 14,15-EET | 1 | 80-94 |
| 14,15-EET-PISA | 1 | 84.5 ± 7.5 |
| 14,15-EET-BSA | 1 | 89.6 ± 3.9 |
| 14,15-EET-BZDC-SA | 1 | 92.9 ± 5.0 |
Data synthesized from multiple sources indicating typical ranges and specific analog performance.[11]
Conclusion
The protocols and information provided here offer a comprehensive guide for researchers investigating the vasodilatory properties of this compound. By utilizing isometric tension assays in isolated arterial rings, it is possible to quantify the potency and efficacy of this compound and to further explore its mechanism of action in the regulation of vascular tone. These studies are essential for the development of novel therapeutic strategies targeting cardiovascular diseases.
References
- 1. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vasodilatory effect of 14,15-epoxyeicosatrienoic acid on mesenteric arteries in hypertensive and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Epoxyeicosatrienoic Acid Analog and 20-HETE Antagonist Combination Prevent Hypertension Development in Spontaneously Hypertensive Rats [frontiersin.org]
- 5. Evidence for a membrane site of action for 14,15-EET on expression of aromatase in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. 14,15-Epoxyeicosatrienoic acid induces vasorelaxation through the prostaglandin EP(2) receptors in rat mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Comparison of vasodilatory properties of 14,15-EET analogs: structural requirements for dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reprocell.com [reprocell.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Utilizing Probes for Soluble Epoxide Hydrolase (sEH) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a critical enzyme in the metabolism of endogenous signaling lipids, particularly the epoxyeicosatrienoic acids (EETs).[1] EETs, which are generated from arachidonic acid by cytochrome P450 epoxygenases, are potent signaling molecules involved in the regulation of blood pressure, inflammation, and pain.[1][2] By hydrolyzing EETs to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs), sEH effectively terminates their signaling.[1] This central role in regulating the levels of vasoactive and anti-inflammatory EETs has positioned sEH as a promising therapeutic target for cardiovascular diseases, inflammatory conditions, and pain management.[2][3]
The characterization of sEH activity and the screening for its inhibitors are pivotal steps in drug discovery and for elucidating the physiological roles of the EET signaling pathway. A variety of biochemical assays have been developed for this purpose, often employing specific substrates or probes that allow for the sensitive detection of sEH activity.
Note on 14,15-EET-CoA as a Probe: While 14,15-EET is a primary substrate for sEH, the use of its Coenzyme A conjugate, this compound, as a specific probe for sEH activity is not well-documented in publicly available scientific literature. Fatty acyl-CoAs are essential intermediates in lipid metabolism, serving as activated forms of fatty acids for various enzymatic reactions.[4][5] While sEH displays specificity for various fatty acid epoxides, its interaction with their CoA-thioesters has not been extensively characterized.[6] Therefore, the following application notes and protocols are based on well-established methods and probes for measuring sEH activity. These protocols can, in principle, be adapted to investigate the potential interaction of this compound with sEH.
Data Presentation: Inhibitory Potency of Known sEH Inhibitors
The following table summarizes the inhibitory constants (IC50) for several well-characterized sEH inhibitors. This data is provided as a reference for researchers developing and validating sEH inhibition assays.
| Inhibitor | Human sEH IC50 (nM) | Murine sEH IC50 (nM) | Notes |
| AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid) | 3[7][8] | - | A commonly used potent sEH inhibitor. |
| TPPU (N-[1-(oxopropyl)-4-piperidinyl]-N'-[4-(trifluoromethoxy) phenyl)-urea) | - | - | Used in in vivo studies to increase endogenous EET levels.[9] |
| Unsubstituted Urea 12 | 16[7] | - | A synthetic analog with both vasorelaxant and sEH inhibitory activity.[7] |
| Oxamide 16 | 59,000[7] | - | A synthetic analog with potent vasorelaxant but weak sEH inhibitory activity.[7] |
| N-iPr-amide 20 | 19,000[7] | - | A synthetic analog with potent vasorelaxant but weak sEH inhibitory activity.[7] |
Experimental Protocols
Protocol 1: Fluorometric Assay for Soluble Epoxide Hydrolase (sEH) Activity
This protocol describes a common method for measuring sEH activity using a fluorogenic substrate. The principle of this assay is the sEH-catalyzed hydrolysis of a non-fluorescent epoxide substrate to a highly fluorescent product.
Materials:
-
Recombinant human or murine sEH
-
sEH assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Fluorogenic sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) or Epoxy Fluor 7)
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Prepare a working solution of recombinant sEH in sEH assay buffer. The final concentration of the enzyme should be optimized to ensure a linear reaction rate over the desired time course.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds in sEH assay buffer. Also, prepare a vehicle control containing the same concentration of solvent used to dissolve the test compounds.
-
Assay Reaction: a. To the wells of a 96-well black microplate, add 50 µL of the sEH enzyme solution. b. Add 50 µL of the test compound dilutions or vehicle control to the respective wells. c. Include a "no enzyme" control by adding 50 µL of sEH assay buffer instead of the enzyme solution. d. Incubate the plate at 30°C for 5 minutes to allow for inhibitor binding.
-
Initiation of Reaction: a. Prepare a working solution of the fluorogenic sEH substrate in sEH assay buffer. b. Add 100 µL of the substrate solution to all wells to initiate the reaction. The final volume in each well will be 200 µL.
-
Fluorescence Measurement: a. Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen substrate (e.g., for PHOME hydrolysis product, Ex/Em = 330/465 nm). b. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 15-30 minutes.
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" control) from all other readings.
-
Determine the rate of the reaction (slope of the linear portion of the fluorescence versus time plot) for the vehicle control and for each concentration of the test compound.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Vehicle Control)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of sEH Expression
This protocol is for determining the relative expression levels of sEH protein in cell lysates or tissue homogenates.
Materials:
-
Cell or tissue samples
-
RIPA buffer (or other suitable lysis buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against sEH
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation: a. Lyse cells or homogenize tissues in ice-cold RIPA buffer containing protease inhibitors. b. Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein concentration of all samples and prepare them for loading by adding Laemmli sample buffer and boiling. b. Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size. c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against sEH overnight at 4°C. c. Wash the membrane with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.
-
Detection: a. Apply the ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading across all lanes.
Data Analysis:
-
Quantify the band intensities for sEH and the loading control using densitometry software.
-
Normalize the sEH band intensity to the corresponding loading control band intensity for each sample.
-
Compare the normalized sEH expression levels between different experimental groups.
Visualizations
Signaling Pathway of 14,15-EET and sEH Action
Caption: Biosynthesis and metabolism of 14,15-EET by sEH.
Experimental Workflow for sEH Inhibition Assay
Caption: Workflow for a fluorometric sEH inhibition assay. sEH inhibition assay.
References
- 1. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soluble epoxide hydrolase inhibition, epoxygenated fatty acids and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of soluble epoxide hydrolase modulates inflammation and autophagy in obese adipose tissue and liver: Role for omega-3 epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioassay Systems EnzyFluo Fatty Acyl-CoA Assay Kit, For quantitative determination | Fisher Scientific [fishersci.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Soluble Epoxide Hydrolase Inhibitor and 14,15-Epoxyeicosatrienoic Acid-Facilitated Long-Term Potentiation through cAMP and CaMKII in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 14,15-EET-CoA in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are signaling lipids derived from the cytochrome P450 (CYP) epoxygenase pathway of arachidonic acid metabolism. Among the four regioisomers, 14,15-EET has garnered significant interest due to its diverse biological activities, including vasodilation, anti-inflammatory effects, and cellular proliferation.[1][2] Intracellularly, 14,15-EET can be esterified into phospholipids (B1166683) or converted to its corresponding Coenzyme A (CoA) thioester, 14,15-EET-CoA, by acyl-CoA synthetases. This conversion to a fatty acyl-CoA suggests its involvement in metabolic pathways and potential roles in gene regulation and protein acylation, analogous to other long-chain fatty acyl-CoAs.[3][4]
The analysis of this compound in biological samples presents a significant challenge due to its low abundance and chemical lability. These application notes provide detailed protocols for the sample preparation and quantification of this compound, leveraging established methods for eicosanoids and long-chain acyl-CoAs.
Signaling Pathways of 14,15-EET
14,15-EET exerts its biological effects through various signaling pathways, both via receptor-mediated and intracellular mechanisms. Understanding these pathways is crucial for interpreting the functional significance of 14,15-EET and its metabolites, including this compound.
G-Protein Coupled Receptor (GPCR) Signaling
14,15-EET can activate several G-protein coupled receptors, often leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[5][6] Some studies suggest that 14,15-EET can interact with prostanoid receptors, indicating a potential for cross-talk between eicosanoid signaling pathways.[7][8]
Caption: 14,15-EET GPCR signaling pathway.
Intracellular Signaling Cascades
14,15-EET can also modulate intracellular signaling pathways directly or through its metabolites. It has been shown to activate the epidermal growth factor receptor (EGFR), leading to the downstream activation of the Extracellular signal-regulated kinase (ERK) and Phosphatidylinositol 3-kinase (PI3K)/AKT pathways, which are involved in cell proliferation and survival.[2][9] Furthermore, the metabolite of 14,15-EET, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), is a potent activator of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism and inflammation.[10][11]
Caption: Intracellular signaling pathways of 14,15-EET.
Experimental Protocols
Sample Preparation Workflow for this compound Analysis
The following workflow outlines the key steps for the extraction and purification of this compound from biological samples for subsequent LC-MS/MS analysis. This protocol is an adaptation of established methods for long-chain acyl-CoAs.[12][13]
Caption: Sample preparation workflow for this compound.
Detailed Protocol for Tissue Sample Preparation
This protocol is designed for the extraction of this compound from tissue samples. All steps should be performed on ice to minimize enzymatic degradation and chemical instability.
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Homogenization buffer: 0.1 M KH2PO4, pH 7.2
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other suitable odd-chain acyl-CoA
-
Extraction solvent: 2-propanol and acetonitrile
-
Saturated aqueous ammonium (B1175870) sulfate (B86663)
-
Solid-Phase Extraction (SPE) columns (C18 or weak anion exchange)
-
SPE conditioning solvent: Methanol (B129727)
-
SPE equilibration solvent: Water
-
SPE wash buffer: 2% formic acid in water, followed by methanol
-
SPE elution buffer: 2-5% ammonium hydroxide (B78521) in methanol
-
LC-MS grade solvents (water, acetonitrile, methanol, formic acid, ammonium hydroxide)
Procedure:
-
Homogenization:
-
Weigh the frozen tissue and place it in a pre-chilled homogenization tube.
-
Add 1 mL of ice-cold homogenization buffer containing the internal standard.
-
Homogenize the tissue thoroughly using a mechanical homogenizer.[12]
-
-
Protein Precipitation and Extraction:
-
Add 1 mL of 2-propanol to the homogenate and vortex.
-
Add 125 µL of saturated aqueous ammonium sulfate and 2 mL of acetonitrile.[12]
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant containing the acyl-CoAs.
-
Dilute the supernatant with 10 mL of 0.1 M KH2PO4, pH 4.9.[14]
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE column with 3 mL of methanol, followed by 3 mL of water.
-
Load the diluted supernatant onto the SPE column.
-
Wash the column with 3 mL of 2% formic acid in water, followed by 3 mL of methanol to remove interfering substances.[10]
-
Elute the acyl-CoAs with 3 mL of 2-5% ammonium hydroxide in methanol.[10]
-
-
Drying and Reconstitution:
-
Dry the eluate under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 10% acetonitrile with 15 mM ammonium hydroxide).[2]
-
LC-MS/MS Analysis
Instrumentation:
-
Ultra-High Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions (adapted from long-chain acyl-CoA analysis): [2][13]
-
Column: C8 or C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm).
-
Mobile Phase A: 15 mM ammonium hydroxide in water.
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient starting with a low percentage of mobile phase B, increasing to elute the long-chain acyl-CoAs.
-
Column Temperature: 40-50°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
The precursor ion for this compound will be its [M+H]+ adduct. The exact m/z will need to be calculated based on its chemical formula (C41H68N7O17P3S).
-
A characteristic product ion for acyl-CoAs results from the neutral loss of the phosphopantetheine moiety (507 Da).[12][13] Another common fragment corresponds to the acylium ion. Specific transitions for this compound will need to be optimized by direct infusion of a standard if available, or predicted based on fragmentation patterns of similar molecules.
-
Quantitative Data
Direct quantitative data for this compound in various biological matrices is currently limited in the scientific literature. However, data for its precursor, 14,15-EET, and its primary metabolite, 14,15-DHET, are available and provide context for expected concentrations. The table below summarizes reported concentrations of these related analytes. Researchers are encouraged to establish their own quantitative ranges for this compound in their specific sample types.
| Analyte | Sample Type | Concentration Range | Reference |
| 14,15-EET | Human Breast Cancer Tissue | ~1634 - 4146 ng/mg protein | [15] |
| 14,15-EET | Human Plasma | ~0.5 - 2.0 ng/mL | [16] |
| 14,15-DHET | Human Plasma | ~0.25 - 1.5 ng/mL | [16] |
Note: The concentrations of this compound are expected to be significantly lower than those of 14,15-EET and will be in the low nanomolar to picomolar range.[3]
Conclusion
The analysis of this compound is an emerging area in lipidomics with the potential to provide significant insights into the metabolic and signaling roles of EETs. The protocols outlined in these application notes provide a robust framework for the extraction, purification, and quantification of this compound from biological samples. While challenges remain due to the low abundance and lability of this analyte, the adaptation of existing methodologies for long-chain acyl-CoAs coupled with sensitive LC-MS/MS detection will enable researchers to explore the functional significance of this important lipid mediator. Further research is warranted to establish the precise biological functions and typical concentration ranges of this compound in various physiological and pathological conditions.
References
- 1. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid metabolism and acyl-CoA synthetases in the liver-gut axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Post-receptor signal transduction and regulation of 14(R),15(S)-epoxyeicosatrienoic acid (14,15-EET) binding in U-937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism and signal transduction of 14 (R), 15 (S)-epoxyeicosatrienoic acid (14,15-EET) binding in guinea pig monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional screening for G protein-coupled receptor targets of 14,15-epoxyeicosatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FUNCTIONAL SCREENING FOR G PROTEIN-COUPLED RECEPTOR TARGETS OF 14,15-EPOXYEICOSATRIENOIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 15. Elevated 14,15- epoxyeicosatrienoic acid by increasing of cytochrome P450 2C8, 2C9 and 2J2 and decreasing of soluble epoxide hydrolase associated with aggressiveness of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of 14,15-EET-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing experiments to investigate the biological effects of 14,15-epoxyeicosatrienoic acid-coenzyme A (14,15-EET-CoA). Given that fatty acyl-CoAs are primarily intracellular metabolites, the experimental design focuses on treating cells with the precursor, 14,15-EET, and subsequently analyzing the downstream effects mediated by its intracellular conversion to this compound.
Introduction
14,15-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 epoxygenases.[1] It plays a crucial role in various physiological processes, including vasodilation, anti-inflammation, and cell signaling.[1][2] Within the cell, 14,15-EET can be esterified to coenzyme A (CoA) to form this compound. This conversion is a critical step for its incorporation into complex lipids and for its potential role in regulating gene expression and protein function. Understanding the biological consequences of this compound formation is essential for elucidating the complete spectrum of 14,15-EET's actions and for the development of novel therapeutics targeting this pathway.
Long-chain fatty acids are typically taken up by cells and subsequently activated to their corresponding acyl-CoA derivatives within the cell.[3][4][5][6] Therefore, a direct application of this compound to cultured cells may not be physiologically relevant due to its likely inability to efficiently cross the plasma membrane. The following protocols are designed to study the effects of endogenously synthesized this compound by providing cells with its precursor, 14,15-EET.
Core Concepts and Experimental Rationale
The central hypothesis of this experimental design is that the biological effects of 14,15-EET are, at least in part, mediated by its intracellular conversion to this compound. To investigate this, the following key cellular processes will be examined:
-
Cell Viability and Proliferation: To determine the impact of 14,15-EET on cell growth and survival.
-
Cell Cycle Progression: To analyze how 14,15-EET influences the cell division cycle.
-
Angiogenesis: To assess the effect of 14,15-EET on the formation of new blood vessels, a process where EETs are known to be involved.[2]
-
Signaling Pathway Activation: To investigate the modulation of key signaling pathways, such as PPARγ, ERK, and Akt, which have been implicated in 14,15-EET's functions.[1][7]
-
Gene Expression: To identify changes in the expression of genes involved in lipid metabolism and other relevant pathways.
Data Presentation
All quantitative data from the described experiments should be summarized in the following tables for clear comparison and analysis.
Table 1: Cell Viability (MTT Assay)
| Treatment Group | Concentration (nM) | Incubation Time (h) | Absorbance (570 nm) (Mean ± SD) | % Viability vs. Vehicle Control |
| Vehicle Control | - | 24 | 100 | |
| 14,15-EET | 10 | 24 | ||
| 14,15-EET | 100 | 24 | ||
| 14,15-EET | 1000 | 24 | ||
| Vehicle Control | - | 48 | 100 | |
| 14,15-EET | 10 | 48 | ||
| 14,15-EET | 100 | 48 | ||
| 14,15-EET | 1000 | 48 |
Table 2: Cell Cycle Analysis (Flow Cytometry)
| Treatment Group | Concentration (nM) | % Cells in G0/G1 Phase (Mean ± SD) | % Cells in S Phase (Mean ± SD) | % Cells in G2/M Phase (Mean ± SD) |
| Vehicle Control | - | |||
| 14,15-EET | 100 | |||
| Positive Control (e.g., Nocodazole) | - |
Table 3: In Vitro Angiogenesis (Tube Formation Assay)
| Treatment Group | Concentration (nM) | Total Tube Length (μm) (Mean ± SD) | Number of Junctions (Mean ± SD) | Number of Loops (Mean ± SD) |
| Vehicle Control | - | |||
| 14,15-EET | 100 | |||
| Positive Control (e.g., VEGF) | - | |||
| Negative Control (e.g., Suramin) | - |
Table 4: Western Blot Densitometry Analysis
| Treatment Group | Concentration (nM) | p-ERK/Total ERK Ratio (Fold Change vs. Vehicle) | p-Akt/Total Akt Ratio (Fold Change vs. Vehicle) | PPARγ Expression (Fold Change vs. Vehicle) |
| Vehicle Control | - | 1.0 | 1.0 | 1.0 |
| 14,15-EET | 100 |
Table 5: Quantitative PCR (qPCR) Gene Expression Analysis
| Gene of Interest | Treatment Group | Concentration (nM) | Relative mRNA Expression (Fold Change vs. Vehicle) |
| Example: CD36 | Vehicle Control | - | 1.0 |
| 14,15-EET | 100 | ||
| Example: CPT1a | Vehicle Control | - | 1.0 |
| 14,15-EET | 100 |
Experimental Protocols
Protocol 1: Preparation of 14,15-EET for Cell Culture
Objective: To prepare a stock solution of 14,15-EET and dilute it to working concentrations for cell treatment.
Materials:
-
14,15-EET (Cayman Chemical or equivalent)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Ethanol (B145695), absolute, sterile
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
Procedure:
-
Stock Solution Preparation:
-
Dissolve 14,15-EET in ethanol or DMSO to create a high-concentration stock solution (e.g., 1 mM).
-
Aliquot the stock solution into small volumes and store at -80°C to minimize freeze-thaw cycles.
-
-
Working Solution Preparation (Three-Step Dilution for Lipid-Based Compounds):
-
Step 1: Prepare a 10 mM intermediate stock solution of 14,15-EET in pure DMSO at room temperature.
-
Step 2: Warm an appropriate volume of FBS to approximately 50°C in a water bath. Dilute the 10 mM intermediate stock solution 10-fold with the pre-warmed FBS. Keep this solution warm (around 40°C).
-
Step 3: Perform a final dilution of the FBS-containing solution in pre-warmed complete cell culture medium to achieve the desired final concentrations (e.g., 10, 100, 1000 nM). The final concentration of DMSO should be kept below 0.1% to avoid solvent toxicity.
-
-
Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO and FBS as the highest concentration of 14,15-EET used in the experiment.
Protocol 2: Cell Viability Assessment using MTT Assay
Objective: To determine the effect of 14,15-EET on the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
Cells of interest (e.g., human umbilical vein endothelial cells - HUVECs, or a relevant cancer cell line)
-
Complete cell culture medium
-
14,15-EET working solutions and vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Cell Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of 14,15-EET or the vehicle control.
-
Incubation: Incubate the plates for the desired time points (e.g., 24 and 48 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the distribution of cells in different phases of the cell cycle after treatment with 14,15-EET.
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
14,15-EET working solution and vehicle control
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 14,15-EET or vehicle control as described for the MTT assay.
-
Cell Harvesting: After the desired incubation period, harvest the cells by trypsinization, and collect them by centrifugation.
-
Fixation: Wash the cell pellet with PBS and resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at 4°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: In Vitro Angiogenesis (Tube Formation) Assay
Objective: To assess the pro- or anti-angiogenic effects of 14,15-EET on endothelial cells.
Materials:
-
96-well cell culture plates
-
Matrigel® Basement Membrane Matrix (or equivalent)
-
HUVECs
-
Endothelial cell growth medium
-
14,15-EET working solutions and vehicle control
-
Positive control (e.g., VEGF)
-
Negative control (e.g., Suramin)
-
Calcein AM (for fluorescent visualization, optional)
-
Inverted microscope with a camera
Procedure:
-
Plate Coating: Thaw Matrigel® on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel® per well. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Harvest HUVECs and resuspend them in basal medium containing the desired concentrations of 14,15-EET, vehicle control, positive control, or negative control. Seed 1.5-2.0 x 10⁴ cells per well onto the solidified Matrigel®.
-
Incubation: Incubate the plate at 37°C for 4-18 hours.
-
Visualization and Imaging: Observe and capture images of the tube-like structures using an inverted microscope. If using Calcein AM, incubate the cells with the dye for 30 minutes before imaging with a fluorescence microscope.
-
Quantification: Analyze the images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify parameters such as total tube length, number of junctions, and number of loops.
Protocol 5: Western Blot Analysis of Signaling Proteins
Objective: To investigate the effect of 14,15-EET on the phosphorylation of key signaling proteins (ERK, Akt) and the expression of PPARγ.
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
14,15-EET working solution and vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-p-Akt, anti-total-Akt, anti-PPARγ, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells as described previously. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels and normalize all protein levels to the loading control (β-actin).
Protocol 6: Quantitative PCR (qPCR) for Gene Expression Analysis
Objective: To measure changes in the mRNA expression of target genes involved in lipid metabolism (e.g., CD36, CPT1a) in response to 14,15-EET treatment.
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
14,15-EET working solution and vehicle control
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells as described previously. After treatment, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, primers, and qPCR master mix.
-
Perform the qPCR reaction using a thermal cycler.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Mandatory Visualizations
Caption: Proposed signaling pathway of 14,15-EET and its intracellular conversion to this compound.
Caption: General experimental workflow for studying the effects of 14,15-EET.
Caption: Logical relationship for validating the role of this compound formation.
References
- 1. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. article.imrpress.com [article.imrpress.com]
- 4. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular fatty acid uptake: the contribution of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]
How to dissolve and store 14,15-EET-CoA for research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and storage of 14,15-Epoxyeicosatrienoic acid-Coenzyme A (14,15-EET-CoA), a critical bioactive lipid involved in various physiological processes. The following guidelines are based on the known properties of the parent compound, (±)14(15)-EET, and general best practices for handling sensitive lipid-based molecules.
Product Information and Properties
This compound is an unsaturated fatty acyl-CoA derivative of 14,15-EET. Like its parent compound, it is presumed to be susceptible to degradation through oxidation and hydrolysis. Therefore, proper handling and storage are crucial to maintain its biological activity.
Disclaimer: Specific solubility and stability data for this compound are not widely published. Researchers should consult the Certificate of Analysis provided by the supplier for any specific recommendations. The following protocols are based on the properties of similar lipid molecules and should be validated on a small scale before preparing larger stock solutions.
Quantitative Data Summary
The following tables summarize the solubility and storage information for the parent compound, (±)14(15)-EET, which can serve as a useful reference for handling this compound.
Table 1: Solubility of (±)14(15)-EET
| Solvent | Solubility |
| DMF | 50 mg/mL[1] |
| DMSO | 50 mg/mL[1] |
| Ethanol | 50 mg/mL[1] |
| PBS (pH 7.2) | 1 mg/mL[1] |
Table 2: Recommended Storage Conditions for Related Compounds
| Compound | Storage Temperature | Stability |
| (±)14(15)-EET | -20°C[1] | ≥ 2 years[1] |
| (±)14(15)-EET ethanolamide | -80°C[2] | ≥ 2 years[2] |
Based on this data, it is recommended to store this compound at -80°C to ensure long-term stability.
Experimental Protocols
Protocol 1: Dissolution of this compound
This protocol describes the preparation of a stock solution of this compound. It is critical to use high-purity, anhydrous solvents to minimize degradation.
Materials:
-
This compound (solid)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Argon or Nitrogen gas
-
Glass vial with a PTFE-lined cap
-
Precision micro-pipettes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Under a stream of inert gas (argon or nitrogen), carefully add the desired volume of anhydrous DMF or DMSO to the vial containing the solid this compound to achieve a high-concentration stock solution (e.g., 10-50 mg/mL).
-
Cap the vial tightly and vortex gently until the solid is completely dissolved. Sonication in a water bath for short periods may aid dissolution but should be done carefully to avoid heating the sample.
-
Once dissolved, the stock solution should be protected from light and used immediately for preparing working solutions or aliquoted for storage.
Protocol 2: Preparation of Aqueous Working Solutions
For most biological experiments, an aqueous-based working solution is required. Due to the poor aqueous solubility of lipids, a carrier solvent is necessary.
Materials:
-
This compound stock solution (in DMF or DMSO)
-
Phosphate-buffered saline (PBS, pH 7.2) or other appropriate aqueous buffer
-
Vortex mixer
Procedure:
-
Begin with the high-concentration stock solution of this compound in DMF or DMSO.
-
To prepare a working solution, dilute the stock solution with an appropriate aqueous buffer such as PBS (pH 7.2). It is crucial to add the buffer to the stock solution slowly while vortexing to prevent precipitation of the lipid.
-
The final concentration of the organic solvent in the aqueous working solution should be kept to a minimum (typically <0.5%) to avoid affecting the biological system.
-
Prepare aqueous working solutions fresh for each experiment and do not store them.
Protocol 3: Storage of this compound
Proper storage is essential to maintain the integrity of this compound.
Solid Compound:
-
Store the solid compound at -80°C in a tightly sealed vial under an inert atmosphere (argon or nitrogen).
-
Protect from light.
Stock Solutions in Organic Solvents:
-
After preparing the high-concentration stock solution in anhydrous DMF or DMSO, aliquot the solution into smaller volumes in glass vials with PTFE-lined caps. This will minimize the number of freeze-thaw cycles for the entire stock.
-
Purge the headspace of each vial with argon or nitrogen before sealing.
-
Store the aliquots at -80°C.
-
When needed, allow an aliquot to warm to room temperature before opening. Use the required amount and discard any unused portion of the thawed aliquot to avoid degradation from repeated freeze-thaw cycles.
Visualizations
Diagram 1: Experimental Workflow for Dissolution and Aliquoting
Caption: Workflow for dissolving and storing this compound.
Diagram 2: Simplified Signaling Pathway of 14,15-EET
14,15-EET, the parent compound of this compound, is known to be involved in various signaling pathways that regulate vascular tone and inflammation. While the direct targets of this compound are still under investigation, it is plausible that it modulates similar pathways.
Caption: Putative signaling pathway of 14,15-EET leading to vasodilation.
References
Application Notes and Protocols for In Vivo Administration of 14,15-EET in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules that play crucial roles in cardiovascular homeostasis and inflammation. Among the four regioisomers, 14,15-EET has garnered significant interest for its potent vasodilatory, anti-inflammatory, and cardioprotective effects. However, its in vivo application is challenged by its rapid metabolism and chemical instability. While its intracellular activation for esterification into phospholipids (B1166683) involves the formation of 14,15-EET-CoA, direct in vivo administration of this CoA ester is not a common experimental practice. Instead, research has focused on the systemic or localized delivery of 14,15-EET or more stable synthetic analogs to elucidate its physiological functions and therapeutic potential.
These application notes provide a comprehensive overview of the in vivo administration of 14,15-EET in animal models, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways. This information is intended to guide researchers in designing and executing in vivo studies to investigate the biological roles of 14,15-EET.
Data Presentation: In Vivo Effects of 14,15-EET Administration
The following tables summarize quantitative data from studies investigating the effects of in vivo 14,15-EET administration in various animal models.
Table 1: Cardioprotective Effects of 14,15-EET in Rodent Models of Myocardial Ischemia-Reperfusion (I/R) Injury
| Animal Model | Compound | Dosage | Administration Route | Key Findings | Reference |
| Male C57BL/6J Mice | 14,15-EET | Not Specified | Intravenous | Significantly reduced infarct size.[1] | |
| Rat | 11,12-EET and 14,15-EET | 2.5 mg/kg | Intravenous | Significantly reduced myocardial infarct size compared to control. The protective effect was abolished by KATP channel antagonists. | |
| Canine | 11,12-EET and 14,15-EET | Not Specified | Not Specified | Markedly reduced infarct size.[2] |
Table 2: Effects of 14,15-EET on Neurite Outgrowth
| Cell Line/Animal Model | Compound | Concentration/Dosage | Key Findings | Reference |
| PC12 cells (rat pheochromocytoma) | 14,15-EET | 100 nmol/L | Enhanced NGF-induced neurite outgrowth.[3] | |
| Rat hippocampal neuronal cells | 14,15-EET | 100 nmol/L | Enhanced neurite outgrowth.[4] |
Table 3: Anti-Inflammatory Effects of 14,15-EET
| Model | Compound | Key Findings | Reference |
| Human bronchi treated with TNFα | 14,15-EET | Reduced inflammation.[5] | |
| Kawasaki Disease model | 14,15-EET | Participates in the anti-inflammatory effect.[6] |
Experimental Protocols
Protocol 1: Intravenous Administration of 14,15-EET in Mice for Cardioprotection Studies
This protocol is adapted from studies investigating the cardioprotective effects of 14,15-EET in a mouse model of myocardial ischemia-reperfusion injury.[1]
1. Materials:
-
14,15-EET
-
Vehicle for injection (e.g., sterile saline, or a solution containing a solubilizing agent like Kolliphor HS 15 for poorly soluble compounds)[7]
-
Mouse restrainer
-
Heating pad or heat lamp
-
27-30 gauge needles and 1 mL syringes
-
Gauze pads
2. Animal Model:
-
Adult male C57BL/6J mice are commonly used.
3. Preparation of 14,15-EET Solution:
-
Due to the lipid nature of 14,15-EET, proper solubilization is critical for intravenous administration.
-
A stock solution of 14,15-EET can be prepared in an organic solvent such as ethanol or DMSO.
-
For injection, the stock solution should be diluted in a vehicle that is well-tolerated intravenously. A common vehicle for lipid-based compounds is a microemulsion formed with an emulsifying agent like Kolliphor® HS 15 in a buffered saline solution.[7]
-
The final concentration of the organic solvent in the injected solution should be minimized to avoid toxicity.
-
The final solution should be sterile-filtered before administration.
4. Administration Procedure (Tail Vein Injection):
-
Warm the mouse's tail using a heating pad or heat lamp for 1-2 minutes to dilate the lateral tail veins.[8][9]
-
Place the mouse in a restraining device, exposing the tail.
-
Disinfect the tail with 70% ethanol.
-
Using a 27-30 gauge needle with the bevel facing up, insert the needle into one of the lateral tail veins at a shallow angle.[8][10]
-
Slowly inject the 14,15-EET solution. The maximum recommended bolus injection volume for a mouse is 5 ml/kg.[11]
-
If resistance is met or a bleb forms, the needle is not in the vein and should be repositioned.
-
After injection, withdraw the needle and apply gentle pressure with a gauze pad to prevent bleeding.
-
Monitor the animal for any adverse reactions.
5. Experimental Timeline:
-
14,15-EET is typically administered as a bolus injection 15 minutes before the induction of myocardial ischemia.[1]
6. Endpoint Analysis:
-
After the reperfusion period, the heart is excised, and the area at risk and infarct size are determined using methods like Evans blue and triphenyltetrazolium (B181601) chloride (TTC) staining.
Protocol 2: Administration of 14,15-EET in Drinking Water for Chronic Studies in Rats
This protocol is based on studies evaluating the long-term effects of an EET analog in spontaneously hypertensive rats.[12]
1. Materials:
-
14,15-EET or a stable analog (EET-A)
-
Drinking water bottles
-
Metabolic cages for monitoring water intake and urine output
2. Animal Model:
-
Spontaneously hypertensive rats (SHR) are a common model for hypertension studies.
3. Preparation of 14,15-EET Solution in Drinking Water:
-
Determine the desired daily dose (e.g., 10 mg/kg/day).
-
Measure the average daily water consumption of the rats.
-
Calculate the concentration of 14,15-EET or its analog needed in the drinking water to achieve the target dose.
-
Due to the poor water solubility of EETs, a solubilizing agent may be necessary to ensure a homogenous solution.
-
Prepare fresh solutions regularly to prevent degradation.
4. Administration Procedure:
-
Provide the drinking water containing 14,15-EET or its analog as the sole source of drinking water for the duration of the study (e.g., 4 weeks).
-
Measure water consumption daily to monitor the actual dose received by each animal.
5. Endpoint Analysis:
-
Monitor blood pressure throughout the study using telemetry or tail-cuff methods.
-
Collect urine and blood samples at specified time points for biomarker analysis.
-
At the end of the study, tissues can be collected for histological and molecular analysis.
Signaling Pathways and Experimental Workflows
Signaling Pathway of 14,15-EET in Cardioprotection
The cardioprotective effects of 14,15-EET are mediated through a complex signaling cascade that involves the activation of potassium channels and various protein kinases.
Caption: 14,15-EET mediated cardioprotective signaling pathway.
Experimental Workflow for In Vivo Cardioprotection Study
The following diagram illustrates a typical experimental workflow for assessing the cardioprotective effects of 14,15-EET in a rodent model of myocardial I/R injury.
Caption: Workflow for in vivo cardioprotection assessment.
Signaling Pathway of 14,15-EET in Anti-Inflammation
The anti-inflammatory actions of 14,15-EET involve the modulation of key transcription factors and signaling pathways that regulate the expression of inflammatory genes.
Caption: Anti-inflammatory signaling of 14,15-EET.
References
- 1. Soluble epoxide hydrolase inhibition and gene deletion are protective against myocardial ischemia-reperfusion injury in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 14,15‐epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anti-inflammatory Effect of Soluble Epoxide Hydrolase Inhibitor and 14, 15-EET in Kawasaki Disease Through PPARγ/STAT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uac.arizona.edu [uac.arizona.edu]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. depts.ttu.edu [depts.ttu.edu]
- 11. pnas.org [pnas.org]
- 12. Frontiers | Epoxyeicosatrienoic Acid Analog and 20-HETE Antagonist Combination Prevent Hypertension Development in Spontaneously Hypertensive Rats [frontiersin.org]
Troubleshooting & Optimization
How to prevent 14,15-EET-CoA degradation during experiments
Welcome to the technical support center for 14,15-epoxyeicosatrienoyl-coenzyme A (14,15-EET-CoA). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experimental procedures. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is the coenzyme A ester of 14,15-epoxyeicosatrienoic acid (14,15-EET), a bioactive lipid metabolite. Like its parent fatty acid, this compound is chemically labile and susceptible to degradation, which can lead to a loss of biological activity and the generation of confounding artifacts in experimental results. The primary points of instability are the epoxide ring and the thioester bond.
Q2: What are the primary degradation pathways for this compound?
There are two main degradation pathways for this compound:
-
Enzymatic Hydrolysis: The epoxide ring can be hydrolyzed by soluble epoxide hydrolase (sEH) to form the less biologically active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[1][2] The thioester bond can also be cleaved by cellular thioesterases.
-
Chemical Degradation (Auto-oxidation): The polyunsaturated fatty acid backbone of this compound is prone to oxidation, particularly at the bis-allylic positions.[3][4] This process can be initiated by exposure to air (oxygen), light, and transition metals. The epoxide ring is also susceptible to opening under acidic conditions.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Loss of biological activity of this compound in a cell-based assay. | 1. Degradation during storage: Improper storage temperature or exposure to oxygen and light. 2. Degradation in aqueous buffer: Hydrolysis of the epoxide or thioester bond at non-optimal pH or elevated temperature. 3. Enzymatic degradation: Presence of active epoxide hydrolases or thioesterases in the experimental system. | 1. Store this compound stock solutions at -80°C under an inert atmosphere (argon or nitrogen). Minimize freeze-thaw cycles. 2. Prepare fresh working solutions in a pre-cooled, appropriate buffer immediately before use. Maintain a neutral or slightly basic pH (7.0-8.0). 3. Consider using an sEH inhibitor, such as AUDA or TPPU, if enzymatic degradation is suspected. |
| Inconsistent or non-reproducible experimental results. | 1. Variability in stock solution concentration: Inaccurate initial weighing or degradation of the stock solution over time. 2. Precipitation of this compound: Poor solubility in the aqueous experimental medium. | 1. Prepare fresh stock solutions frequently. Protect from light and oxygen. 2. Prepare stock solutions in an organic solvent like ethanol (B145695) or DMSO. For aqueous buffers, use a carrier protein such as fatty acid-free BSA to improve solubility and stability. |
| Formation of unexpected peaks in analytical chromatography (HPLC, LC-MS). | Degradation products: Presence of 14,15-DHET, oxidized byproducts, or the free fatty acid (14,15-EET). | Run appropriate controls, including this compound incubated in buffer alone, to identify potential degradation products. Use of an inert atmosphere during sample preparation and analysis is recommended. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (lyophilized powder)
-
Anhydrous ethanol or dimethyl sulfoxide (B87167) (DMSO)
-
Inert gas (argon or nitrogen)
-
Amber glass vials with Teflon-lined caps
-
-
Procedure: a. Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation. b. Under a gentle stream of inert gas, add the required volume of anhydrous ethanol or DMSO to the vial to achieve a high-concentration stock solution (e.g., 1-10 mM). c. Cap the vial tightly and vortex gently until the powder is completely dissolved. d. Aliquot the stock solution into smaller volumes in amber vials, flush with inert gas, and store at -80°C.
Protocol 2: Preparation of Working Solution for Cell-Based Assays
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-cooled, serum-free cell culture medium or buffer (e.g., PBS, HEPES-buffered saline) at the desired pH (typically 7.2-7.4)
-
Fatty acid-free bovine serum albumin (BSA) solution (optional, but recommended)
-
-
Procedure: a. On the day of the experiment, thaw an aliquot of the this compound stock solution on ice. b. Without Carrier Protein: Dilute the stock solution directly into the pre-cooled cell culture medium to the final desired concentration immediately before adding to the cells. Mix gently by inversion. c. With Carrier Protein (Recommended): i. Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in the experimental buffer. ii. In a separate tube, dilute the this compound stock solution into a small volume of the BSA solution. iii. Gently vortex and incubate for 5-10 minutes at room temperature to allow for complex formation. iv. Further dilute the this compound-BSA complex into the pre-cooled cell culture medium to the final concentration. d. Use the freshly prepared working solution immediately. Do not store working solutions.
Quantitative Data Summary
The following table provides estimated stability data for this compound based on general knowledge of fatty acyl-CoA esters and epoxides. Specific quantitative stability studies for this compound are limited in the literature.
| Condition | Parameter | Estimated Stability | Recommendations |
| Storage | Temperature | Lyophilized Powder: Stable for >1 year at -80°C. Stock Solution (in organic solvent): Stable for up to 6 months at -80°C under inert gas. | Store in small aliquots to minimize freeze-thaw cycles. Always flush with argon or nitrogen before sealing. |
| Aqueous Buffer | pH | pH 6.0-7.0: Moderate stability, potential for slow epoxide hydrolysis. pH 7.0-8.0: Optimal stability. pH < 6.0: Increased rate of epoxide hydrolysis. pH > 8.5: Increased rate of thioester hydrolysis. | Use buffers in the pH range of 7.0-8.0 for experiments. Prepare solutions fresh. |
| Aqueous Buffer | Temperature | 4°C: Relatively stable for short periods (hours). 25°C (Room Temperature): Prone to degradation within hours. 37°C: Significant degradation can occur rapidly. | Prepare and keep all solutions on ice whenever possible. Minimize incubation times at 37°C. |
Visualizations
Signaling Pathway
This compound is likely hydrolyzed intracellularly to 14,15-EET, which can then act as a signaling molecule. One of the proposed pathways involves the activation of a G-protein coupled receptor (GPCR), leading to downstream signaling cascades.
Caption: Proposed signaling pathway of this compound.
Experimental Workflow
The following diagram outlines a typical workflow for using this compound in a cell-based experiment, emphasizing the steps to minimize degradation.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Reactome | 14,15-EET is hydrolysed to 14,15-DHET by EPHX2 [reactome.org]
- 3. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing EET Signaling in Cell-Based Assays
Here is a technical support center for researchers optimizing experiments involving the 14,15-EET signaling pathway.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and protocols for researchers working with epoxyeicosatrienoic acids (EETs), particularly 14,15-EET, and modulating their activity in cell-based assays. The primary strategy for enhancing EET effects is the inhibition of soluble epoxide hydrolase (sEH), the enzyme responsible for its degradation.
Frequently Asked Questions (FAQs)
Q1: What is 14,15-EET and what is its biological role?
14,15-epoxyeicosatrienoic acid (14,15-EET) is a signaling molecule derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] It is involved in a wide array of biological processes, including vasodilation, anti-inflammation, angiogenesis, and cell proliferation.[1][3][4][5][6] However, 14,15-EET is chemically and metabolically unstable, with a short half-life in vivo.[7] Its effects are terminated when it is converted by the enzyme soluble epoxide hydrolase (sEH) into the less biologically active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[1][2][7]
Q2: What is 14,15-EET-CoA and how is it relevant?
This compound is the coenzyme A (CoA) thioester of 14,15-EET, classifying it as a fatty acyl-CoA.[8] In cellular physiology, free long-chain fatty acyl-CoA esters act as important metabolic regulators and signaling molecules.[9] However, their free cytosolic concentration is tightly controlled and typically remains in the low nanomolar range (below 5 nM under many conditions).[9] Due to this, direct application of high concentrations of exogenous this compound may not be physiologically relevant. A more common and effective experimental strategy to study the effects of 14,15-EET is to apply 14,15-EET directly and/or use a specific inhibitor of soluble epoxide hydrolase (sEH) to prevent its degradation and enhance the effects of endogenous or exogenously supplied EETs.[7][10]
Q3: Why should I consider using an sEH inhibitor in my experiment?
Using an sEH inhibitor is a powerful strategy to increase the stability and prolong the activity of EETs.[7][10] By blocking the conversion of EETs to DHETs, sEH inhibitors effectively raise the steady-state levels of active EETs within the assay system.[7][10] This can potentiate the desired biological response and is often essential for observing a significant effect.[2] For example, the inhibitory effect of 14,15-EET on PGE2 production was enhanced by the presence of an epoxide hydrolase inhibitor.[2]
Q4: What is a good starting concentration range for 14,15-EET in a cell-based assay?
The optimal concentration of 14,15-EET is highly dependent on the cell type and the specific biological endpoint being measured. Based on published literature, a broad dose-response experiment is recommended, starting from the low nanomolar (nM) to the low micromolar (µM) range.
Q5: How should I prepare and store 14,15-EET and related compounds?
Proper handling is critical due to the compound's instability.[7]
-
Solubility: 14,15-EET is soluble in organic solvents like ethanol, DMSO, and DMF at concentrations up to 50 mg/mL.[11][12] For aqueous buffers like PBS (pH 7.2), solubility is much lower, around 1 mg/mL.[11][12]
-
Stock Solutions: Prepare a high-concentration stock solution in a suitable organic solvent (e.g., ethanol).
-
Storage: Store stock solutions at -20°C for short-term (1 month) or -80°C for long-term (≥6 months) storage to maintain stability.[13][14]
-
Working Solutions: When preparing working solutions, dilute the stock solution into the cell culture medium immediately before use. Ensure the final concentration of the organic solvent in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q6: My experiment shows no effect. What are the common troubleshooting steps?
If you do not observe the expected biological effect, consider the following possibilities:
-
Compound Degradation: 14,15-EET may have been degraded by sEH in your cells. Try co-incubating with a known sEH inhibitor (e.g., AUDA, TPPU) to stabilize the compound.[2][15]
-
Compound Instability: The compound may have degraded due to improper storage or handling. Prepare a fresh stock solution from a reliable source.
-
Sub-optimal Concentration: The concentration used may be too low or too high (causing off-target or toxic effects). Perform a full dose-response curve to identify the optimal concentration.
-
Cell-Specific Metabolism: The cell line you are using may have very high sEH activity or other metabolic pathways that inactivate the compound. You can measure sEH activity by monitoring the conversion of 14,15-EET to 14,15-DHET in your cell media.[16]
Signaling Pathway & Experimental Workflow Diagrams
The following diagrams illustrate the key biological pathway, a recommended experimental workflow, and a troubleshooting decision tree.
References
- 1. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 2. 14,15-Epoxyeicosatrienoic acid inhibits prostaglandin E2 production in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elevated 14,15- epoxyeicosatrienoic acid by increasing of cytochrome P450 2C8, 2C9 and 2J2 and decreasing of soluble epoxide hydrolase associated with aggressiveness of human breast cancer | springermedizin.de [springermedizin.de]
- 5. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (14,15-Epoxy-(5Z,8Z,11Z)-eicosatrienoyl-coenzyme A) | Coenzyme A Derivative | MedChemExpress [medchemexpress.eu]
- 9. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. usbio.net [usbio.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. caymanchem.com [caymanchem.com]
- 15. 14,15-Dihydroxy-eicosa-5(Z)-enoic acid selectively inhibits 14,15-epoxyeicosatrienoic acid-induced relaxations in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 14,15-Dihydroxyeicosatrienoic acid, a soluble epoxide hydrolase metabolite in blood, is a predictor of anthracycline-induced cardiotoxicity – a hypothesis generating study - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing artifacts in 14,15-EET-CoA experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 14,15-epoxyeicosatrienoic acid-Coenzyme A (14,15-EET-CoA). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in research?
A1: this compound is the Coenzyme A (CoA) thioester of 14,15-epoxyeicosatrienoic acid (14,15-EET), an unsaturated fatty acyl-CoA.[1][2] It is primarily used in in vitro studies to investigate the metabolism and signaling pathways of 14,15-EET. Common applications include serving as a substrate for enzymes involved in fatty acid metabolism, such as acyl-CoA synthetases and hydrolases, and in studies of protein acylation.
Q2: What are the main challenges associated with handling this compound?
A2: The primary challenges in working with this compound stem from its chemical and metabolic instability. Like its precursor 14,15-EET, the epoxide ring is susceptible to hydrolysis, and the polyunsaturated fatty acid chain is prone to auto-oxidation.[3][4] The thioester bond of the CoA moiety can also be hydrolyzed. Therefore, careful handling and storage are critical to maintain its integrity.
Q3: How should this compound be stored to ensure its stability?
A3: To minimize degradation, this compound should be stored at -20°C or lower, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[3] It is often supplied as a solution in an organic solvent like ethanol.[5][6] For long-term storage, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: What are the expected metabolites of this compound in biological systems?
A4: In biological systems, this compound can be metabolized through several pathways. The thioester bond can be cleaved by acyl-CoA hydrolases to release 14,15-EET and free Coenzyme A. The epoxide group can be hydrolyzed by soluble epoxide hydrolase (sEH) to form 14,15-dihydroxy-eicosatrienoyl-CoA (14,15-DHET-CoA).[4] Further metabolism can occur through beta-oxidation of the fatty acid chain.
Troubleshooting Guides
Issue 1: Inconsistent or No Activity in Enzymatic Assays
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | 1. Verify Integrity: Before use, verify the integrity of your this compound stock. This can be done using analytical techniques like LC-MS/MS to check for the presence of degradation products such as 14,15-DHET-CoA or free 14,15-EET.[7] 2. Fresh Aliquots: Use a fresh aliquot for each experiment to avoid degradation from repeated freeze-thaw cycles. 3. Minimize Exposure: Minimize the exposure of the compound to air and light. Prepare solutions immediately before use. |
| Suboptimal Assay Conditions | 1. pH and Buffer: Ensure the pH and buffer composition of your assay are optimal for the enzyme being studied. The stability of the epoxide and thioester can be pH-dependent. 2. Cofactors: Confirm the presence and optimal concentration of any necessary cofactors for your enzyme. 3. Enzyme Concentration: Titrate the enzyme concentration to ensure the reaction rate is within the linear range. |
| Inhibitory Contaminants | 1. Solvent Effects: If this compound is dissolved in an organic solvent, ensure the final concentration of the solvent in the assay does not inhibit the enzyme. Run appropriate solvent controls. 2. Purification: If synthesizing this compound in-house, ensure it is highly purified to remove any unreacted starting materials or byproducts that could act as inhibitors. |
Issue 2: High Background Signal or Non-Specific Effects in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Non-enzymatic Reactions | 1. Control Experiments: Include control groups with heat-inactivated cells or enzyme inhibitors to assess the extent of non-enzymatic reactions. 2. Time-Course Analysis: Perform a time-course experiment to distinguish between rapid non-specific effects and slower, specific biological responses. |
| Cellular Uptake and Metabolism | 1. Metabolite Analysis: Analyze cell lysates and culture media by LC-MS/MS to identify and quantify metabolites of this compound. This can help determine if the observed effects are due to the parent compound or its metabolites.[8] 2. Uptake Efficiency: If cellular uptake is a concern, consider using permeabilizing agents, although this may introduce other artifacts. |
| Off-Target Effects | 1. Dose-Response Curve: Generate a full dose-response curve to identify the optimal concentration range and to observe potential toxic or off-target effects at higher concentrations. 2. Structural Analogs: Use structurally related but less active analogs as negative controls to demonstrate specificity. |
Quantitative Data and Experimental Protocols
Due to the specialized nature of this compound, specific quantitative data is limited in the literature. Researchers should perform pilot studies to determine optimal experimental parameters.
Table 1: General Concentration Ranges for In Vitro Experiments
| Experiment Type | Typical Concentration Range | Notes |
| Enzymatic Assays | 1 - 50 µM | The optimal concentration is highly dependent on the specific enzyme and its Km for the substrate. |
| Cell-Based Assays | 0.1 - 10 µM | Higher concentrations may lead to non-specific effects or cytotoxicity. |
| Binding Assays | 1 - 100 nM | For high-affinity interactions. |
Protocol: General Workflow for an In Vitro Acyl-CoA Hydrolase Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol) and store at -80°C.
-
Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and any necessary cofactors.
-
Prepare a stock solution of the purified acyl-CoA hydrolase enzyme.
-
-
Assay Procedure:
-
In a microplate, add the assay buffer.
-
Add the this compound to the desired final concentration.
-
Initiate the reaction by adding the enzyme.
-
Incubate at the optimal temperature (e.g., 37°C) for a predetermined time.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a quenching solution (e.g., acidic methanol).
-
Analyze the reaction mixture for the formation of the product (14,15-EET) using a suitable analytical method such as LC-MS/MS.
-
-
Controls:
-
Include a "no enzyme" control to account for non-enzymatic hydrolysis.
-
Include a "no substrate" control to establish the background signal.
-
If applicable, include a known inhibitor of the enzyme as a positive control for inhibition.
-
Visualizations
Caption: General workflow for an in vitro enzymatic assay using this compound.
Caption: Hypothetical signaling and metabolic pathways of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (14,15-Epoxy-(5Z,8Z,11Z)-eicosatrienoyl-coenzyme A) | Coenzyme A Derivative | MedChemExpress [medchemexpress.eu]
- 3. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. usbio.net [usbio.net]
- 7. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 14,15-Epoxyeicosatrienoic acid metabolism in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 14,15-EET-CoA by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 14,15-epoxyeicosatrienoic acid-coenzyme A (14,15-EET-CoA) analysis by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the characteristic fragment ions I should look for when analyzing this compound by tandem mass spectrometry (MS/MS)?
A1: When analyzing acyl-CoA thioesters like this compound by positive ion electrospray ionization-tandem mass spectrometry (ESI-MS/MS), there are two key fragmentation patterns to monitor. The most abundant fragment ion typically results from a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da)[1][2]. Another characteristic fragment ion is observed at m/z 428, which represents the coenzyme A moiety[1][3][4]. For 14,15-EET itself, after derivatization, a product ion at m/z 219 can be observed, resulting from the cleavage of the C14–C15 bond and C15–O[5].
Q2: I am observing very low signal intensity for my this compound samples. What are the potential causes and solutions?
A2: Low signal intensity in the analysis of eicosanoids and their CoA derivatives is a common challenge due to their low endogenous concentrations[6][7]. Several factors could be contributing to this issue:
-
Sample Degradation: Eicosanoids can be unstable. It is crucial to handle samples on ice and add antioxidants like butylated hydroxytoluene (BHT) during extraction to prevent oxidation[7].
-
Inefficient Extraction: The choice of extraction method is critical. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly used to remove matrix interferences and concentrate the analyte[7][8]. For acyl-CoAs, an 80% methanol (B129727) extraction has been shown to yield the highest MS intensities[9].
-
Ion Suppression: The biological matrix can suppress the ionization of the target analyte[7]. Ensure your sample preparation method effectively removes interfering substances. A second purification step, such as an additional LLE, may be necessary[10].
-
Suboptimal MS/MS Parameters: The declustering potential (DP) and collision energy (CE) are critical parameters for achieving good sensitivity in MS/MS analysis. These may need to be optimized for your specific instrument and analyte[1].
-
Derivatization: For EETs, derivatization can significantly enhance sensitivity. Conjugating the carboxylic acid moiety to a permanently positively charged group can increase sensitivity by a factor of up to 60,000 compared to underivatized fatty acids analyzed in negative ion mode[11].
Q3: My chromatographic peaks for this compound are showing significant tailing. How can I improve the peak shape?
A3: Peak tailing can be caused by several factors related to the liquid chromatography (LC) setup:
-
Column Choice: A C18 reversed-phase column is commonly used for the separation of acyl-CoAs[12]. Using a column with a smaller particle size (e.g., 1.7 µm) can improve peak shape and resolution[11].
-
Mobile Phase Composition: The pH of the mobile phase can affect the peak shape of acidic analytes. For long-chain acyl-CoAs, using a high pH mobile phase (e.g., 10.5 with ammonium (B1175870) hydroxide) has been shown to provide good separation and peak shape[12]. Acetonitrile-based mobile phases are often preferred for optimal separation of isobaric species[6].
-
Column Temperature: Increasing the column temperature (e.g., to 60 °C) can improve peak shape and reduce analysis time[11].
Q4: I am having difficulty separating the different regioisomers of EETs. What analytical strategies can I employ?
A4: The separation of EET regioisomers (e.g., 14,15-EET, 11,12-EET, 8,9-EET) is a known analytical challenge as they are isobaric[6]. Satisfactory chromatographic separation is essential for their accurate identification and quantification[6].
-
Chromatographic Optimization: A high-resolution C18 column with a shallow gradient can improve the separation of regioisomers[11].
-
Chiral Chromatography: To separate enantiomers of EETs, chiral liquid chromatography is necessary[5].
Troubleshooting Guides
Issue 1: Poor Sensitivity and Low Signal-to-Noise Ratio
| Potential Cause | Troubleshooting Step |
| Sample Degradation | Work with samples on ice. Add antioxidants (e.g., BHT) to extraction solvents. Minimize sample exposure to light and air. |
| Inefficient Extraction | Optimize SPE or LLE protocol. Consider a two-step extraction process. For acyl-CoAs, try an 80% methanol extraction[9]. |
| Ion Suppression | Dilute the sample extract to reduce matrix effects. Improve sample cleanup to remove interfering compounds. Use a stable isotope-labeled internal standard to correct for matrix effects[13]. |
| Suboptimal MS Parameters | Optimize source temperature, gas flows, and voltages. Perform a compound optimization to determine the optimal collision energy and declustering potential for this compound precursor and product ions. |
Issue 2: Chromatographic Problems (Peak Tailing, Broad Peaks, Poor Resolution)
| Potential Cause | Troubleshooting Step |
| Column Overload | Inject a smaller sample volume or a more dilute sample. |
| Inappropriate Mobile Phase | Adjust the mobile phase pH and organic solvent composition. For acyl-CoAs, a high pH mobile phase may improve peak shape[12]. |
| Column Contamination | Wash the column with a strong solvent. If the problem persists, replace the column. |
| Co-elution of Isomers | Use a longer column or a column with a different stationary phase. Optimize the gradient to improve separation of regioisomers[11]. For enantiomers, a chiral column is required[5]. |
Quantitative Data Summary
Table 1: Mass Spectrometry Parameters for Acyl-CoA Analysis
| Parameter | Value/Description | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [1][12] |
| Precursor Ion (Q1) | [M+H]+ | [1] |
| Product Ion (Q3) - Neutral Loss | [M+H-507]+ | [1][2] |
| Product Ion (Q3) - Characteristic Fragment | m/z 428 | [1][3][4] |
Table 2: Reported Concentrations of 14,15-EET in Human Plasma
| Analyte | Concentration (ng/mL) | Reference |
| 14,15-EET | 10.7 | [11] |
| 14,15-trans-EET | 1.7 | [11] |
Experimental Protocols
Protocol 1: Sample Preparation for this compound from Biological Matrices
This protocol is a general guideline and may require optimization for specific sample types.
-
Sample Collection: Collect biological samples (e.g., plasma, tissue homogenate) and immediately place them on ice.
-
Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled this compound) to the sample.
-
Protein Precipitation: Add 3 volumes of ice-cold 80% methanol containing an antioxidant (e.g., 0.1% BHT) to the sample. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This is a representative LC-MS/MS method and may need to be adapted for your specific instrumentation.
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size)[11].
-
Mobile Phase A: Water with 10 mM ammonium hydroxide (B78521) (pH 10.5)[12].
-
Mobile Phase B: Acetonitrile with 10 mM ammonium hydroxide[12].
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 20% B
-
2-10 min: 20% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 20% B
-
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization: Positive Electrospray Ionization (ESI+).
-
Scan Type: Selected Reaction Monitoring (SRM).
-
SRM Transitions:
-
This compound: Q1: [M+H]+ -> Q3: [M+H-507]+
-
Confirmation Ion: Q1: [M+H]+ -> Q3: m/z 428
-
-
Instrument Parameters: Optimize source temperature, gas flows, collision energy, and declustering potential for the specific instrument and analyte.
Visualizations
Caption: Biosynthesis and metabolism of 14,15-EET and its activation to this compound.
References
- 1. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of epoxyeicosatrienoic acids by chiral liquid chromatography/electron capture atmospheric pressure chemical ionization mass spectrometry using [13C]-analog internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diposit.ub.edu [diposit.ub.edu]
- 7. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Challenges in Mass Spectrometry-based Lipidomics of Neutral Lipids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 14,15-EET-CoA Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of 14,15-Epoxyeicosatrienoyl-Coenzyme A (14,15-EET-CoA) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: this compound is susceptible to two primary degradation pathways in aqueous environments:
-
Hydrolysis of the Thioester Bond: The high-energy thioester bond linking the 14,15-EET fatty acid to Coenzyme A is prone to hydrolysis, yielding 14,15-EET and free Coenzyme A. This process can be both chemical and enzymatic.
-
Auto-oxidation of the Polyunsaturated Fatty Acyl Chain: The multiple double bonds in the eicosanoid chain are susceptible to oxidation, which can compromise the biological activity of the molecule.[1][2][3]
Q2: What is the expected stability of this compound in a typical aqueous buffer at room temperature?
A2: Long-chain fatty acyl-CoAs like this compound are known to be unstable in aqueous buffers at room temperature.[4] Significant degradation can be expected within hours. For instance, studies on similar long-chain fatty acyl-CoAs have shown 70-75% degradation after just one day at room temperature in a crystallization buffer.[4]
Q3: How should I prepare and store aqueous solutions of this compound for my experiments?
A3: To maximize stability, prepare aqueous solutions of this compound immediately before use. If a stock solution is necessary, it is best prepared in an organic solvent like ethanol (B145695) and stored at -80°C. For aqueous solutions, use a slightly acidic to neutral pH buffer and keep the solution on ice. Avoid repeated freeze-thaw cycles.
Q4: Can I use a sEH (soluble epoxide hydrolase) inhibitor to improve the stability of this compound?
A4: A soluble epoxide hydrolase (sEH) inhibitor will prevent the enzymatic conversion of the epoxide moiety of 14,15-EET to 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[5][6] While this will preserve the epoxide group, it will not protect against the hydrolysis of the thioester bond or auto-oxidation of the fatty acyl chain. Therefore, while beneficial, an sEH inhibitor alone is not sufficient to ensure the overall stability of the this compound molecule in aqueous solution.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected biological activity in my assay.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Prepare fresh aqueous solutions for each experiment. Minimize the time the compound is in aqueous buffer before use. |
| Run a stability check of your this compound solution under your experimental conditions using a suitable analytical method like LC-MS/MS. | |
| If possible, include a positive control with a more stable analog to ensure the assay is performing correctly. | |
| Suboptimal pH of the buffer | Ensure the pH of your aqueous solution is between 6.0 and 7.4. Avoid alkaline conditions which can accelerate thioester hydrolysis. |
| Oxidation | Degas your buffer and handle the solution under an inert atmosphere (e.g., argon) to minimize exposure to oxygen.[1][2][3] |
| Consider adding a low concentration of an antioxidant, such as butylated hydroxytoluene (BHT), to your solution. However, test for any interference with your assay. |
Problem 2: Difficulty in obtaining reproducible results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent solution preparation | Standardize your protocol for preparing this compound solutions. Ensure the same buffer composition, pH, and temperature are used each time. |
| Variable incubation times | Precisely control all incubation times where this compound is in an aqueous environment. |
| Batch-to-batch variability of this compound | Qualify each new batch of this compound for purity and concentration before use. |
Quantitative Data Summary
The following table summarizes the expected stability of long-chain fatty acyl-CoAs under various conditions, which can be used as a proxy for this compound.
| Condition | Parameter | Observation | Reference |
| Storage in Aqueous Buffer | Temperature | Unstable at room temperature. | [4] |
| Duration | 70-75% degradation in 1 day; 94-97% degradation by 3 weeks at room temperature. | [4] | |
| Stock Solution Storage | Temperature | Stable for up to 6 months at -80°C in an appropriate organic solvent. | [7] |
| Stable for up to 1 month at -20°C in an appropriate organic solvent. | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Aqueous Solution
-
Allow the vial of this compound (typically stored as a solid or in an organic solvent) to equilibrate to room temperature before opening to prevent condensation.
-
If starting from a solid, dissolve in a minimal amount of an organic solvent such as ethanol or DMSO.
-
Prepare your desired aqueous buffer (e.g., phosphate (B84403) or Tris buffer, pH 6.0-7.4). Degas the buffer by sparging with an inert gas like argon for at least 15 minutes.
-
On ice, slowly add the required volume of the this compound stock solution to the cold, degassed buffer while gently vortexing.
-
Use the freshly prepared aqueous solution immediately. Do not store aqueous solutions of this compound.
Protocol 2: Assessment of this compound Stability by LC-MS/MS
-
Prepare a fresh aqueous solution of this compound in your experimental buffer at the desired concentration.
-
Immediately take a time-zero sample (T=0) and quench the degradation by adding an equal volume of cold acetonitrile (B52724) containing an internal standard.
-
Incubate the remaining solution under your experimental conditions (e.g., 37°C).
-
At various time points (e.g., 15, 30, 60, 120 minutes), take aliquots and quench as in step 2.
-
Analyze the samples by a validated LC-MS/MS method to quantify the remaining this compound and the appearance of degradation products like 14,15-EET.
-
Plot the concentration of this compound versus time to determine the degradation rate.
Visualizations
Caption: Major degradation pathways of this compound in aqueous solutions.
References
- 1. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 14,15-Epoxyeicosa-5,8,11-trienoic Acid (14,15-EET) Surrogates: Carboxylate Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 14,15-Epoxyeicosatrienoic acid inhibits prostaglandin E2 production in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactome | 14,15-EET is hydrolysed to 14,15-DHET by EPHX2 [reactome.org]
- 7. medchemexpress.com [medchemexpress.com]
Common challenges in working with 14,15-EET-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 14,15-Epoxyeicosatrienoic acid-Coenzyme A (14,15-EET-CoA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the Coenzyme A ester of 14,15-Epoxyeicosatrienoic acid (14,15-EET), an unsaturated fatty acyl-CoA.[1] 14,15-EET is a metabolite of arachidonic acid, produced by cytochrome P450 epoxygenases.[2][3] Like its precursor, this compound is expected to exhibit biological activities that include vasodilation, anti-inflammatory effects, and protection against ischemia-reperfusion injury.[2][4] The mechanism of action for EETs often involves the activation of potassium channels in smooth muscle, leading to hyperpolarization and relaxation.[2]
Q2: What are the main challenges associated with handling this compound?
A2: The primary challenges in working with this compound stem from its inherent chemical and metabolic instability. The epoxide group is susceptible to hydrolysis, and the polyunsaturated fatty acid chain can undergo auto-oxidation.[5] Furthermore, in biological systems, it is rapidly metabolized by soluble epoxide hydrolase (sEH) to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[4][5] This necessitates careful storage and handling to maintain its integrity and activity.
Q3: How should this compound be stored?
A3: While specific storage conditions should always be followed as per the Certificate of Analysis provided by the supplier, general recommendations for labile fatty acyl-CoAs suggest storing them at -20°C or -80°C in a desiccated, oxygen-free environment.[1] For long-term storage, aliquoting the compound can help to avoid repeated freeze-thaw cycles.
Q4: What solvents can be used to dissolve this compound?
A4: Due to the presence of the large, hydrophilic Coenzyme A moiety, this compound is expected to have some solubility in aqueous buffers. For related, more lipophilic EETs, solvents such as ethanol (B145695), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are commonly used to prepare stock solutions.[3] When preparing aqueous solutions from an organic stock, it is crucial to add the stock solution to the aqueous buffer slowly while vortexing to prevent precipitation. The final concentration of the organic solvent in the experimental medium should be kept low (typically <0.1%) to avoid solvent effects on the biological system.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity Observed
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | 1. Verify Storage: Ensure the compound has been stored correctly at -20°C or -80°C, protected from light and moisture. 2. Fresh Aliquots: Use a fresh aliquot for each experiment to avoid degradation from repeated freeze-thaw cycles. 3. Minimize Time in Aqueous Buffer: Prepare aqueous solutions of this compound immediately before use, as the epoxide group can hydrolyze in aqueous environments. |
| Precipitation of the Compound | 1. Check Solubility: The solubility of this compound in your specific experimental buffer may be limited. Try preparing a fresh dilution series. 2. Sonication: Briefly sonicate the solution to aid in dissolution, but be cautious of potential degradation with excessive sonication. 3. Carrier Protein: Consider the use of a carrier protein like fatty acid-free bovine serum albumin (BSA) to improve solubility and stability in aqueous media. |
| Metabolism by Soluble Epoxide Hydrolase (sEH) | 1. sEH Inhibitor: In cell-based assays, consider co-incubation with an sEH inhibitor to prevent the rapid conversion of this compound to its less active diol metabolite. |
| Incorrect Cell Passaging or Health | 1. Cell Viability: Ensure cells are healthy and within a low passage number. 2. Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination. |
Issue 2: Difficulty in Achieving a Desired Concentration in Aqueous Media
| Possible Cause | Troubleshooting Step |
| Low Aqueous Solubility | 1. Prepare High-Concentration Stock: Dissolve this compound in an appropriate organic solvent (e.g., ethanol, DMSO) at a high concentration. 2. Serial Dilutions: Perform serial dilutions of the stock solution in your experimental buffer. Add the stock solution to the buffer dropwise while vortexing to prevent precipitation. 3. pH of Buffer: Ensure the pH of your buffer is compatible with the stability of the compound. Buffers with a pH between 6.0 and 8.0 are generally suitable for biological experiments.[6] |
| Precipitation Over Time | 1. Use Freshly Prepared Solutions: As mentioned, prepare working solutions immediately before each experiment. 2. Carrier Protein: Incorporate fatty acid-free BSA into your buffer to help maintain the solubility of the lipid-based molecule. |
Quantitative Data
| Parameter | Value | Assay System | Reference |
| EC50 of 14,15-EET | 2.2 µM | Vasorelaxation of precontracted bovine coronary artery | [5] |
| EC50 of 14,15-EET | ~2 µM | Relaxation of preconstricted bovine coronary arteries | [7] |
| Kd of 14,15-EET | 14 nM | High-affinity binding site in U937 cell membranes | [4] |
| Kd of 14,15-EET | 35 nM | High-affinity binding site in primary pig monocyte membranes | [4] |
Experimental Protocols
General Protocol for Cell-Based Assays
-
Cell Seeding: Plate cells at the desired density in a suitable multi-well plate and allow them to adhere overnight.
-
Preparation of this compound Stock Solution: Dissolve this compound in an appropriate organic solvent (e.g., ethanol or DMSO) to make a high-concentration stock solution.
-
Preparation of Working Solutions: Immediately before use, prepare serial dilutions of the this compound stock solution in serum-free cell culture medium. Ensure the final concentration of the organic solvent is below a toxic level for the cells (typically ≤ 0.1%).
-
Cell Treatment: Remove the growth medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of organic solvent but without this compound).
-
Incubation: Incubate the cells for the desired period.
-
Downstream Analysis: Following incubation, perform the desired downstream analysis, such as cell viability assays (e.g., MTT), apoptosis assays (e.g., flow cytometry for Annexin V/PI staining), or protein expression analysis (e.g., Western blotting for signaling pathway components).[1]
General Protocol for Acyl-CoA Synthetase Activity Assay (for context)
While this compound is the product of an acyl-CoA synthetase, this protocol outlines the general steps for measuring the activity of such enzymes, which may be relevant for studying the synthesis or metabolism of this compound.
-
Sample Preparation: Homogenize tissue or cells in an ice-cold assay buffer. Centrifuge to pellet cellular debris and collect the supernatant.[8]
-
Reaction Mixture: Prepare a reaction mixture containing the assay buffer, the substrate (e.g., 14,15-EET), ATP, and Coenzyme A.
-
Initiate Reaction: Add the cell or tissue lysate to the reaction mixture to initiate the enzymatic reaction.
-
Incubation: Incubate at a controlled temperature (e.g., 37°C) for a specific time.
-
Detection: The formation of the acyl-CoA can be measured using various methods, including fluorometric or colorimetric assays where the product is coupled to other enzymatic reactions that generate a detectable signal.[8][9][10]
Visualizations
Signaling Pathways of 14,15-EET
Caption: Potential signaling pathways activated by 14,15-EET.
Experimental Workflow for Cell-Based Assays
References
- 1. This compound (14,15-Epoxy-(5Z,8Z,11Z)-eicosatrienoyl-coenzyme A) | Coenzyme A Derivative | MedChemExpress [medchemexpress.eu]
- 2. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. The role of 14,15-dihydroxyeicosatrienoic acid levels in inflammation and its relationship to lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.unc.edu [med.unc.edu]
- 7. caymanchem.com [caymanchem.com]
- 8. abcam.cn [abcam.cn]
- 9. bioassaysys.com [bioassaysys.com]
- 10. researchgate.net [researchgate.net]
Navigating Controls for 14,15-EET-CoA Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on selecting appropriate controls for studies involving 14,15-epoxyeicosatrienoic acid-coenzyme A (14,15-EET-CoA). Given the limited direct research on this compound, this guide draws heavily upon the extensive literature available for its precursor, 14,15-EET, while highlighting key considerations for the CoA-esterified form.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from 14,15-EET?
A1: 14,15-EET is a biologically active lipid signaling molecule, a metabolite of arachidonic acid produced by cytochrome P450 (CYP) epoxygenases.[1] It plays roles in vasodilation, anti-inflammation, and cardioprotection.[1][2] this compound is the coenzyme A ester of 14,15-EET. Fatty acids are often converted to their CoA esters within cells to become metabolically active, participating in various enzymatic reactions. While 14,15-EET can exert effects by interacting with cell surface receptors or intracellular targets, this compound is primed for intracellular enzymatic processes. The addition of the large CoA moiety significantly alters the molecule's polarity and size, which may affect its solubility, stability, and ability to cross cell membranes.
Q2: What is the primary challenge in designing control experiments for this compound?
A2: The main challenge is the scarcity of studies specifically investigating this compound. Much of the available research focuses on the free acid, 14,15-EET. Therefore, researchers must often extrapolate control strategies from 14,15-EET literature and adapt them for the CoA ester, considering the potential differences in their physicochemical properties and biological activities.
Q3: What are the essential types of controls for this compound experiments?
A3: A robust experimental design should include:
-
Vehicle Control: To account for any effects of the solvent used to dissolve this compound.
-
Negative Controls: To demonstrate the specificity of the observed effects. This can include structurally similar but inactive molecules or antagonists that block the signaling pathway.
-
Positive Controls: To ensure that the experimental system is responsive and capable of producing the expected biological effect.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No observable effect of this compound | Degradation: 14,15-EET is known to be chemically and metabolically labile. The CoA ester may also be unstable. | Store this compound under an inert atmosphere and at low temperatures as recommended by the supplier. Prepare fresh solutions for each experiment. Consider using more stable synthetic analogs if available. |
| Poor cell permeability: The large CoA group may hinder passive diffusion across the cell membrane. | If targeting intracellular pathways, consider using cell permeabilization techniques or transfection with relevant transporters. Alternatively, use in vitro assays with purified enzymes or cell lysates. | |
| Incorrect concentration: The effective concentration of this compound may differ from that of 14,15-EET. | Perform a dose-response curve to determine the optimal concentration range for your experimental system. | |
| High background or off-target effects | Vehicle toxicity: The solvent used may have its own biological effects. | Use the lowest possible concentration of the vehicle. Test multiple vehicles (e.g., ethanol (B145695), DMSO, saline with a carrier protein) to find the one with the least impact on your system. Always include a vehicle-only control. |
| Non-specific binding: The fatty acyl-CoA may interact non-specifically with cellular components. | Include a structurally similar but biologically inactive fatty acyl-CoA as a negative control to differentiate specific from non-specific effects. | |
| Inconsistent results between experiments | Variability in compound stability: Inconsistent handling and storage can lead to varying levels of active compound. | Standardize the entire experimental workflow, from compound dissolution to application, to minimize variability. |
| Cell culture conditions: Differences in cell passage number, density, or media components can alter cellular responses. | Maintain consistent cell culture practices and ensure cells are healthy and in the logarithmic growth phase. |
Experimental Controls in Detail
Vehicle Controls
The choice of vehicle is critical due to the lipophilic nature of 14,15-EET and its CoA ester.
| Vehicle | Commonly Used For | Considerations |
| Ethanol | 14,15-EET | Can have biological effects at higher concentrations. Keep the final concentration low (typically <0.1%). |
| Dimethyl Sulfoxide (DMSO) | 14,15-EET | Can induce cellular differentiation or toxicity. Final concentrations should be kept to a minimum (<0.1%). |
| Saline with carrier protein (e.g., BSA) | 14,15-EET | Bovine Serum Albumin (BSA) can help solubilize the lipid and mimic physiological transport. Ensure the BSA itself does not interfere with the assay. |
| Aqueous Buffers | This compound | CoA esters are generally more water-soluble than their corresponding free fatty acids. However, solubility should be empirically determined. |
Recommendation for this compound: Start with an aqueous buffer (e.g., PBS) and determine the solubility limit. If a co-solvent is necessary, use the lowest possible concentration of ethanol or DMSO and include a corresponding vehicle control.
Negative Controls
Negative controls are crucial for demonstrating the specificity of the observed effects.
| Control Type | Example(s) | Rationale | Experimental Application |
| Biologically Inactive Metabolite | 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) | 14,15-DHET is the less active metabolite of 14,15-EET, formed by soluble epoxide hydrolase (sEH).[2] | Compare the effect of this compound to an equimolar concentration of 14,15-DHET (or its CoA ester, if available). A significantly reduced or absent response with the DHET derivative would suggest a specific effect of the epoxide moiety. |
| Pharmacological Antagonist | 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) | 14,15-EEZE is a known antagonist of 14,15-EET-induced vasodilation.[3] | Pre-treat cells or tissues with 14,15-EEZE before adding this compound. Inhibition of the this compound effect would suggest a receptor-mediated mechanism similar to that of 14,15-EET. |
| Structurally Similar but Inactive Acyl-CoA | Palmitoyl-CoA or other saturated fatty acyl-CoAs | Saturated fatty acyl-CoAs are metabolically active but may not interact with the specific signaling pathways of 14,15-EET. | Use an equimolar concentration of a saturated fatty acyl-CoA to control for effects related to the acyl-CoA moiety itself or non-specific lipid effects. |
| Enzyme Inhibitors | Soluble Epoxide Hydrolase (sEH) inhibitors (e.g., AUDA) | sEH inhibitors prevent the degradation of EETs to DHETs. | While not a direct negative control for this compound, co-treatment with an sEH inhibitor can help elucidate the role of its potential conversion to 14,15-EET in the observed effects. |
Positive Controls
Positive controls validate the experimental setup.
| Control | Rationale | Experimental Application |
| 14,15-EET | As the parent compound, 14,15-EET has well-documented biological effects. | Run a parallel experiment with 14,15-EET to confirm that the biological system is responsive to this class of molecules. |
| Known Agonist of the Target Pathway | e.g., a known activator of a downstream signaling molecule. | If you hypothesize that this compound acts through a specific pathway, use a known agonist for that pathway to ensure it is functional in your system. |
Experimental Methodologies
Vasodilation Assay in Bovine Coronary Arteries
This is a common assay for assessing the vascular effects of EETs and their analogs.
-
Preparation: Isolate bovine coronary artery rings and mount them in an organ bath containing Krebs buffer, aerated with 95% O2 and 5% CO2 at 37°C.
-
Pre-constriction: Contract the arterial rings with a thromboxane (B8750289) mimetic like U46619.
-
Treatment: Add cumulative concentrations of this compound or the relevant controls (vehicle, 14,15-EET, negative controls).
-
Measurement: Record changes in isometric tension to determine vasorelaxation.
-
Data Analysis: Express relaxation as a percentage of the pre-constriction and calculate EC50 values.
Signaling Pathways and Visualization
14,15-EET is known to activate several signaling pathways, and it is plausible that this compound, either directly or after conversion to 14,15-EET, could modulate these same pathways.
Caption: Putative G-protein coupled receptor signaling pathway for 14,15-EET.
Caption: Hypothetical intracellular fate and action of this compound.
References
- 1. 20-125Iodo-14,15-Epoxyeicosa-5(Z)-enoic Acid: a High-Affinity Radioligand Used to Characterize the Epoxyeicosatrienoic Acid Antagonist Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing extraction of 14,15-EET-CoA from biological samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of 14,15-epoxyeicosatrienoyl-coenzyme A (14,15-EET-CoA) from biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to extract?
A1: this compound is the coenzyme A thioester of 14,15-epoxyeicosatrienoic acid (14,15-EET), a metabolite of arachidonic acid formed by cytochrome P450 epoxygenases. The extraction of this compound is challenging due to its low endogenous concentrations, inherent chemical instability, and susceptibility to enzymatic degradation. Acyl-CoAs, in general, are prone to hydrolysis, especially in aqueous solutions at neutral or alkaline pH. The epoxide ring in this compound adds another layer of instability, making it sensitive to acidic conditions.
Q2: What are the critical first steps in sample collection to ensure the integrity of this compound?
A2: To prevent the degradation of this compound, it is crucial to rapidly quench all enzymatic activity at the point of sample collection. This can be achieved by flash-freezing the tissue or cell samples in liquid nitrogen immediately after collection. For liquid samples like plasma or cell culture media, immediate processing at low temperatures (4°C) and the addition of enzyme inhibitors are recommended.
Q3: Which extraction method is better for this compound: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
A3: Both LLE and SPE can be used for the extraction of long-chain acyl-CoAs like this compound, and the choice depends on the sample matrix, desired purity, and throughput. LLE is a classic method that can be effective but may be more labor-intensive and use larger volumes of organic solvents. SPE, particularly with mixed-mode or anion-exchange cartridges, can offer higher selectivity and recovery for acyl-CoAs.
Q4: What are the recommended storage conditions for samples and extracts containing this compound?
A4: Store biological samples at -80°C until extraction. After extraction, the dried extract should also be stored at -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis. For analysis, reconstitute the sample immediately before injection into the LC-MS/MS system. Acyl-CoA thioesters are known to be more stable in acidic conditions at -80°C.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Detectable this compound | Inefficient cell/tissue lysis and extraction. | Ensure thorough homogenization of the tissue or lysis of cells in a pre-chilled extraction solvent. A monophasic extraction using a mixture of a polar organic solvent (e.g., methanol (B129727), acetonitrile (B52724), or 2-propanol) and an acidic aqueous buffer is often effective for acyl-CoAs.[2][3] |
| Degradation of this compound during extraction. | Perform all extraction steps on ice or at 4°C. Use acidic conditions (pH 4-5) to minimize hydrolysis of the thioester bond, but be mindful that strong acids can degrade the epoxide ring. Avoid prolonged exposure to aqueous solutions. | |
| Poor recovery from SPE cartridge. | Ensure proper conditioning and equilibration of the SPE cartridge. Optimize the wash and elution solvents. For acyl-CoAs, a mixed-mode or anion-exchange SPE cartridge can improve recovery compared to standard C18 cartridges. Elution with a solvent containing an organic base (e.g., ammonium (B1175870) hydroxide (B78521) in methanol) may be necessary to disrupt the ionic interaction with the sorbent. | |
| High Variability in Results | Inconsistent sample handling and quenching. | Standardize the sample collection and quenching procedure to minimize variability in enzymatic degradation. Ensure rapid and consistent freezing of tissues or quenching of cell cultures. |
| Incomplete removal of interfering substances. | The complexity of biological samples can interfere with detection.[4] Incorporate additional wash steps in your SPE protocol or perform a two-step LLE to remove interfering lipids and proteins. | |
| Analyte instability in the autosampler. | Reconstitute dried extracts in a non-aqueous solvent or a buffered solution (e.g., 50% methanol in 50 mM ammonium acetate, pH 7) immediately before analysis to maintain stability.[3] | |
| Peak Tailing or Poor Chromatography | Interaction of the phosphate (B84403) groups with the analytical column. | Use a C18 column with a mobile phase containing an ion-pairing agent or a buffer to improve peak shape. A binary gradient with an acidic aqueous phase (e.g., water with formic or acetic acid) and an organic mobile phase (e.g., acetonitrile or methanol) is commonly used. |
| Co-elution with interfering compounds. | Optimize the LC gradient to achieve better separation of this compound from other matrix components. High-resolution mass spectrometry can also help to distinguish the analyte from isobaric interferences. |
Quantitative Data Summary
Currently, there is a lack of published quantitative data specifically comparing the extraction efficiency of different methods for this compound. However, studies on long-chain acyl-CoAs provide valuable insights. The following table summarizes recovery data for general long-chain acyl-CoAs using different extraction techniques, which can serve as a starting point for optimizing this compound extraction.
| Extraction Method | Tissue/Sample Type | Analyte(s) | Reported Recovery | Reference |
| LLE with 2-propanol/acetonitrile | Rat heart, kidney, muscle | Various long-chain acyl-CoAs | 70-80% | [2] |
| SPE with 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel | Rat liver | Acetyl-, malonyl-, octanoyl-, oleoyl-, palmitoyl-, or arachidonyl-coenzyme A | 83-90% | [5] |
| Two-phase LLE with acyl-CoA-binding protein | Tissue | Long-chain acyl-CoA esters | Increased from 20% to 55% with protein addition | [6] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Tissues
This protocol is adapted from methods for long-chain acyl-CoA extraction.
Materials:
-
Homogenizer (e.g., glass Dounce or mechanical)
-
Ice-cold 100 mM KH₂PO₄ buffer, pH 4.9
-
2-propanol
-
Acetonitrile
-
Saturated (NH₄)₂SO₄
-
Centrifuge capable of 4°C and high speeds
-
Nitrogen evaporator
Procedure:
-
Weigh the frozen tissue sample (50-100 mg) and place it in a pre-chilled glass homogenizer on ice.
-
Add 1 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9).
-
Homogenize the tissue thoroughly.
-
Add 1 mL of 2-propanol and homogenize again.
-
Add 0.125 mL of saturated (NH₄)₂SO₄ and 2 mL of acetonitrile.
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at 2,000 x g for 5 minutes at 4°C to separate the phases.
-
Carefully collect the upper aqueous-organic phase containing the acyl-CoAs.
-
Dry the extract under a gentle stream of nitrogen.
-
Store the dried extract at -80°C until analysis.
-
Reconstitute the sample in an appropriate solvent (e.g., 50% methanol in 50 mM ammonium acetate, pH 7) immediately before LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Cell Lysates
This protocol is a general guide for SPE of acyl-CoAs and should be optimized for this compound.
Materials:
-
Mixed-mode or anion-exchange SPE cartridges (e.g., 100 mg)
-
SPE vacuum manifold
-
Methanol
-
Acetonitrile
-
Deionized water
-
Aqueous acid (e.g., 0.1 M acetic acid)
-
Elution solvent (e.g., 2% ammonium hydroxide in methanol)
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Lyse cells using a suitable method (e.g., sonication in an acidic buffer) on ice. Centrifuge to pellet cell debris.
-
Cartridge Conditioning:
-
Wash the SPE cartridge with 3 mL of methanol.
-
Wash with 3 mL of deionized water.
-
-
Cartridge Equilibration:
-
Equilibrate the cartridge with 3 mL of the acidic aqueous buffer used for cell lysis.
-
-
Sample Loading:
-
Load the cell lysate supernatant onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of the acidic aqueous buffer to remove unbound contaminants.
-
Wash with 3 mL of deionized water.
-
Wash with 3 mL of a weak organic solvent (e.g., 10% methanol in water) to remove less polar impurities.
-
-
Elution:
-
Elute the this compound with 2 x 1 mL of the elution solvent (e.g., 2% ammonium hydroxide in methanol).
-
-
Drying and Reconstitution:
-
Dry the eluate under a gentle stream of nitrogen.
-
Store the dried extract at -80°C.
-
Reconstitute in an appropriate solvent for LC-MS/MS analysis.
-
Visualizations
References
- 1. Extraction of eicosanoids from biological fluids, cells, and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 3. 14,15‐epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Biological Activity of 14,15-EET-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies to validate the biological activity of 14,15-epoxyeicosatrienoic acid-coenzyme A (14,15-EET-CoA). Given the limited direct experimental data on this compound, this document leverages the extensive research on its parent compound, 14,15-EET, to provide a robust framework for validation. The experimental approaches detailed herein are readily adaptable for the CoA ester, which represents the biologically active intracellular form of the fatty acid. We will explore key biological activities, compare 14,15-EET with relevant alternatives, and provide detailed experimental protocols for validation.
Introduction to 14,15-EET and its Biological Significance
14,15-EET is a regioisomer of epoxyeicosatrienoic acids (EETs), which are signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases. EETs, including 14,15-EET, are known to play crucial roles in various physiological processes, acting as autocrine and paracrine mediators.[1] Their biological effects are diverse and include vasodilation, anti-inflammatory actions, and modulation of cell growth and apoptosis.[2] The biological activity of EETs is tightly regulated by their rapid metabolism into less active dihydroxyeicosatrienoic acids (DHETs) by the enzyme soluble epoxide hydrolase (sEH).
The CoA ester of 14,15-EET, this compound, is the intracellularly active form of this lipid mediator. Fatty acyl-CoA esters are central to numerous cellular processes, including energy metabolism and signaling. Therefore, validating the biological activity of this compound is essential for understanding its specific roles in cellular function and for the development of potential therapeutic agents targeting the EET pathway.
Key Biological Activities and Validation Assays
The primary biological activities of 14,15-EET that can be assessed to validate its CoA-ester form include vasodilation, inhibition of soluble epoxide hydrolase, modulation of cell signaling pathways, and effects on cell fate.
Vasodilation
One of the most well-characterized effects of 14,15-EET is its potent vasodilator activity.[3][4] This effect is primarily mediated by the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.[3]
Comparison of Vasodilator Activity of 14,15-EET and its Analogs
| Compound | EC50 (µM) for Vasorelaxation | Maximum Relaxation (%) | Notes |
| 14,15-EET | ~1 - 2.2 | 80 - 94 | Potent endogenous vasodilator.[3][5][6] |
| 14,15-EET-PISA | ~1 | 84.5 ± 7.5 | Sulfonamide analog with similar potency to 14,15-EET.[5] |
| 14,15-EET-BSA | ~1 | 89.6 ± 3.9 | Sulfonamide analog with similar potency to 14,15-EET.[5] |
| 14,15-EET-BZDC-SA | ~1 | 92.9 ± 5.0 | Sulfonamide analog with similar potency to 14,15-EET.[5] |
| 14,15-EEZE | Antagonist | N/A | A specific antagonist of 14,15-EET-induced relaxation.[7] |
Soluble Epoxide Hydrolase (sEH) Inhibition
While 14,15-EET itself is a substrate for sEH, synthetic analogs have been developed to inhibit this enzyme, thereby increasing the endogenous levels of EETs. Validating the interaction of this compound with sEH is crucial.
Comparison of sEH Inhibitory Activity
| Compound | IC50 for sEH Inhibition | Notes |
| 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA) | 3 nM | A potent and widely used sEH inhibitor.[6] |
| N-Cyclohexyl-Nʹ-dodecylurea (NCND) | Potent Inhibitor | Used as a positive control in sEH inhibitor screening assays.[8] |
| 14,15-EET Analogs (e.g., ureas) | Variable (nM to µM range) | Some analogs exhibit both vasorelaxant and sEH inhibitory activity.[8] |
Modulation of Cellular Signaling Pathways
14,15-EET has been shown to activate several key signaling pathways involved in cell proliferation, survival, and inflammation, including:
-
PPARγ Activation: 14,15-EET can activate peroxisome proliferator-activated receptor-gamma (PPARγ).[2]
-
EGFR, ERK, and PI3K/AKT Pathways: It can also stimulate the epidermal growth factor receptor (EGFR), extracellular signal-regulated kinase (ERK), and phosphatidylinositol 3-kinase (PI3K)/AKT pathways.[2][9]
Effects on Cell Proliferation and Apoptosis
14,15-EET has been reported to promote cell proliferation and inhibit apoptosis in certain cell types, including cancer cells.[2][9][10]
Experimental Protocols
Vasodilation Assay in Bovine Coronary Arteries
This ex vivo assay directly measures the vasodilatory effect of a compound.
Protocol:
-
Tissue Preparation: Obtain fresh bovine hearts and dissect the left anterior descending coronary arteries. Cut the arteries into 2-3 mm rings.
-
Mounting: Suspend the arterial rings in organ baths containing Krebs buffer, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Pre-constriction: Pre-constrict the arterial rings with a thromboxane (B8750289) A2 mimetic, such as U46619, to induce a stable contraction.
-
Compound Addition: Add cumulative concentrations of this compound or other test compounds to the organ bath.
-
Measurement: Record the changes in isometric tension using a force transducer. Relaxation is expressed as a percentage of the pre-constriction tension.
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that produces 50% of its maximal relaxation.
Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)
This in vitro assay quantifies the inhibitory potential of a compound against sEH.
Protocol:
-
Reagent Preparation: Prepare sEH assay buffer, a fluorogenic sEH substrate (e.g., PHOME), and a solution of recombinant human sEH enzyme.[8][11][12][13]
-
Inhibitor Preparation: Dissolve this compound or other test compounds in an appropriate solvent (e.g., DMSO) to create stock solutions.
-
Assay Setup: In a 96-well plate, add the sEH enzyme, the test compound at various concentrations, and the assay buffer. Include a positive control (a known sEH inhibitor like NCND or AUDA) and a vehicle control.[8]
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the sEH substrate to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm for the product of PHOME hydrolysis) over time using a fluorescence plate reader.[11]
-
Data Analysis: Calculate the rate of the enzymatic reaction. The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the vehicle control. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Western Blotting for Signaling Pathway Activation
This technique is used to detect changes in the phosphorylation status of key signaling proteins.
Protocol:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., endothelial cells, smooth muscle cells, or cancer cell lines) and treat them with this compound for various times and at different concentrations.
-
Cell Lysis: Lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-ERK, ERK, p-AKT, AKT).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an HRP substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Intracellular Calcium Measurement
This assay measures changes in intracellular calcium concentration, a key second messenger in many signaling pathways activated by EETs.
Protocol:
-
Cell Culture: Plate cells in a 96-well black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.[1][7][14]
-
Treatment: Add this compound or other test compounds to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorescence plate reader or a fluorescence microscope.[14][15] For ratiometric dyes like Fura-2, measure the ratio of emission at two different excitation wavelengths.
-
Data Analysis: Analyze the change in fluorescence intensity over time to determine the kinetics and magnitude of the intracellular calcium response.
Visualizing Workflows and Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided in the DOT language for Graphviz.
Experimental Workflow for Vasodilation Assay
Caption: Workflow for the ex vivo vasodilation assay.
Signaling Pathway of 14,15-EET-Induced Vasodilation
Caption: Proposed signaling pathway for this compound-mediated vasodilation.
Logical Relationship for Validating Biological Activity
Caption: Logical framework for validating the biological activity of this compound.
Conclusion
Validating the biological activity of this compound is a critical step in elucidating its physiological and pathophysiological roles. By employing a combination of the well-established assays detailed in this guide, researchers can obtain robust and reliable data. While direct comparative data for this compound is still emerging, the methodologies used for its parent compound, 14,15-EET, and its synthetic analogs provide a strong foundation for its characterization. The provided protocols and comparative data tables offer a practical starting point for researchers in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CST | Cell Signaling Technology [cellsignal.com]
- 6. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. assaygenie.com [assaygenie.com]
- 9. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. agilent.com [agilent.com]
- 13. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
A Comparative Guide to 14,15-EET-CoA and Other EET Regioisomers for Researchers and Drug Development Professionals
An objective analysis of the performance and biological activities of epoxyeicosatrienoic acid (EET) regioisomers, with a focus on 14,15-EET-CoA, supported by experimental data and detailed methodologies.
Epoxyeicosatrienoic acids (EETs) are signaling lipids derived from arachidonic acid by cytochrome P450 epoxygenases.[1] As potent autocrine and paracrine mediators, they play crucial roles in cardiovascular homeostasis, inflammation, and platelet aggregation.[2] The four main regioisomers—5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET—exhibit distinct biological activities and potencies, making them and their derivatives, such as this compound, subjects of intense research for therapeutic applications. This guide provides a comparative overview of these regioisomers, presenting quantitative data, detailed experimental protocols, and insights into their signaling pathways.
Quantitative Comparison of EET Regioisomers
The biological efficacy of EET regioisomers varies significantly depending on the specific physiological effect being measured. The following tables summarize the available quantitative data for their vasodilatory, anti-inflammatory, and anti-platelet aggregation properties.
Vasodilatory Effects
EETs are potent vasodilators, primarily by activating large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells.[2] The table below compares the half-maximal effective concentration (EC50) of the different EET regioisomers in inducing vasodilation in canine coronary microvessels.
| Regioisomer | EC50 (log[M]) in Canine Coronary Microvessels |
| 5,6-EET | -10.1 ± 0.5 |
| 8,9-EET | -11.5 ± 0.6 |
| 11,12-EET | -12.7 ± 0.4 |
| 14,15-EET | -10.7 ± 0.8 |
Data from Circulation Research, 1996.
Anti-Inflammatory Effects
EETs exhibit anti-inflammatory properties, in part by inhibiting the expression of vascular cell adhesion molecule-1 (VCAM-1) induced by tumor necrosis factor-alpha (TNF-α). The half-maximal inhibitory concentration (IC50) values for this effect are presented below.
| Regioisomer | IC50 for Inhibition of TNF-α-induced VCAM-1 Expression |
| 5,6-EET | Less active than 11,12-EET |
| 8,9-EET | Less active than 11,12-EET |
| 11,12-EET | 20 nM[3] |
| 14,15-EET | Inactive[3] |
Data from a study on human endothelial cells.[3]
Anti-Platelet Aggregation Effects
The effect of EETs on platelet aggregation is complex and appears to be regioisomer-specific. While quantitative comparative data is limited, the available information is summarized below.
| Regioisomer | Effect on Platelet Aggregation |
| 5,6-EET | Inhibition at 1-10 µM (Arachidonic acid-induced)[4] |
| 8,9-EET | Inhibition at 1-50 µM (Inhibits cyclooxygenase)[4] |
| 11,12-EET | Ineffective at concentrations below 100 µM[4] |
| 14,15-EET | Inhibition at 1-50 µM (Inhibits cyclooxygenase)[4] |
Data from a study on human platelets.[4]
Signaling Pathways of EETs
EETs elicit their cellular effects through various signaling cascades. A primary mechanism involves the activation of a putative G-protein coupled receptor (GPCR), leading to downstream signaling events.
References
- 1. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 2. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of cyclooxygenase activity and platelet aggregation by epoxyeicosatrienoic acids. Influence of stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 14,15-EET Antagonists and Alternative Modulators for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pharmacological tools used to investigate the biological roles of 14,15-epoxyeicosatrienoic acid (14,15-EET), a key signaling lipid involved in cardiovascular and inflammatory pathways. Here, we compare the direct antagonist of the 14,15-EET signaling pathway, 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE), with an alternative indirect approach: the use of soluble epoxide hydrolase inhibitors (sEHIs).
Introduction to 14,15-EET and its Modulation
14,15-EET is a regioisomer of epoxyeicosatrienoic acids (EETs), which are produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases. EETs are potent signaling molecules with a range of biological effects, including vasodilation, anti-inflammation, and cardioprotection. However, 14,15-EET is metabolically labile, being rapidly converted to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) by the enzyme soluble epoxide hydrolase (sEH).[1]
To study the function of endogenous 14,15-EET, researchers primarily employ two strategies: direct antagonism of its downstream effects or inhibition of its degradation to increase its endogenous levels and prolong its action. This guide will compare the archetypal antagonist, 14,15-EEZE, with a widely used sEH inhibitor, 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA).
Comparative Analysis of 14,15-EEZE and AUDA
| Feature | 14,15-EEZE | Soluble Epoxide Hydrolase Inhibitors (sEHIs) - e.g., AUDA |
| Mechanism of Action | Direct competitive antagonist at the putative EET receptor(s).[1][2] It blocks the signaling cascade initiated by 14,15-EET. | Indirectly enhances 14,15-EET signaling by inhibiting the sEH enzyme, thereby preventing the metabolic degradation of endogenous EETs to less active DHETs.[3][4] |
| Primary Use | To specifically block the effects of EETs at their site of action, helping to elucidate the role of EET signaling in a particular physiological or pathological process.[2][5] | To increase the bioavailability and prolong the half-life of all endogenous EETs, thereby potentiating their biological effects.[3][6] |
| Specificity | Selective for antagonizing EET-induced responses.[7] It does not significantly affect responses to other vasodilators like sodium nitroprusside or iloprost.[7] | Specific for the sEH enzyme.[8][9] Its effects are dependent on the ongoing endogenous production of EETs. |
| Advantages | - Directly probes the involvement of EET receptors.[2] - High specificity for EET-mediated pathways.[7] | - Orally active and can be used in in vivo studies to chronically elevate EET levels.[9] - Potentiates the effects of all endogenous EETs, providing a broader enhancement of this signaling axis.[3] |
| Limitations | - Can have partial agonist activity at high concentrations.[1] - Its effects are dependent on the presence of an EET stimulus. | - Does not directly block EET receptors, so it cannot be used to definitively prove receptor involvement. - The observed effects are a composite of the increased levels of all EET regioisomers, not just 14,15-EET. |
Quantitative Data Comparison
The following tables summarize key quantitative data for 14,15-EEZE and the sEH inhibitor AUDA.
Table 1: Potency of 14,15-EET and its Antagonist 14,15-EEZE
| Compound | Assay | System | Parameter | Value | Reference |
| 14,15-EET | Vasorelaxation | Bovine Coronary Arteries | ED₅₀ | 2.2 µM | [10] |
| 14,15-EEZE | Inhibition of 14,15-EET induced vasorelaxation | Bovine Coronary Arteries | Concentration | 10 µmol/L significantly inhibits relaxation | [1] |
| 14,15-EEZE | Binding Affinity | U937 Cell Membranes | Kᵢ | ~37 nM | [11] |
Table 2: Potency of the sEH Inhibitor AUDA
| Compound | Assay | System | Parameter | Value | Reference |
| AUDA | sEH Inhibition | Human sEH | IC₅₀ | 69 nM | [8][9][12] |
| AUDA | sEH Inhibition | Mouse sEH | IC₅₀ | 18 nM | [8][9][12] |
| AUDA | sEH Inhibition | In vivo (mice) | Effective Dose | 20 mg/kg (as AUDA-BE) | [13] |
Signaling Pathways
14,15-EET is believed to exert its effects primarily through a G-protein coupled receptor (GPCR), though the specific receptor remains a subject of investigation.[11][14] Activation of this putative receptor initiates a signaling cascade that involves the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to hyperpolarization and vasorelaxation.[15] The pathway also appears to involve modulation of intracellular cyclic AMP (cAMP) levels and the activation of the p38 MAP kinase pathway.[11][16]
References
- 1. ahajournals.org [ahajournals.org]
- 2. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are EPHX2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Soluble epoxide hydrolase: Gene structure, expression and deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. selleckchem.com [selleckchem.com]
- 13. Soluble epoxide hydrolase is a therapeutic target for acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functional screening for G protein-coupled receptor targets of 14,15-epoxyeicosatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Soluble Epoxide Hydrolase Inhibitor and 14,15-Epoxyeicosatrienoic Acid-Facilitated Long-Term Potentiation through cAMP and CaMKII in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Modulating 14,15-EET Signaling in Knockout Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Epoxyeicosatrienoic acids (EETs) are lipid mediators derived from arachidonic acid that play crucial roles in cardiovascular and inflammatory signaling. Their biological activity is tightly regulated by soluble epoxide hydrolase (sEH), which converts them to their less active diol counterparts (DHETs). Consequently, much of the research aimed at understanding the physiological effects of EETs involves the manipulation of sEH activity. This guide will compare three principal approaches: genetic deletion of sEH (sEH knockout models), pharmacological inhibition of sEH, and the exogenous administration of 14,15-EET. We will also discuss the use of EET antagonists as a key experimental control.
Comparative Analysis of Methodologies to Modulate 14,15-EET Signaling
The following tables summarize quantitative data from studies employing different strategies to elevate 14,15-EET levels, providing a comparative overview of their effects in various animal models.
Table 1: Effects of sEH Deletion vs. Pharmacological Inhibition on Physiological Parameters in Mice
| Parameter | Animal Model | Intervention | Dosage/Route | Key Findings | Reference |
| Blood Pressure | Wild-Type (WT) and sEH Knockout (KO) Mice | Genetic Deletion (sEH KO) | N/A | Systolic, diastolic, and mean arterial pressure significantly reduced in sEH KO mice compared to WT. | [1] |
| WT Mice | sEH Inhibitor (t-TUCB) | Chronic treatment | Systolic, diastolic, and mean arterial pressure significantly reduced in t-TUCB treated mice compared to controls. | [1] | |
| eNOS Knockout Mice (2K1C hypertension model) | sEH Inhibitor (c-AUCB) | Chronic treatment | Produced similar antihypertensive actions in both eNOS +/+ and eNOS-/- mice. | [2] | |
| Cardiac Function | WT and sEH KO Mice | Genetic Deletion (sEH KO) | N/A | sEH-deficient hearts required greater basal coronary flow and exhibited greater reduction in vascular resistance during tension-induced work. | [1] |
| WT Mice | sEH Inhibitor (t-TUCB) | Chronic treatment | Enhanced coronary flow and attenuated vascular resistance. | [1] | |
| Renal Function & Injury | Streptozotocin (STZ)-induced Diabetic WT and sEH KO Mice | Genetic Deletion (sEH KO) | N/A | Ephx2 gene deletion attenuates renal injury and inflammation in DOCA-salt hypertension. | [3] |
| STZ-induced Diabetic WT Mice | sEH Inhibitor (t-AUCB) | Not specified | Decreased renal injury as evidenced by decreased albumin and nephrin (B609532) excretion. | [3] | |
| Neuropathic Pain | STZ-induced Diabetic Mice | sEH Inhibitor (t-TUCB) | 10 mg/kg | Induced a robust place preference, indicative of pain relief. This effect was absent in sEH knockout mice. | [4] |
| STZ-induced Diabetic Mice | Gabapentin (for comparison) | 100 mg/kg | Elicited a similar degree of withdrawal threshold improvement as t-TUCB. | [5] |
Table 2: Comparison of Exogenous 14,15-EET Administration and sEH Inhibition in Myocardial Ischemia-Reperfusion Injury
| Parameter | Animal Model | Intervention | Dosage/Route | Key Findings | Reference |
| Infarct Size | Mice | 14,15-EET | 2.5 µg/g body wt, IV | Significantly reduced infarct size when given before LCA occlusion or before reperfusion. | [6] |
| Mice | sEH Inhibitor (AUDA-BE) | 10 µg/g, IP | Significantly reduced infarct size when given before LCA occlusion or before reperfusion. | [6] | |
| Mice | AUDA-BE + 14,15-EEZE (EET antagonist) | 10 µg/g IP (AUDA-BE), 2.5 µg/g body wt IV (EEZE) | The cardioprotective effect of AUDA-BE was abolished by 14,15-EEZE. | [6] | |
| Rats (Normal, Hypertensive, and Diabetic) | sEH Inhibitor (TPPU and t-TUCB) | 0.1 and 0.3 mg/kg, p.o. | Protected the heart from ischemia-reperfusion injury in all models. | [7] |
Table 3: Plasma Eicosanoid Levels in sEH Knockout vs. Pharmacological sEH Inhibition in Mice
| Eicosanoid | Intervention | Plasma Concentration (pg/µl) | Fold Change vs. Vehicle | Reference |
| 14,15-EET | sEH Inhibition | 1.120 ± 0.039 | ~2.7x increase | [8] |
| sEH Deletion | 1.102 ± 0.028 | ~2.7x increase | [8] | |
| 14,15-DHET | sEH Inhibition | 0.346 ± 0.015 | ~0.67x (decrease) | [8] |
| sEH Deletion | 0.202 ± 0.004 | ~0.39x (decrease) | [8] | |
| 11,12-EET | sEH Inhibition | 0.269 ± 0.016 | ~2.1x increase | [8] |
| sEH Deletion | 0.257 ± 0.010 | ~2.0x increase | [8] | |
| 8,9-EET | sEH Inhibition | 0.384 ± 0.018 | ~2.5x increase | [8] |
| sEH Deletion | 0.348 ± 0.014 | ~2.3x increase | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols cited in the literature.
Pharmacological Inhibition of Soluble Epoxide Hydrolase (sEH)
-
Inhibitor: 12-(3-adamantan-1-yl-ureido)-dodecanoic acid butyl ester (AUDA-BE)
-
Vehicle: Sesame oil.[6]
-
Administration: Intraperitoneal (IP) injection.[6]
-
Dosage: 10 µg/g body weight.[6]
-
Protocol for IP Injection: Animals should be properly restrained. The injection site, typically the lower right quadrant of the abdomen, should be disinfected. A 25-30 gauge needle is inserted at a 30-45° angle. Negative pressure should be confirmed before injecting the substance.[9]
-
-
Inhibitor: 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (B33335) (TPPU)
-
Vehicle: Polyethylene glycol 400 (PEG400).[10]
-
Administration: Oral gavage.[10]
-
Dosage: 3 mg/kg.[10]
-
Protocol for Oral Gavage: The animal should be weighed to determine the correct dosing volume, which should not exceed 10 ml/kg. An appropriately sized gavage needle with a rounded tip should be used. The length of the needle should be measured externally from the tip of the nose to the last rib to ensure it reaches the stomach without causing perforation. The animal must be securely restrained with the head and neck extended to provide a straight path to the esophagus.[11][12]
-
Exogenous Administration of 14,15-EET
-
Compound: 14,15-EET
Use of sEH Knockout (Ephx2-/-) Mice
-
Model: Mice with a targeted disruption of the Ephx2 gene.
-
Background Strain: Commonly on a C57BL/6 background.
-
Experimental Design: sEH knockout mice and wild-type littermates are used as experimental and control groups, respectively. This allows for the direct assessment of the consequences of lifelong sEH deficiency and elevated endogenous EET levels.
-
Induction of Disease Models
-
Streptozotocin (STZ)-Induced Diabetes and Neuropathy:
-
Induction: A single intraperitoneal injection of STZ (200 mg/kg) is used to induce diabetes in mice.[13] Another protocol uses five daily intravenous injections of STZ.[14]
-
Confirmation: Diabetes is confirmed by measuring blood glucose levels, with levels >16.7 mmol/L indicating a diabetic state.[13]
-
Neuropathy Assessment: Mechanical hypersensitivity can be measured using von Frey filaments. A lower paw withdrawal threshold indicates the presence of diabetic neuropathy.[14]
-
Analysis of Eicosanoids
-
Method: Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).
-
Sample Preparation: Total lipids are extracted from plasma or tissue homogenates. Phospholipids are hydrolyzed to release fatty acids, which are then extracted and derivatized.[15][16]
-
Analysis: Eicosanoids are separated and quantified using a C18 column and a gradient elution. Detection is performed using negative electrospray ionization and multiple reaction monitoring.[17][18]
-
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and a logical comparison of the different methodologies.
Caption: Metabolic pathway of 14,15-EET from arachidonic acid and its degradation by sEH.
Caption: A typical experimental workflow for studying 14,15-EET signaling in a disease model.
Caption: Comparison of strategies to enhance 14,15-EET signaling in vivo.
References
- 1. Inhibition of soluble epoxide hydrolase increases coronary perfusion in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soluble epoxide hydrolase inhibition exhibits antihypertensive actions independently of nitric oxide in mice with renovascular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deletion of soluble epoxide hydrolase gene improves renal endothelial function and reduces renal inflammation and injury in streptozotocin-induced type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Soluble epoxide hydrolase inhibition is antinociceptive in a mouse model of diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Soluble epoxide hydrolase inhibition and gene deletion are protective against myocardial ischemia-reperfusion injury in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of soluble epoxide hydrolase minimize ischemia-reperfusion induced cardiac damage in normal, hypertensive and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - Plasma arachidonic acid (ARA) metabolite concentration (pg/μl) determined by LC-MS/MS with soluble epoxide hydrolase (sEH) inhibition and deletion in mice. - Public Library of Science - Figshare [plos.figshare.com]
- 9. uac.arizona.edu [uac.arizona.edu]
- 10. Effects of sEH inhibition on the eicosanoid and cytokine storms in SARS-CoV-2-infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.sdsu.edu [research.sdsu.edu]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. Development of sensory neuropathy in streptozotocin-induced diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intravenous Streptozotocin Induces Variants in Painful Diabetic Peripheral Neuropathy in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Plasma epoxyeicosatrienoic acids and dihydroxyeicosatrieonic acids, insulin, glucose and risk of diabetes: The strong heart study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Plasma epoxyeicosatrienoic acids and diabetes-related cardiovascular disease: The cardiovascular health study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Molecular Interactions: A Comparative Guide to Confirming Target Engagement of 14,15-EET-CoA
For researchers, scientists, and drug development professionals, confirming that a bioactive lipid like 14,15-epoxyeicosatrienoic acid-coenzyme A (14,15-EET-CoA) reaches and interacts with its intended molecular target is a critical step in understanding its function and therapeutic potential. This guide provides a comparative overview of established and emerging methodologies to confirm the target engagement of this compound, complete with supporting data from analogous compounds and detailed experimental protocols.
While direct experimental data for this compound target engagement is limited in publicly available literature, this guide draws upon proven techniques for the closely related free acid, 14,15-EET, and other long-chain fatty acyl-CoAs. These methods provide a strong foundation for researchers to design and execute robust target validation studies.
Direct and Indirect Approaches to Target Engagement
The methodologies to confirm target engagement can be broadly categorized into two main approaches: direct methods that involve the use of modified probes to identify binding partners, and indirect, label-free methods that assess the physical consequences of the interaction between the native molecule and its target.
Comparative Analysis of Target Engagement Methods
The choice of method to confirm the target engagement of this compound will depend on several factors, including the experimental context (in vitro, in situ, or in vivo), the availability of specialized reagents, and the specific questions being addressed. The following table summarizes and compares key features of prominent techniques.
| Method | Principle | Probe Requirement | Throughput | Key Advantages | Key Disadvantages |
| Photoaffinity Labeling | A chemically modified analog of this compound containing a photo-reactive group is used to covalently crosslink to its binding partners upon UV irradiation. | Requires synthesis of a specific photo-probe. | Low to Medium | Provides direct evidence of interaction; allows for identification of binding proteins. | Probe synthesis can be complex; potential for the modification to alter binding affinity or specificity. |
| Activity-Based Protein Profiling (ABPP) | Utilizes reactive probes that covalently bind to the active site of specific enzyme families that may interact with this compound. | Requires a suitable activity-based probe for the target class. | High | Enables profiling of enzyme activity in complex biological samples; can identify novel targets. | Limited to enzyme classes with suitable reactive probes; may not identify non-enzymatic binding partners. |
| Biochemical Binding Assays (e.g., FRET) | Measures the direct interaction between this compound and a purified protein, often through techniques like Fluorescence Resonance Energy Transfer (FRET) or competitive binding assays. | Can use native this compound or a fluorescently labeled analog. | Medium to High | Allows for quantitative determination of binding affinity (Kd); can be performed in a high-throughput format. | Requires purified protein; does not confirm engagement in a cellular context. |
| Drug Affinity Responsive Target Stability (DARTS) | Based on the principle that the binding of a small molecule stabilizes its target protein, making it more resistant to proteolysis. | Uses native, unmodified this compound. | Low to Medium | No modification of the ligand is required; can be performed in complex cell lysates.[1][2] | May not be suitable for all protein targets; requires optimization of protease digestion conditions. |
| Cellular Thermal Shift Assay (CETSA) | Relies on the ligand-induced thermal stabilization of the target protein. Changes in protein melting temperature upon binding of this compound are measured. | Uses native, unmodified this compound. | Medium to High | Confirms target engagement in intact cells and tissues; no ligand modification needed.[3][4] | Requires specific antibodies for detection or advanced proteomics; not all proteins exhibit a significant thermal shift. |
| Quantitative Proteomics | Identifies and quantifies changes in the proteome in response to this compound treatment, which can indirectly suggest target pathways and binding partners. | Uses native, unmodified this compound. | High | Provides a global view of cellular responses; can identify downstream effects of target engagement. | Does not directly confirm binding; can be complex to interpret direct versus indirect effects. |
Experimental Protocols and Methodologies
Detailed protocols for the key methodologies are provided below. These are adapted from established procedures for similar molecules and should be optimized for the specific experimental system.
Photoaffinity Labeling
This method is a powerful tool for identifying direct binding partners of a ligand. A photo-reactive analog of this compound would be synthesized, for instance, by incorporating a phenylazide or benzophenone (B1666685) group.
Experimental Workflow:
Workflow for Photoaffinity Labeling.
Protocol:
-
Probe Synthesis: Synthesize a photo-reactive analog of this compound. This typically involves attaching a photo-activatable moiety (e.g., an azido- or diazirine-containing group) to the fatty acid portion before its conjugation to Coenzyme A. A radiolabel (e.g., ¹²⁵I) or an affinity tag (e.g., biotin) can also be incorporated for detection and enrichment.[5][6]
-
Incubation: Incubate the photo-reactive this compound analog with the biological sample (e.g., cell lysate, purified protein) in the dark to allow for binding to its target(s).
-
UV Crosslinking: Expose the sample to UV light at a specific wavelength (e.g., 254 nm or 365 nm, depending on the photo-reactive group) to induce covalent crosslinking between the probe and its binding partners.
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
Detect the labeled proteins by autoradiography (if radiolabeled) or by western blot using an antibody against the affinity tag.
-
For identification, excise the labeled protein band from the gel and subject it to in-gel digestion followed by mass spectrometry.
-
Activity-Based Protein Profiling (ABPP)
ABPP is a chemical proteomics approach that uses reactive chemical probes to assess the functional state of enzymes in complex biological systems. For this compound, which is a substrate for various enzymes, a probe could be designed to mimic its structure and react with the active site of its interacting enzymes.
Experimental Workflow:
Workflow for Activity-Based Protein Profiling.
Protocol:
-
Probe Design and Synthesis: Synthesize an activity-based probe that mimics the structure of this compound and contains a reactive group (e.g., fluorophosphonate, sulfonyl fluoride) that will covalently modify the active site of target enzymes. The probe should also have a reporter tag (e.g., biotin (B1667282) or a clickable alkyne/azide) for enrichment and detection.[7]
-
Labeling: Incubate the probe with a proteome sample (e.g., cell lysate). To identify specific targets, a competition experiment can be performed where the proteome is pre-incubated with an excess of this compound before adding the probe.
-
Enrichment: If the probe contains a biotin tag, enrich the labeled proteins using streptavidin-coated beads.
-
Proteomic Analysis:
-
Digest the enriched proteins into peptides (e.g., with trypsin).
-
Identify the labeled proteins and the site of modification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Drug Affinity Responsive Target Stability (DARTS)
DARTS is a label-free method that identifies protein targets of a small molecule by observing their increased stability against proteolysis upon ligand binding.
Experimental Workflow:
Workflow for Drug Affinity Responsive Target Stability.
Protocol:
-
Sample Preparation: Prepare a cell or tissue lysate.
-
Treatment: Aliquot the lysate and treat with either this compound at various concentrations or a vehicle control.
-
Limited Proteolysis: Add a protease (e.g., pronase, thermolysin) to each aliquot and incubate for a specific time to allow for partial digestion of the proteome.
-
Analysis:
-
Stop the digestion and separate the proteins by SDS-PAGE.
-
Visualize the protein bands using Coomassie or silver staining.
-
Identify protein bands that are protected from proteolysis in the presence of this compound.
-
Excise these bands and identify the proteins by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is another label-free method that measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.
Experimental Workflow:
Workflow for Cellular Thermal Shift Assay.
Protocol:
-
Treatment: Treat intact cells or cell lysates with this compound or a vehicle control.
-
Heating: Aliquot the samples and heat them to a range of different temperatures to induce thermal denaturation.
-
Separation: Lyse the cells (if treated intact) and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using methods like Western blotting, ELISA, or mass spectrometry-based proteomics. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Signaling Pathway Context
The identification of a direct binding partner for this compound is the first step. Subsequent studies will be necessary to place this interaction within a broader signaling context. For example, if a G-protein coupled receptor (GPCR) is identified, downstream signaling events such as changes in intracellular calcium or cyclic AMP levels should be investigated.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 20-Iodo-14,15-Epoxyeicosa-8Z-enoyl-3-azidophenylsulfonamide: Photoaffinity Labeling of a 14,15-Epoxyeicosatrienoic Acid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 20-Iodo-14,15-epoxyeicosa-8(Z)-enoyl-3-azidophenylsulfonamide: photoaffinity labeling of a 14,15-epoxyeicosatrienoic acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring Reproducibility in 14,15-EET-CoA Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the reproducibility of experiments involving lipid mediators is paramount. This guide provides a comparative overview of 14,15-epoxyeicosatrienoic acid (14,15-EET) and its coenzyme A ester, 14,15-EET-CoA, with a focus on experimental design and data interpretation to enhance reproducibility.
While 14,15-EET is a well-studied signaling molecule, its coenzyme A derivative, this compound, is less characterized in the scientific literature.[1] It is commercially available and is understood to be an unsaturated fatty acyl-CoA.[1] This guide, therefore, draws comparisons based on the established roles of 14,15-EET and the presumed function of this compound as an intracellular metabolite.
Comparison of 14,15-EET and this compound
To ensure reproducible experimental outcomes, it is crucial to understand the distinct roles and key characteristics of 14,15-EET and its CoA ester.
| Feature | 14,15-EET | This compound | Key Considerations for Reproducibility |
| Primary Role | Extracellular and intracellular signaling molecule (autocrine/paracrine) | Presumed intracellular metabolic intermediate | Clearly define the biological question: are you investigating signaling or metabolism? |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF.[2] | Presumed to have higher aqueous solubility due to the Coenzyme A moiety. | Use appropriate solvents for stock solutions and ensure complete dissolution. |
| Cellular Localization | Can act on cell surface receptors and intracellular targets. | Primarily intracellular, within the cytoplasm and mitochondria. | Use appropriate experimental systems (e.g., whole cells vs. cell lysates vs. isolated organelles). |
| Stability | Chemically and metabolically labile, prone to auto-oxidation and enzymatic degradation.[3] | Stability in vitro is not well-documented but is likely susceptible to thioesterases. | Handle under inert atmosphere where possible and use fresh preparations. Include appropriate controls to monitor degradation. |
| Typical Concentration for Bioactivity | pM to low µM range for signaling events.[2] | Likely in the µM range for enzymatic reactions. | Perform dose-response experiments to determine the optimal concentration for your specific assay. |
Comparative Performance in Biological Assays
The biological effects of 14,15-EET are well-documented, particularly its vasodilatory properties. While direct comparative data for this compound is scarce, the following table summarizes the known activity of 14,15-EET and its analogs, which can serve as a benchmark for future studies on this compound.
| Compound | Assay | Endpoint | Result (EC₅₀ or % activity) | Reference |
| 14,15-EET | Vasorelaxation of bovine coronary arteries | Relaxation of pre-constricted arterial rings | EC₅₀ ≈ 2.2 µM | [3] |
| (±)14(15)-EET | Dilation of canine coronary arterioles | Dilation of pre-constricted arterioles | EC₅₀ = 0.2 pM | [2] |
| 14,15-EET analog (Tetrazole 19) | Vasorelaxation of bovine coronary arteries | Relaxation of pre-constricted arterial rings | ED₅₀ = 0.18 µM | [4] |
| 14,15-EET analog (Oxadiazole-5-thione 25) | Vasorelaxation of bovine coronary arteries | Relaxation of pre-constricted arterial rings | ED₅₀ = 0.36 µM | [4] |
| 14,15-EET | Inhibition of prostaglandin (B15479496) E2 production | Reduction of PGE₂ formation in vascular smooth muscle cells | 40-75% inhibition | [5] |
Experimental Protocols
Reproducibility is critically dependent on detailed and well-controlled experimental protocols.
Quantification of 14,15-EET and this compound by LC-MS/MS
This protocol is adapted from established methods for EETs and acyl-CoAs and should be optimized for your specific instrumentation and experimental conditions.
-
Sample Preparation:
-
For cells: Wash cells with ice-cold PBS, scrape into a suitable volume of ice-cold methanol (B129727), and vortex thoroughly.
-
For tissues: Homogenize tissue in ice-cold methanol.
-
For plasma: Add 4 volumes of ice-cold methanol to 1 volume of plasma, vortex, and centrifuge to precipitate proteins.
-
-
Internal Standard Spiking:
-
Add a known amount of a suitable internal standard (e.g., a deuterated analog of 14,15-EET or a structurally similar acyl-CoA that is not endogenously present) to each sample.
-
-
Lipid Extraction (for 14,15-EET):
-
Perform a Bligh and Dyer or other suitable liquid-liquid extraction to separate the lipid phase.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Acyl-CoA Extraction (for this compound):
-
After methanol precipitation, centrifuge the sample and collect the supernatant.
-
Dry the supernatant under a stream of nitrogen.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol).
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
Detect the analytes using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Signaling and Metabolic Pathways
Metabolic Fate of 14,15-EET
14,15-EET can be metabolized through several pathways, including conversion to its CoA ester and subsequent beta-oxidation.
Caption: Metabolic pathways of 14,15-EET.
14,15-EET Signaling in Vasodilation
14,15-EET is a potent vasodilator, and its signaling pathway involves the activation of potassium channels in vascular smooth muscle cells.
Caption: 14,15-EET-mediated vasodilation signaling pathway.
By carefully considering the distinct properties of 14,15-EET and this compound, employing detailed and optimized experimental protocols, and having a clear understanding of the relevant biological pathways, researchers can significantly enhance the reproducibility and impact of their findings in this complex and promising area of lipid mediator research.
References
- 1. This compound (14,15-Epoxy-(5Z,8Z,11Z)-eicosatrienoyl-coenzyme A) | Coenzyme A Derivative | MedChemExpress [medchemexpress.eu]
- 2. caymanchem.com [caymanchem.com]
- 3. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 14,15-Epoxyeicosatrienoic acid inhibits prostaglandin E2 production in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Negative Control Experiments for 14,15-EET-CoA Studies
For researchers, scientists, and drug development professionals investigating the signaling roles of 14,15-epoxyeicosatrienoic acid-coenzyme A (14,15-EET-CoA), the use of appropriate negative controls is paramount to validate the specificity of its biological effects. This guide provides a comparative overview of recommended negative control experiments, supported by experimental data and detailed protocols, to ensure the rigorous interpretation of research findings.
While the bioactivity of 14,15-epoxyeicosatrienoic acid (14,15-EET) is well-documented, the specific functions of its coenzyme A (CoA) ester remain an emerging area of investigation. 14,15-EET is known to be a signaling lipid that can activate various pathways, including G-protein coupled receptors (GPCRs) and peroxisome proliferator-activated receptor alpha (PPARα).[1] Given that long-chain fatty acyl-CoA esters can also act as signaling molecules, it is crucial to employ robust negative controls to distinguish the specific effects of the 14,15-epoxy moiety from non-specific effects of the acyl-CoA structure.
This guide compares three key types of negative controls: the hydrolyzed and less active metabolite (14,15-DHET-CoA), a pharmacological antagonist (14,15-EEZE), and a structurally distinct saturated fatty acyl-CoA (Palmitoyl-CoA).
Comparison of Negative Control Strategies
To aid in the selection of the most appropriate negative control for your experimental context, the following table summarizes the key characteristics and recommended applications of each control.
| Negative Control | Principle of Inactivity/Antagonism | Primary Application | Advantages | Limitations |
| 14,15-DHET-CoA | The epoxide is hydrolyzed to a diol, which is generally less biologically active in many systems.[2][3][4] | To control for effects related to the acyl-CoA moiety and to demonstrate the specificity of the 14,15-epoxide group. | Structurally very similar to this compound, differing only in the epoxide. | May not be completely inactive in all biological systems; synthesis may be required if not commercially available. |
| 14,15-EEZE | A competitive antagonist of EETs at their putative receptor(s).[5] | To pharmacologically block the signaling pathways activated by 14,15-EET and, by extension, this compound. | Provides a tool to probe receptor-mediated signaling pathways specifically. | May have off-target effects at higher concentrations; its effect on intracellular targets of this compound is less certain. |
| Palmitoyl-CoA | A saturated fatty acyl-CoA that lacks the specific structural features of 14,15-EET required for specific receptor activation. | To control for non-specific effects of introducing a long-chain fatty acyl-CoA into a biological system. | Readily available; useful for dissecting general lipid effects from specific signaling. | Structurally dissimilar to this compound; may have its own biological activities, such as protein palmitoylation.[6][7] |
Signaling Pathways and Experimental Workflows
To visualize the interplay between this compound, its potential targets, and the points of intervention for the negative controls, the following diagrams illustrate the key signaling pathways and a general experimental workflow for validation.
Caption: Putative signaling pathways of this compound.
Caption: General experimental workflow for validating the specificity of this compound effects.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the implementation of these negative control strategies.
GPCR Activation: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to an activated GPCR, a hallmark of GPCR signaling.
Materials:
-
HEK293 cells stably expressing the putative GPCR of interest and a β-arrestin-β-galactosidase fusion protein.
-
This compound, 14,15-DHET-CoA, Palmitoyl-CoA, and 14,15-EEZE.
-
Cell culture medium and supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Luminescent β-galactosidase substrate.
-
White, opaque 96-well or 384-well microplates.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the engineered HEK293 cells into the microplates at a density of 10,000-20,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound, 14,15-DHET-CoA, and Palmitoyl-CoA in assay buffer. For the antagonist experiment, pre-incubate cells with 14,15-EEZE (e.g., 1-10 µM) for 30 minutes before adding this compound.
-
Cell Treatment: Remove the culture medium and add the compound dilutions to the cells. Incubate for 60-90 minutes at 37°C.
-
Signal Detection: Add the luminescent β-galactosidase substrate according to the manufacturer's instructions and incubate for 60 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine EC50 values. Compare the responses obtained with this compound to those of the negative controls.
PPARα Activation: Luciferase Reporter Assay
This assay quantifies the activation of PPARα by measuring the expression of a luciferase reporter gene under the control of a PPARα-responsive promoter.
Materials:
-
HepG2 or other suitable cells co-transfected with a PPARα expression vector and a luciferase reporter vector containing a peroxisome proliferator response element (PPRE).
-
This compound, 14,15-DHET-CoA, and Palmitoyl-CoA.
-
Cell culture medium and supplements.
-
Luciferase assay reagent.
-
White, opaque 96-well microplates.
-
Luminometer.
Protocol:
-
Cell Seeding and Transfection: Seed cells in 96-well plates. Co-transfect with the PPARα expression and PPRE-luciferase reporter plasmids using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound, 14,15-DHET-CoA, or Palmitoyl-CoA. Include a known PPARα agonist (e.g., GW7647) as a positive control.
-
Incubation: Incubate the cells for 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
-
Luciferase Assay: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Plot the fold induction of luciferase activity against the compound concentration and determine EC50 values.
Protein Interaction: Liposome (B1194612) Co-sedimentation Assay
This in vitro assay assesses the direct binding of a protein of interest to lipid vesicles (liposomes) containing this compound or negative control lipids.
Materials:
-
Purified protein of interest.
-
Phospholipids (B1166683) (e.g., POPC, POPS) and the test lipids (this compound, 14,15-DHET-CoA, Palmitoyl-CoA).
-
Liposome preparation equipment (e.g., extruder).
-
Binding buffer (e.g., 20 mM HEPES, 100 mM KCl, 1 mM DTT, pH 7.4).
-
Ultracentrifuge.
-
SDS-PAGE and Western blotting reagents.
Protocol:
-
Liposome Preparation: Prepare liposomes by mixing the desired phospholipids and the test lipid in chloroform, drying the mixture to a thin film, and rehydrating with binding buffer. Extrude the lipid suspension through a polycarbonate membrane to form unilamellar vesicles.
-
Binding Reaction: Incubate the purified protein with the different liposome preparations (containing this compound, 14,15-DHET-CoA, or Palmitoyl-CoA) and a control with no liposomes for 30 minutes at room temperature.
-
Co-sedimentation: Pellet the liposomes and any bound protein by ultracentrifugation (e.g., 100,000 x g for 30 minutes).
-
Analysis: Carefully separate the supernatant (containing unbound protein) and the pellet (containing liposomes and bound protein).
-
Quantification: Analyze the amount of protein in the supernatant and pellet fractions by SDS-PAGE followed by Coomassie staining or Western blotting.
-
Data Interpretation: An enrichment of the protein in the pellet fraction in the presence of this compound-containing liposomes compared to the negative control liposomes indicates a specific interaction.
By employing these carefully selected negative controls and detailed experimental protocols, researchers can confidently dissect the specific molecular actions of this compound, paving the way for a clearer understanding of its physiological and pathological roles.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. 14,15‐epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 14,15-Epoxyeicosatrienoic acid inhibits prostaglandin E2 production in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of 14,15-dihydroxyeicosatrienoic acid levels in inflammation and its relationship to lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Lipid-induced S-palmitoylation as a Vital Regulator of Cell Signaling and Disease Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Evaluating the Specificity of Tools for Studying 14,15-EET Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the tools available for studying the signaling pathways of 14,15-epoxyeicosatrienoic acid (14,15-EET). Due to the inherent chemical and metabolic instability of 14,15-EET, a variety of approaches have been developed to probe its biological functions. Here, we evaluate the specificity of these methods, with a particular focus on the potential utility of 14,15-EET-Coenzyme A (14,15-EET-CoA) in this context. While data on the experimental use and specificity of this compound is currently limited, this guide will provide a framework for its evaluation by comparing it to established alternatives: stable analogs, soluble epoxide hydrolase (sEH) inhibitors, and specific antagonists.
The Challenge: Unraveling the Specific Effects of 14,15-EET
14,15-EET is a bioactive lipid metabolite of arachidonic acid with a wide range of physiological effects, including vasodilation, anti-inflammatory actions, and modulation of cell growth.[1][2] However, its short half-life, due to rapid metabolism by soluble epoxide hydrolase (sEH) to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), and its propensity for auto-oxidation, present significant challenges for researchers.[3][4] Furthermore, the signaling of 14,15-EET is complex, involving multiple pathways and potential off-target effects, making the specificity of experimental tools a critical consideration.
Comparative Analysis of Tools for Studying 14,15-EET Signaling
This compound: A Potential Tool for Intracellular Studies
This compound is a commercially available derivative of 14,15-EET.[5] While experimental data on its use and specificity are scarce, its structure as a coenzyme A ester suggests its intended application is for intracellular studies. Coenzyme A esters are generally cell-impermeable and are key intermediates in intracellular fatty acid metabolism.
Hypothesized Application and Specificity Considerations:
-
Intended Use: this compound is likely designed for direct intracellular delivery, for example, via microinjection, to serve as a stable, localized source of 14,15-EET. This could allow for precise spatial and temporal control over 14,15-EET signaling within a single cell.
-
Potential for Specificity: By bypassing cell surface receptors and extracellular degradation, this compound could, in principle, allow for the specific investigation of intracellular targets of 14,15-EET.
-
Unknowns and Potential Off-Target Effects:
-
The rate and mechanism of hydrolysis of this compound to free 14,15-EET and Coenzyme A within the cell are unknown.
-
The released Coenzyme A could potentially have its own biological effects.
-
The direct effects of this compound itself on intracellular enzymes and signaling proteins have not been characterized.
-
Without experimental data, the specificity of this compound remains theoretical. Its evaluation would require rigorous testing to characterize its stability, metabolism, and potential interactions with cellular components.
Stable 14,15-EET Analogs: Mimicking the Endogenous Ligand
A variety of stable analogs of 14,15-EET have been synthesized to overcome the metabolic instability of the parent compound.[3][6] These analogs often feature modifications to the epoxide group or the carboxylic acid moiety to resist hydration by sEH while retaining biological activity.
Advantages:
-
Enhanced Stability: Designed to be resistant to sEH, allowing for more sustained biological effects in vitro and in vivo.
-
Direct Agonism: Directly activate 14,15-EET signaling pathways.
Specificity Considerations:
-
Receptor and Pathway Selectivity: While designed to mimic 14,15-EET, subtle structural changes can alter their affinity and efficacy at different receptors and downstream signaling pathways. Some analogs may exhibit greater potency than 14,15-EET.[6]
-
Off-Target Effects: Some stable analogs also exhibit inhibitory activity against sEH, leading to a dual mechanism of action that can complicate the interpretation of experimental results.[3]
Soluble Epoxide Hydrolase Inhibitors (sEHi): An Indirect Approach
sEH inhibitors represent an indirect strategy to study EET signaling by preventing the degradation of all endogenous EET regioisomers.[3][7]
Advantages:
-
Physiologically Relevant: Elevate the levels of endogenously produced EETs, which can be a more physiologically relevant approach than administering exogenous agonists.
Specificity Considerations:
-
Lack of Regioisomer Specificity: sEH metabolizes all EET regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET). sEH inhibitors will therefore potentiate the signaling of all EETs, not just 14,15-EET.
-
Effects on Other Lipid Epoxides: sEH also metabolizes other endogenous lipid epoxides, and its inhibition can have broad effects on lipid metabolism.[7]
-
Off-Target Kinase Inhibition: Some urea-based sEH inhibitors have been shown to interact with other proteins, such as kinases.[8]
14,15-EET Antagonists: Blocking the Signal
Specific antagonists have been developed to block the effects of 14,15-EET. A key example is 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE).[9][10]
Advantages:
-
Targeted Blockade: Allow for the specific inhibition of 14,15-EET-mediated effects, helping to elucidate its role in a particular biological process.
Specificity Considerations:
-
Partial Agonist Activity: Some antagonists, including 14,15-EEZE, can exhibit weak partial agonist activity at higher concentrations.[9]
-
Cross-Reactivity with Other EETs: 14,15-EEZE can also inhibit the effects of other EET regioisomers, although it is most potent against 14,15-EET.[9]
-
Effects on EET Metabolism: 14,15-EEZE has been shown to inhibit the degradation of EETs, which could lead to an accumulation of endogenous EETs and complicate the interpretation of its antagonist effects.[9]
Data Presentation: Quantitative Comparison of Tools
The following tables summarize the quantitative data for various tools used to study 14,15-EET signaling.
Table 1: Potency of 14,15-EET and its Analogs in Vascular Relaxation
| Compound | ED₅₀ (μM) for Vasorelaxation | Notes |
| 14,15-EET | 2.2 | Endogenous ligand, metabolically unstable.[3][6] |
| Oxamide 16 | 1.7 | Comparable potency to 14,15-EET.[3] |
| N-iPr-amide 20 | 1.7 | Comparable potency to 14,15-EET.[3] |
| Tetrazole 19 | 0.18 | 12-fold more potent than 14,15-EET.[6] |
| Oxadiazole-5-thione 25 | 0.36 | 6-fold more potent than 14,15-EET.[6] |
Table 2: Potency of Soluble Epoxide Hydrolase Inhibitors
| Compound | IC₅₀ (nM) for sEH Inhibition | Notes |
| AUDA | 3 | Potent urea-based sEH inhibitor.[3][6] |
| Unsubstituted urea (B33335) 12 | 16 | Also exhibits vasorelaxant activity (ED₅₀ 3.5 μM).[3] |
| Tetrazole 19 | 11 | A potent vasorelaxant with dual sEH inhibitory activity.[6] |
| t-TUCB | 0.4 | Highly potent sEH inhibitor, also weakly inhibits FAAH.[11] |
Table 3: Activity of the 14,15-EET Antagonist 14,15-EEZE
| Activity | Observation |
| Antagonist of 14,15-EET-induced relaxation | Inhibits relaxation with the greatest potency against 14,15-EET.[9] |
| Agonist activity | Induces maximal relaxation of only 21% at 10 μmol/L.[9] |
| Off-target effects on ion channels | Does not alter responses to K⁺ channel activators NS1619 and bimakalim.[9] |
| Effect on EET synthesis | Does not alter the synthesis of 20-HETE or EETs.[9] |
Experimental Protocols
Vascular Relaxation Assay
This protocol is used to determine the vasorelaxant effects of 14,15-EET and its analogs.
Protocol:
-
Preparation: Isolate bovine coronary artery rings and mount them in an organ bath containing Krebs-HEPES buffer at 37°C, gassed with 95% O₂ and 5% CO₂.[12]
-
Equilibration: Allow the arterial rings to equilibrate for at least 30 minutes under a resting tension.[12][13]
-
Pre-contraction: Contract the arterial rings with a submaximal concentration of a vasoconstrictor, such as the thromboxane-mimetic U46619.[3][12]
-
Cumulative Concentration-Response: Add the test compound (e.g., 14,15-EET or an analog) in a cumulative manner, increasing the concentration stepwise.[13][14]
-
Measurement: Record the changes in isometric tension after each addition.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction tension and plot the concentration-response curve to determine the ED₅₀.[12]
Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)
This protocol is used to screen for and characterize inhibitors of sEH.
Protocol:
-
Reagent Preparation: Prepare sEH assay buffer, a solution of the test compound at various concentrations, a solution of the sEH enzyme, and a solution of a non-fluorescent sEH substrate (e.g., PHOME).[1][15]
-
Incubation: In a 96-well plate, add the sEH enzyme solution to wells containing either the test compound or vehicle control. Incubate for a short period (e.g., 5 minutes) at room temperature.[16][17]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the sEH substrate to all wells.[1][16]
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em: 330/465 nm for the product of PHOME hydrolysis).[1][15]
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the reaction rate against the inhibitor concentration to determine the IC₅₀ value.[17]
Visualizations
14,15-EET Signaling Pathway
Caption: Signaling pathway of 14,15-EET leading to vasodilation and other cellular effects.
Experimental Workflow for Vascular Relaxation Assay
Caption: Workflow for determining the vasorelaxant properties of a test compound.
Intervention Points of Different Tools in 14,15-EET Signaling
Caption: Points of intervention for different tools in the 14,15-EET signaling pathway.
Conclusion
The specific and reliable investigation of 14,15-EET signaling is hampered by the molecule's inherent instability. While this compound presents a theoretical advantage for studying intracellular signaling with high spatial and temporal resolution, a comprehensive evaluation of its specificity is not possible without dedicated experimental data. Researchers currently have at their disposal a suite of alternative tools, each with its own set of advantages and limitations regarding specificity. Stable analogs offer direct and sustained agonism but may have altered receptor selectivity and off-target effects. sEH inhibitors provide a physiologically relevant means to elevate endogenous EETs but lack regioisomer specificity and may affect other lipid pathways. Antagonists are invaluable for blocking 14,15-EET's effects but can exhibit partial agonism and cross-reactivity. The choice of the most appropriate tool will ultimately depend on the specific research question being addressed, and a multi-faceted approach using a combination of these tools is often the most robust strategy to validate findings. The future characterization of this compound's properties will determine its place within this essential toolkit for eicosanoid research.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 14,15-Epoxyeicosatrienoic acid metabolism in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and optimization of soluble epoxide hydrolase inhibitors with dual potency towards fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of Endothelium-Dependent Relaxation in the Saphenous Artery and Its Caudal Branches in Young and Old Adult Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dmt.dk [dmt.dk]
- 14. dmt.dk [dmt.dk]
- 15. assaygenie.com [assaygenie.com]
- 16. agilent.com [agilent.com]
- 17. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 14,15-EET-CoA: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of 14,15-Epoxyeicosatrienoyl-Coenzyme A
Immediate Safety and Handling Protocols
Prior to disposal, proper handling and storage are paramount to ensure the safety of laboratory personnel and the integrity of the compound.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety goggles, gloves, and a lab coat. | [4][5][6][7] |
| Ventilation | Handle the compound in a well-ventilated area or a chemical fume hood. | [4][5][6][7] |
| Storage of Stock Solutions | Store solutions at -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months). Some suppliers recommend storage away from light. | [5][8] |
| Container Integrity | Ensure storage containers are tightly sealed to prevent leakage or contamination. | [9][10][11][12] |
| Spill Management | In case of a spill, absorb the material with an inert, non-combustible absorbent material and dispose of it as hazardous waste.[4][5][6][7] |
Step-by-Step Disposal Procedure for 14,15-EET-CoA
The following procedure is based on general best practices for the disposal of laboratory chemical waste and should be followed in the absence of specific instructions from a Safety Data Sheet (SDS).
-
Waste Identification and Classification:
-
Treat all this compound and materials contaminated with it as hazardous chemical waste. This includes pure compound, solutions, and any contaminated labware (e.g., pipette tips, vials).
-
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless you can confirm their compatibility.[10][13][14] Incompatible chemicals can react dangerously.
-
If the this compound is in a solvent, the solvent's hazardous characteristics (e.g., flammability) will also determine the appropriate waste stream.
-
-
Waste Collection and Containment:
-
Use a designated, leak-proof, and chemically compatible waste container.[9][10][11][12][13] Plastic containers are often preferred for their durability.[11][12]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[12][13] If in a solution, list all components and their approximate concentrations.
-
Keep the waste container securely closed at all times, except when adding waste.[9][10][11]
-
-
Disposal of Contaminated Labware:
-
Solid items contaminated with this compound, such as gloves, pipette tips, and absorbent pads, should be collected in a separate, clearly labeled hazardous waste bag or container.
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[9][10] The rinsate must be collected and disposed of as hazardous waste.[9][10] After rinsing, the defaced container may be disposed of as regular solid waste, in accordance with institutional policies.[9][10]
-
-
Arranging for Pickup and Disposal:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.[11][13]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[9][10][11] Do not attempt to dispose of the waste through regular trash or down the drain.[9][10][15]
-
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. vumc.org [vumc.org]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. mcneese.edu [mcneese.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. acs.org [acs.org]
Essential Safety and Logistical Information for Handling 14,15-EET-CoA
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized biochemicals like 14,15-EET-CoA (14,15-Epoxy-(5Z,8Z,11Z)-eicosatrienoyl-coenzyme A) is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to maintain laboratory safety and experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information for the closely related compound (±)14(15)-EET provides a strong basis for safety protocols. This compound is an unsaturated fatty acyl-CoA and should be handled as a potentially hazardous substance. It is intended for research use only.[1] The primary hazards are associated with its bioactive nature and potential for auto-oxidation.
A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | ANSI-approved safety glasses with side shields or splash goggles. A face shield should be worn in addition to goggles if there is a significant splash hazard.[2] | Protects against accidental splashes of the compound, which may be dissolved in an organic solvent. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or latex).[3][4] It is advisable to wear two pairs of gloves (double-gloving) for added protection.[3] Gloves should be inspected before use and changed immediately if contaminated or compromised. | Prevents skin contact with the bioactive lipid, which could have unknown physiological effects. |
| Body Protection | A long-sleeved laboratory coat.[4] Consider a chemically resistant apron if handling larger quantities. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Typically not required for small quantities handled in a well-ventilated area or a chemical fume hood. If aerosols may be generated or if working outside a fume hood, a risk assessment should be conducted to determine if a respirator is necessary. | Minimizes the risk of inhaling aerosols of the compound. |
Operational Plan: Handling and Storage
Due to its sensitivity to auto-oxidation, 14,15-EET and its derivatives require careful handling to maintain their stability and biological activity.[5]
Receiving and Storage:
-
Upon receipt, store the compound at -20°C or -80°C as recommended by the supplier.[6]
-
The compound may be shipped on wet ice and should be transferred to the appropriate cold storage immediately upon arrival.
Preparation of Stock Solutions:
-
Inert Atmosphere: Whenever possible, handle the solid compound and prepare solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[5]
-
Solvent Selection: 14,15-EET is soluble in organic solvents such as ethanol, DMSO, and DMF.[7] The CoA derivative is expected to have similar solubility.
-
Procedure:
-
Allow the vial to warm to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all material is at the bottom.
-
Using standard sterile techniques in a chemical fume hood or under an inert atmosphere, add the desired solvent to the vial.
-
Cap the vial tightly and vortex or sonicate to ensure complete dissolution.
-
Experimental Workflow:
The following diagram illustrates a typical experimental workflow for utilizing this compound in a cell-based assay.
Caption: A typical workflow for using this compound in research.
Signaling Pathway
This compound is a derivative of 14,15-EET, a metabolite of arachidonic acid. Understanding its metabolic context is crucial for experimental design. The following diagram illustrates the formation and subsequent metabolism of 14,15-EET.
Caption: Formation and metabolism of 14,15-EET.
Disposal Plan
Proper disposal of this compound and any associated waste is essential to prevent environmental contamination and ensure compliance with institutional and local regulations.
Step-by-Step Disposal Procedure:
-
Segregation: All materials that have come into contact with this compound, including unused solutions, pipette tips, vials, and contaminated gloves, should be segregated as chemical waste.
-
Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemical-resistant waste container. The label should include the name of the compound and the solvent used.
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, pipette tips, paper towels) in a designated, labeled hazardous waste bag or container.
-
-
Inactivation (Optional): For larger quantities, consult with your institution's Environmental Health and Safety (EHS) office for guidance on potential inactivation methods before disposal.
-
Storage of Waste: Store waste containers in a designated, secure area away from incompatible materials until they are collected by the EHS department.
-
Documentation: Maintain a log of all waste generated, including the amount and date of disposal.
-
EHS Collection: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office. Do not dispose of this material down the drain or in the regular trash.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 4. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 5. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
